molecular formula C14H9N3 B181886 6H-Indolo[2,3-b]quinoxaline CAS No. 243-59-4

6H-Indolo[2,3-b]quinoxaline

Cat. No.: B181886
CAS No.: 243-59-4
M. Wt: 219.24 g/mol
InChI Key: LCKIWLDOHFUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C14H9N3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6H-indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIWLDOHFUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179031, DTXSID401309710
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-59-4, 243-61-8
Record name 6H-Indolo(2,3-b)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Indolo[2,3-b]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Indolo(2,3-b)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11H-Indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure of 6H-Indolo[2,3-b]quinoxaline, a significant heterocyclic compound with diverse pharmacological applications. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary mechanism of biological activity.

Core Structure and Physicochemical Properties

This compound is a planar, fused heterocyclic system composed of an indole nucleus fused to a quinoxaline moiety. This arrangement results in an extended π-conjugated system, which is fundamental to its chemical properties and biological interactions.

PropertyValueReference
Molecular Formula C₁₄H₉N₃[1]
Molecular Weight 219.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 243-59-4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between isatin and o-phenylenediamine.

Experimental Protocol: Synthesis from Isatin and o-Phenylenediamine

Materials:

  • Isatin

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of isatin (1 equivalent) and o-phenylenediamine (1 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is heated under reflux for 6 hours.

  • Upon cooling, a precipitate forms. Water is added to facilitate further precipitation.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

G Synthesis Workflow of this compound reagents Isatin + o-Phenylenediamine solvent Glacial Acetic Acid reagents->solvent Dissolve reflux Reflux (6 hours) solvent->reflux precipitation Cooling and Addition of Water reflux->precipitation filtration Filtration precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product This compound purification->product

Synthesis of this compound.

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data
¹H NMR (DMSO-d₆) δ (ppm) Multiplicity J (Hz)
NH9.02br-
Ar-H7.46d7.5
Ar-H7.27d7.6
Ar-H6.85m-

Note: The provided ¹H NMR data is for a hexahydro derivative and serves as a representative example. Specific shifts for the fully aromatic parent compound may vary.

¹³C NMR (CDCl₃) δ (ppm)
Aromatic C153.50, 141.22, 139.03, 129.84, 129.17, 128.28

Note: The provided ¹³C NMR data is for a diphenyl derivative and indicates the typical chemical shift regions for the core structure.

Crystal Structure

The planar nature of the this compound core has been confirmed by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 212287.[1] This planarity is a key factor in its primary biological mechanism of action.

Mechanism of Action: DNA Intercalation

The predominant mechanism of pharmacological action for this compound and its derivatives is through DNA intercalation.[2][3] The planar aromatic structure of the molecule allows it to insert itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic and antiviral effects.[3] The thermal stability of the resulting DNA-ligand complex is a critical parameter in determining the biological activity of these compounds.[3]

G DNA Intercalation by this compound cluster_0 Cellular Environment cluster_1 Mechanism Drug This compound Intercalation Insertion between Base Pairs Drug->Intercalation Approaches DNA DNA Double Helix DNA->Intercalation Targeted by Disruption Disruption of DNA Processes Intercalation->Disruption Leads to Biological_Effect Cytotoxicity / Antiviral Activity Disruption->Biological_Effect Results in

Mechanism of DNA intercalation.

References

An In-depth Technical Guide to 6H-Indolo[2,3-b]quinoxaline: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H-Indolo[2,3-b]quinoxaline is a planar, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, aromatic structure is a key feature for intercalation with DNA, making it a promising candidate for the development of anticancer and antiviral agents.[1][2] Furthermore, its unique photophysical and electrochemical properties have led to its exploration in optoelectronic applications and as a scaffold for fluorescent probes and redox-active materials.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound and its derivatives, detailed experimental protocols for its synthesis and characterization, and visualizations of its key biological pathways and experimental workflows.

Physical and Chemical Properties

The physicochemical properties of the this compound core can be fine-tuned through substitution on the indole nitrogen (N-6), the quinoxaline ring, or the indole ring. These modifications significantly impact its solubility, electronic properties, and biological activity.

General Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₉N₃[5]
Molecular Weight219.24 g/mol [5]
IUPAC NameThis compound[5]
CAS Number243-59-4[5]
Tabulated Physical and Chemical Data of Selected Derivatives

The following tables summarize key quantitative data for the parent this compound and several of its derivatives to illustrate structure-property relationships.

Table 1: Melting Points of this compound Derivatives

CompoundSubstituent(s)Melting Point (°C)
Hexahydro-6H-indolo[2,3-b]quinoxalineHexahydro substitution258
6-decyl-6H-indolo[2,3-b]quinoxaline6-decyl110-112
6-tetradecyl-6H-indolo[2,3-b]quinoxaline6-tetradecyl98-100
6-hexadecyl-6H-indolo[2,3-b]quinoxaline6-hexadecyl98-100

Table 2: Solubility of this compound Derivatives

CompoundSolventSolubility
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxalineAcetonitrile>2.7 M
6-methyl-6H-indolo[2,3-b]quinoxalineAcetonitrile33 mM

Table 3: Electrochemical Properties of Selected this compound Derivatives

CompoundReduction Potential (E₁/₂) vs Fc/Fc⁺
6-methyl-6H-indolo[2,3-b]quinoxaline-1.97 V
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 V

Table 4: Spectroscopic Properties of a Representative this compound Derivative

This table presents the spectroscopic data for 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ), a bioactive derivative.

ParameterWavelength (nm)
Absorption Maximum (λ_abs)~260
Emission Maximum (λ_em)Not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and key experiments to evaluate its biological and electrochemical properties.

Synthesis of this compound

A common and effective method for synthesizing the this compound scaffold is through the condensation of an isatin derivative with an o-phenylenediamine derivative.[6]

Materials:

  • Isatin

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any remaining impurities.

  • Dry the purified this compound product.

DNA Intercalation Assay: UV-Visible Spectroscopy

The interaction of this compound derivatives with DNA can be investigated using UV-Visible spectroscopy. Intercalation typically results in hypochromism and a bathochromic shift (redshift) in the absorption spectrum of the compound.

Materials:

  • This compound derivative

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm.

  • In a quartz cuvette, place a fixed concentration of the this compound derivative in Tris-HCl buffer.

  • Record the UV-Visible absorption spectrum of the compound alone.

  • Titrate the solution with increasing concentrations of CT-DNA.

  • After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum.

  • Analyze the spectral changes (hypochromism and redshift) to determine the binding affinity.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the redox properties of this compound derivatives, which is particularly relevant for their application in redox flow batteries and as n-type materials.[4][7]

Materials:

  • This compound derivative

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

  • Potentiostat

Procedure:

  • Prepare a solution of the this compound derivative (typically 1-5 mM) in anhydrous acetonitrile containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a switching potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

  • Record the resulting voltammogram (current vs. potential).

  • Analyze the voltammogram to determine the reduction and oxidation potentials of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis of this compound

G Isatin Isatin Reflux Reflux Isatin->Reflux oPD o-Phenylenediamine oPD->Reflux Solvent Glacial Acetic Acid Solvent->Reflux Precipitation Precipitation Reflux->Precipitation Product This compound Precipitation->Product

Caption: General synthesis workflow for this compound.

DNA Intercalation Mechanism

G IQ This compound (Planar Scaffold) Intercalation Intercalation between Base Pairs IQ->Intercalation Approaches DNA DNA Double Helix DNA->Intercalation Unwinding Unwinding of DNA Intercalation->Unwinding Inhibition Inhibition of Replication & Transcription Unwinding->Inhibition

Caption: Proposed mechanism of DNA intercalation by this compound.

SHP1 Inhibition Pathway

G IQ_deriv This compound Derivative Binding Binding to SHP1 IQ_deriv->Binding SHP1 SHP1 Enzyme SHP1->Binding Inhibition Inhibition of Phosphatase Activity Binding->Inhibition Downstream Modulation of Downstream Signaling Inhibition->Downstream

Caption: Inhibition of SHP1 phosphatase by this compound derivatives.[3][8]

Cyclic Voltammetry Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Prep1 Dissolve IQ derivative in aprotic solvent Prep2 Add supporting electrolyte Prep1->Prep2 Prep3 Purge with inert gas Prep2->Prep3 Meas1 Assemble 3-electrode cell Prep3->Meas1 Meas2 Scan potential range Meas1->Meas2 Meas3 Record voltammogram Meas2->Meas3 Analysis1 Determine redox potentials Meas3->Analysis1 Analysis2 Analyze peak currents and shapes Meas3->Analysis2

Caption: Workflow for cyclic voltammetry analysis of this compound.

References

The Indoloquinoxaline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Initially discovered through the study of natural alkaloids from traditional medicinal plants, these compounds have evolved into a versatile platform for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the history, synthesis, and biological evaluation of indoloquinoxaline derivatives. It details key experimental protocols, presents quantitative biological data in a comparative format, and visualizes the critical signaling pathways and experimental workflows integral to their study.

Discovery and History: From Traditional Medicine to Modern Synthesis

The story of indoloquinoxalines begins not in a laboratory, but in the traditional medicine of West and Central Africa. The roots of the climbing shrub Cryptolepis sanguinolenta have been used for centuries to treat a variety of ailments, most notably malaria. Scientific investigation into this plant in the early 20th century led to the isolation of its major alkaloid, cryptolepine , an indolo[3,2-b]quinoline. Subsequent phytochemical studies identified several isomeric alkaloids, including neocryptolepine , which possesses the 5-methyl-5H-indolo[2,3-b]quinoxaline core structure.

This discovery of a naturally occurring indolo[2,3-b]quinoxaline with potent biological activity spurred significant interest in the synthesis of the core scaffold and its analogues. The most classical and enduring synthetic method, still widely used today, is the acid-catalyzed condensation of an isatin derivative with an o-phenylenediamine . This straightforward reaction provides a versatile entry point to the tricyclic core, allowing for extensive derivatization and exploration of structure-activity relationships (SAR).

Synthetic Methodologies and Experimental Protocols

The versatility of the indoloquinoxaline scaffold is largely due to the accessibility of its synthesis. The following protocols detail the foundational synthetic method and a key biological assay.

General Protocol for the Synthesis of the 6H-Indolo[2,3-b]quinoxaline Core

This procedure describes the condensation reaction between isatin and o-phenylenediamine, the cornerstone of indoloquinoxaline synthesis.

Materials:

  • Isatin (or substituted isatin derivative)

  • o-Phenylenediamine (or substituted derivative)

  • Glacial Acetic Acid or Ethanol

  • Reflux condenser and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the isatin derivative (e.g., 1.0 mmol) and the o-phenylenediamine derivative (1.0 mmol) in a suitable solvent, such as glacial acetic acid or ethanol (10-20 mL).

  • Heat the mixture to reflux and maintain the temperature for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the indoloquinoxaline product will often form.

  • If precipitation is incomplete, the product can be precipitated by pouring the reaction mixture into cold water.

  • Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or dimethylformamide) to yield the pure this compound product.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and confirm its purity.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of compounds.

Materials:

  • Human cancer cell line (e.g., A549, HCT-116, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indoloquinoxaline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the indoloquinoxaline compounds in culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Quantitative Data Summary

The biological activity of indoloquinoxaline derivatives has been extensively quantified. The following tables summarize key findings from various studies, showcasing their potential as anticancer and topoisomerase inhibitors.

Table 1: Anticancer Activity of Selected Indoloquinoxaline Derivatives

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
IV PC-3 (Prostate)MTT2.11[1]
III PC-3 (Prostate)MTT4.11[1]
Cryptolepine A549 (Lung)Cell Viability~5.0[2]
5g (Indolo[3,2-c]quinoline) MV4-11 (Leukemia)MTT< 0.9[3]
8 (Indolo[3,2-c]quinoline) MV4-11 (Leukemia)MTT< 0.9[3]

Table 2: Topoisomerase II Inhibitory Activity

Compound IDEnzymeAssay TypeIC₅₀ (µM)Reference
IV Topoisomerase IIRelaxation Assay7.53[1]
III Topoisomerase IIRelaxation Assay21.98[1]
8 (Indolo[3,2-c]quinoline) Topoisomerase IIRelaxation Assay6.82[3]
Doxorubicin (Control) Topoisomerase IIRelaxation Assay6.49[3]

Signaling Pathways and Mechanisms of Action

Indoloquinoxalines exert their potent anticancer effects through multiple mechanisms, primarily by inducing DNA damage, which triggers downstream signaling cascades leading to cell cycle arrest and programmed cell death (apoptosis).

DNA Damage and Apoptosis Pathway

The planar structure of the indoloquinoxaline core allows it to intercalate between DNA base pairs. This interaction, coupled with the inhibition of Topoisomerase II, an enzyme critical for resolving DNA tangles during replication, leads to the stabilization of DNA-enzyme cleavage complexes and the formation of double-strand breaks. This DNA damage activates a complex cellular response.

DNA_Damage_Pathway IQ Indoloquinoxaline Derivative TopoII Topoisomerase II IQ->TopoII Inhibition DNA_Intercalation DNA Intercalation IQ->DNA_Intercalation DSB DNA Double-Strand Breaks TopoII->DSB DNA_Intercalation->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR gH2AX γH2AX Formation (Phosphorylation) ATM_ATR->gH2AX p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: DNA damage and apoptosis pathway induced by indoloquinoxalines.
Cell Cycle Arrest Mechanism

Upon activation by DNA damage, the tumor suppressor protein p53 orchestrates a halt in the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. It does this primarily by inducing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.

Cell_Cycle_Arrest p53 Activated p53 p21 p21 (CDK Inhibitor) Transcription ↑ p53->p21 CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibition CyclinA_CDK2 Cyclin A / CDK2 Complex p21->CyclinA_CDK2 Inhibition G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition S_Phase S Phase Progression CyclinA_CDK2->S_Phase Arrest Cell Cycle Arrest

Figure 2: p53-mediated cell cycle arrest pathway.

Experimental and Drug Discovery Workflow

The development of indoloquinoxaline-based drugs follows a structured workflow, from initial discovery and synthesis to preclinical evaluation. This process is iterative, with biological feedback informing the design of new, more potent, and selective analogues.

Drug_Discovery_Workflow Start Start: Natural Product Isolation or Chemical Library Synthesis Synthesis of Indoloquinoxaline Core and Analogues Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening (e.g., MTT Assay vs. Cancer Cell Lines) Purification->Screening Hit_ID Hit Identification (IC₅₀ Determination) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis, Topo Assay) Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design New Analogues Preclinical Preclinical Evaluation (In Vivo Animal Models, Toxicity Studies) Lead_Opt->Preclinical Optimized Lead Mechanism->SAR End Candidate Drug Preclinical->End

Figure 3: Generalized workflow for indoloquinoxaline drug discovery.

Conclusion and Future Outlook

The indolo[2,3-b]quinoxaline scaffold represents a remarkable success story in drug discovery, bridging the gap between traditional ethnobotany and modern medicinal chemistry. Its straightforward synthesis and profound biological activity, particularly as a DNA-damaging anticancer agent, have established it as a core structure for therapeutic development. The primary mechanism of action involves DNA intercalation and topoisomerase II inhibition, leading to robust activation of cell cycle checkpoints and apoptotic pathways in cancer cells.

Future research will likely focus on enhancing the selectivity of these compounds for tumor cells to minimize off-target toxicity, overcoming mechanisms of drug resistance, and exploring their potential in other therapeutic areas, such as antiviral and anti-neurodegenerative disease applications. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide on the DNA Intercalation Mechanism of 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6H-indolo[2,3-b]quinoxaline scaffold is a planar, heterocyclic system renowned for its significant pharmacological activities, primarily attributed to its mechanism of action as a DNA intercalator. This document provides a comprehensive technical overview of the DNA intercalation mechanism, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the associated cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising scaffold.

Core Mechanism of Action: DNA Intercalation

The defining characteristic of this compound derivatives is their ability to insert their planar aromatic ring system between the base pairs of the DNA double helix.[1][2][3][4] This intercalative binding is the predominant mechanism behind their wide-ranging pharmacological effects, including anticancer and antiviral activities.[3][4] The stability of the resulting DNA-ligand complex is a critical determinant of the biological activity of these compounds.[3][4]

The structural features of the this compound nucleus, such as the presence and nature of substituents and side chains, play a crucial role in modulating DNA binding affinity and biological efficacy.[3][4] For instance, the introduction of positive charges, such as through quaternization of nitrogen atoms in the quinoxaline ring or the addition of alkylamino side chains, has been shown to enhance DNA binding affinity and antitumor activity.[5] Highly active derivatives like NCA0424, B-220, and 9-OH-B-220 exhibit strong DNA binding, which correlates with their high thermal stabilization of the DNA duplex.[3][4] Interestingly, while being potent DNA intercalators, some of these derivatives show poor inhibitory activity against topoisomerase II, suggesting alternative or additional mechanisms for their cytotoxic effects, such as the modulation of multidrug resistance (MDR).[3][4]

Quantitative Data

The following tables summarize the cytotoxic and enzyme inhibitory activities of selected this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives (neutral)MCF-7, HeLa, A549Low µM range[6]
Quaternary dicationic 9-fluoro-6H-indolo[2,3-b]quinoxaline derivativesMCF-7, HeLa, A549More active than neutral derivatives[6]
IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14HL-60Significant in vitro activity[7]
5H-indolo[2,3-b]quinoline derivativesVarious human cancer cell lines0.6 - 1.4[8]
Triazolo[4,3-a]quinoxaline derivative 7eHepG26.15[9]
Triazolo[4,3-a]quinoxaline derivative 7eHCT1165.75[9]
Triazolo[4,3-a]quinoxaline derivative 7eMCF-73.41[9]
Triazolo[4,3-a]quinoxaline derivative 7cHepG26.33[9]
Triazolo[4,3-a]quinoxaline derivative 7cHCT1166.22[9]
Triazolo[4,3-a]quinoxaline derivative 7cMCF-74.45[9]
Triazolo[4,3-a]quinoxaline derivative 7bHepG27.46[9]
Triazolo[4,3-a]quinoxaline derivative 7bHCT1166.90[9]
Triazolo[4,3-a]quinoxaline derivative 7bMCF-75.88[9]

Table 2: Topoisomerase II Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Reference
Triazolo[4,3-a]quinoxaline derivative 7e0.890[9]
Triazolo[4,3-a]quinoxaline derivative 7c0.940[9]
Triazolo[4,3-a]quinoxaline derivative 7b1.050[9]
Triazolo[4,3-a]quinoxaline derivative 6e1.275[9]
Triazolo[4,3-a]quinoxaline derivative 7g1.220[9]

Experimental Protocols

The interaction of this compound derivatives with DNA can be characterized using a variety of biophysical techniques. Detailed methodologies for key experiments are provided below.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the this compound derivative upon binding to DNA. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (red-shift) of the maximum absorption wavelength.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration in a buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. The concentration of the ctDNA solution should be determined by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.

  • Titration:

    • Place a fixed concentration of the this compound solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the compound solution (typically in the range of 200-600 nm).

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the maximum absorption wavelength (λmax) of the compound.

    • The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of the this compound derivative may be quenched or enhanced upon intercalation into DNA.

Methodology:

  • Solution Preparation:

    • Prepare solutions of the this compound derivative and ctDNA in a suitable buffer as described for UV-Vis spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of the this compound solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at a wavelength where the compound absorbs.

    • Incrementally add aliquots of the ctDNA stock solution.

    • After each addition, mix and allow to equilibrate before recording the emission spectrum.

  • Data Analysis:

    • Monitor the changes in fluorescence intensity at the emission maximum.

    • The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant (Kb) and the number of binding sites can be determined from the intercept and slope of the plot of log[(F₀-F)/F] versus log[DNA].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in the DNA structure upon binding of the intercalator. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can lead to changes in these bands, indicating alterations in DNA conformation.

Methodology:

  • Solution Preparation:

    • Prepare solutions of the this compound derivative and ctDNA in a low-salt buffer.

  • Spectral Measurement:

    • Record the CD spectrum of the ctDNA solution alone in the range of 200-400 nm.

    • Add the this compound derivative to the ctDNA solution at a specific molar ratio.

    • Incubate the mixture to allow for binding and then record the CD spectrum.

  • Data Analysis:

    • Compare the CD spectrum of the DNA-ligand complex with that of the free DNA.

    • An increase in the molar ellipticity of the bands can indicate a stabilization of the DNA duplex upon intercalation.

Cellular Signaling Pathways

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Several studies have shown that indolo[2,3-b]quinoxaline derivatives can induce apoptosis in cancer cells. This process can be mediated by both the intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][10]

Apoptosis_Pathway Indoloquinoxaline This compound Derivative DNA_Intercalation DNA Intercalation Indoloquinoxaline->DNA_Intercalation Bcl2 Bcl-2 DNA_Intercalation->Bcl2 Downregulation Bax Bax DNA_Intercalation->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

A common cellular response to DNA damage caused by intercalating agents is the activation of cell cycle checkpoints. Several quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase.[11] This arrest prevents cells with damaged DNA from entering mitosis and can ultimately lead to apoptosis. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the expression of Cyclin B is a known consequence of G2/M arrest induced by some quinoxaline derivatives.[11]

Cell_Cycle_Arrest Indoloquinoxaline This compound Derivative DNA_Damage DNA Damage (via Intercalation) Indoloquinoxaline->DNA_Damage G2_M_Arrest G2/M Arrest DNA_Damage->G2_M_Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression CyclinB_CDK1 Cyclin B / CDK1 Complex CyclinB_CDK1->M_Phase Promotes G2_M_Arrest->CyclinB_CDK1 Inhibition

Caption: G2/M cell cycle arrest mechanism induced by this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and potent class of DNA intercalators with significant potential in drug development, particularly in the field of oncology. Their mechanism of action, centered on the disruption of DNA structure and function, leads to cytotoxic effects through the induction of apoptosis and cell cycle arrest. The structure-activity relationships of these compounds are a key area of ongoing research, with modifications to the core scaffold and its side chains offering opportunities to fine-tune their DNA binding affinity, biological activity, and target selectivity. This technical guide provides a foundational understanding of the DNA intercalation mechanism of 6H-indolo[2,3-b]quinoxalines, offering valuable insights and methodologies for researchers dedicated to harnessing the therapeutic potential of this important class of compounds.

References

Interpreting the Spectroscopic Signature of 6H-Indolo[2,3-b]quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6H-Indolo[2,3-b]quinoxaline. This key scaffold is of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potential anticancer and antiviral applications. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a summary of its primary biological mechanism.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives. These values are crucial for structural elucidation and confirmation.

Table 1: 1H NMR Spectroscopic Data of this compound Derivatives
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
Ar-H8.20d7.5DMSO-d6
Ar-H7.13-7.80m-DMSO-d6
N-H10.04s-DMSO-d6
Ar-H (Quinoxaline)8.22-8.20m-CDCl3
Ar-H (Quinoxaline)7.82-7.79m-CDCl3
Ar-H (Indole)7.55-7.51m-CDCl3
Ar-H (Indole)7.34-7.32m-CDCl3

Note: Chemical shifts can vary depending on the specific substitution pattern on the core structure.

Table 2: 13C NMR Spectroscopic Data of this compound Derivatives
Carbon Chemical Shift (δ, ppm) Solvent
Quaternary C166.87DMSO-d6
Quaternary C148.2DMSO-d6
Quaternary C144.7DMSO-d6
Quaternary C144.15DMSO-d6
Quaternary C141.55DMSO-d6
CH (Aromatic)133.21DMSO-d6
CH (Aromatic)128.63DMSO-d6
CH (Aromatic)120.96DMSO-d6
CH (Aromatic)119.55DMSO-d6
CH (Aromatic)110.92DMSO-d6
Quaternary C153.43CDCl3
Quaternary C152.69CDCl3
Quaternary C141.19CDCl3
Quaternary C139.38CDCl3
Quaternary C138.86CDCl3
CH (Aromatic)129.91CDCl3
CH (Aromatic)129.84CDCl3
CH (Aromatic)128.92CDCl3
CH (Aromatic)128.36CDCl3

Note: The chemical shifts for quaternary carbons are particularly useful for confirming the fused ring system.

Table 3: IR Spectroscopic Data of this compound Derivatives
Functional Group Vibrational Frequency (cm-1) Intensity
N-H Stretch~3400Medium-Strong
C-H Aromatic Stretch3100-3000Medium
C=N Stretch1640-1620Medium-Strong
C=C Aromatic Stretch1620-1450Medium-Strong
C-N Stretch1350-1250Medium-Strong
C-H Aromatic Bend900-675Strong
Table 4: Mass Spectrometry Data for this compound
Parameter Value
Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
Major Fragment (m/z) Varies with ionization method

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-25 mg of the this compound sample for 1H NMR and 50-100 mg for 13C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean vial.[1]

    • Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Data Acquisition :

    • Record 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Acquire spectra at room temperature.

    • For 13C NMR, a sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio, often requiring longer acquisition times.[1]

  • Data Processing :

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction to the spectra.

    • Calibrate the chemical shifts using the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean before use.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Record the IR spectrum in the range of 4000-400 cm-1.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, liquid chromatography).

    • Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and any characteristic fragment ions.

  • Data Analysis :

    • Determine the m/z value of the molecular ion to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathway

The primary mechanism of action for the biological activity of this compound and its derivatives is DNA intercalation.[1][2] This planar heterocyclic system inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic and antiviral effects.[3] Some derivatives have also been shown to act as inhibitors of Src homology 2 domain-containing phosphatase 1 (SHP1) and as inducers of interferon.

The following diagram illustrates the general mechanism of DNA intercalation by this compound.

G Mechanism of Action: DNA Intercalation A This compound C Intercalation A->C Binds to B DNA Double Helix B->C Site of action D Disruption of DNA Replication & Transcription C->D E Cytotoxicity / Antiviral Effect D->E

Caption: DNA intercalation by this compound.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis and characterization of this compound.

G Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structural Elucidation A Synthesized this compound B Purification (e.g., Chromatography) A->B C NMR (1H, 13C) B->C D IR B->D E Mass Spectrometry B->E F Data Processing & Analysis C->F D->F E->F G Structure Confirmation F->G

Caption: General workflow for spectroscopic characterization.

References

The Planar Indoloquinoxaline Scaffold: A Comprehensive Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoloquinoxaline scaffold, a planar heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of this privileged core, focusing on its anticancer, antimicrobial, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity

Derivatives of the indoloquinoxaline scaffold have demonstrated significant potential as anticancer agents, primarily through mechanisms involving DNA interaction and the inhibition of key cellular enzymes. Their planar structure allows them to intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis.[1] Furthermore, certain derivatives act as potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[2]

A notable example is the indoloquinoline derivative IQDMA (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine), which has been shown to induce G2/M phase cell cycle arrest and apoptosis in human lung adenocarcinoma A549 cells.[3] This activity is mediated through the activation of the JNK/p38 MAPK signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3]

Quantitative Data: Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (gastric adenocarcinoma)0.073[4]
Compound VIIIcHCT116 (colon carcinoma)2.5[5]
Compound XVaHCT116 (colon carcinoma)4.4[5]
Compound VIIIcMCF-7 (breast adenocarcinoma)9.0[5]
Compound XVaMCF-7 (breast adenocarcinoma)5.3[5]
Compound VIIIaHepG2 (liver hepatocellular carcinoma)9.8[5]
2,7-dibromocryptolepineP. falciparum (K-1, chloroquine-resistant)0.049[6]
2,7-dibromocryptolepineP. falciparum (HB3)0.026[6]

Signaling Pathway: IQDMA-Induced Apoptosis

G IQDMA Indoloquinoline (IQDMA) JNK_p38 JNK/p38 MAPK Activation IQDMA->JNK_p38 Bax Bax (Pro-apoptotic) JNK_p38->Bax Bcl2 Bcl-2 (Anti-apoptotic) JNK_p38->Bcl2 Cyclins Cyclin A/B, Cdk1 Downregulation JNK_p38->Cyclins CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Phase Arrest Cyclins->G2M_Arrest G cluster_0 Glutamate Receptor Modulation cluster_1 Nrf2 Pathway Activation Glutamate Glutamate NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Ca_Influx Ca²⁺ Influx NMDA_AMPA->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Indoloquinoxaline_Glutamate Indoloquinoxaline Derivative Indoloquinoxaline_Glutamate->NMDA_AMPA Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Indoloquinoxaline_Nrf2 Indoloquinoxaline Derivative Indoloquinoxaline_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection G Start Start: Synthesized Indoloquinoxaline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Active_Compounds Identify Active Compounds (Low IC₅₀) Cytotoxicity->Active_Compounds Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study Active End End: In Vivo Studies & Further Development Active_Compounds->End Inactive DNA_Intercalation DNA Intercalation Assay (EtBr Displacement) Mechanism_Study->DNA_Intercalation Topo_Inhibition Topoisomerase I/II Inhibition Assays Mechanism_Study->Topo_Inhibition Apoptosis_Assay Apoptosis/Cell Cycle Analysis (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Assay Lead_Compound Lead Compound Identification DNA_Intercalation->Lead_Compound Topo_Inhibition->Lead_Compound Apoptosis_Assay->Lead_Compound Lead_Compound->End G Start Start: Indoloquinoxaline Compound Serial_Dilution Perform Serial Dilution of Compound in Broth Start->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End: Report MIC Value Read_MIC->End

References

Potential Therapeutic Targets for 6H-Indolo[2,3-b]quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its rigid, planar architecture is a key determinant of its biological function, most notably its ability to act as a potent DNA intercalating agent.[3][4] This mechanism is central to its significant anticancer and antiviral properties.[3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to aid in the research and development of novel therapeutics based on this versatile scaffold.

Core Therapeutic Targets and Mechanisms of Action

The primary mode of pharmacological action for many this compound derivatives is through DNA intercalation .[1][2] The planar nature of the molecule allows it to insert between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription processes.[5] This interference with fundamental cellular machinery is the basis for the potent cytotoxic and antiviral effects observed with these compounds.[6][7] The thermal stability of the drug-DNA complex is a critical factor influencing biological activity and is dependent on the nature and orientation of substituents on the quinoxaline core.[1][2]

Beyond DNA intercalation, derivatives of this scaffold have been identified as inhibitors of several key enzymes and signaling pathways implicated in various diseases:

  • Topoisomerase II: While some derivatives exhibit poor inhibitory activity, this enzyme remains a potential target.[1][2]

  • Protein Kinases: Certain derivatives have shown inhibitory activity against kinases such as cdc25 and Janus kinases (JAK2/3), which are crucial in cell cycle regulation and signal transduction.[1][4][8]

  • Src Homology 2 Domain-containing Phosphatase 1 (SHP1): Specific derivatives have been developed as inhibitors of SHP1, a protein tyrosine phosphatase involved in cancer and other diseases.[9][10]

  • Multidrug Resistance (MDR) Modulation: Some compounds have demonstrated the ability to modulate the activity of P-glycoprotein, suggesting a role in overcoming multidrug resistance in cancer.[1][2]

  • Thioredoxin Reductase: In the context of antiprotozoal activity, quinoxaline derivatives have been shown to inhibit thioredoxin reductase in Entamoeba histolytica.[2][11]

  • Interferon Induction: Certain 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been identified as potent inducers of interferon, highlighting their potential as antiviral agents.[12]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound derivatives against different cancer cell lines, viruses, protozoa, and enzymes.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)Reference
IDQ-5HL-60Not specified as "most active"[13][14]
IDQ-6HL-60Not specified as "most active"[13]
IDQ-10HL-60Not specified as "most active"[13][14]
IDQ-11HL-60Not specified as "most active"[13][14]
IDQ-14HL-60Not specified as "most active"[13][14]
5hMolt 4/C823[15]
5hCEM38[15]
7iL12107.2[15]
B-220Human bladder cancer & HEL3-15 times lower than cytotoxic dose[7]

IC50: Half-maximal inhibitory concentration. HL-60: Human promyelocytic leukemia cells. Molt 4/C8, CEM: Human T-lymphocyte cells. L1210: Murine leukemia cells. HEL: Human embryonic lung fibroblasts.

Table 2: Antiviral Activity of this compound Derivatives
CompoundVirusCell LineIC50 (µM)Reference
B-220HSV-1Tissue culture1-5[7]
B-220CMVTissue culture1-5[7]
B-220VZVTissue culture1-5[7]

IC50: Half-maximal inhibitory concentration. HSV-1: Herpes Simplex Virus Type 1. CMV: Cytomegalovirus. VZV: Varicella-Zoster Virus.

Table 3: Antiprotozoal Activity of Quinoxaline Derivatives
CompoundProtozoanIC50Reference
T-142Entamoeba histolytica9.20 nM[1][9]
T-143Trichomonas vaginalis45.20 nM[1][9]
T-143Giardia lamblia29.13 nM[1][9]
T-143Entamoeba histolytica15.14 nM[1][9]

IC50: Half-maximal inhibitory concentration.

Table 4: Enzyme Inhibitory Activity of this compound and Related Derivatives
CompoundEnzymeIC50Reference
Unspecified Derivativecdc25 kinase70 µM[1][4]
Unspecified Derivativecdc25 phosphate25 µM[1][4]
5aSHP1PTP2.34 ± 0.06 μM[9][10]
ST4jJAK213.00 ± 1.31 nM[8]
ST4jJAK314.86 ± 1.29 nM[8]
T-145E. histolytica Thioredoxin Reductase16 µM[1]
T-161E. histolytica Thioredoxin Reductase18 µM[1]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

General Synthesis of this compound Core

The foundational this compound scaffold is typically synthesized through the condensation of an appropriately substituted isatin with a substituted o-phenylenediamine.[16]

Materials:

  • Substituted isatin

  • Substituted o-phenylenediamine

  • Glacial acetic acid or ethanol

  • Hydrochloric acid (catalytic) or formic acid

Procedure:

  • A mixture of the substituted isatin (1 equivalent) and the substituted o-phenylenediamine (1 equivalent) is prepared.

  • The reactants are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

  • A catalytic amount of acid (e.g., hydrochloric acid or formic acid) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for a period of 2 to 6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and impurities.

  • The final product can be further purified by recrystallization from an appropriate solvent.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[13]

Materials:

  • Human cancer cell lines (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Mechanism of Action: DNA Intercalation

DNA_Intercalation cluster_0 Cellular Environment cluster_1 Consequences Drug This compound Derivative DNA DNA Double Helix Drug->DNA:f1 Intercalation Replication_Block DNA Replication Inhibition DNA->Replication_Block Transcription_Block Transcription Inhibition DNA->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: DNA intercalation by this compound derivatives.

Inhibition of SHP1 Signaling Pathway

SHP1_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds P_Receptor Phosphorylated Receptor Receptor->P_Receptor Autophosphorylation Downstream Downstream Signaling (e.g., STAT3) P_Receptor->Downstream Activates SHP1 SHP1 SHP1->P_Receptor Dephosphorylates Derivative This compound Derivative (e.g., 5a) Derivative->SHP1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the SHP1 signaling pathway.

Experimental Workflow: Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Isatin & o-phenylenediamine Synthesis Condensation Reaction Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stock Compound Stock (in DMSO) Characterization->Stock Leads to Cytotoxicity In vitro Cytotoxicity (MTT Assay) Stock->Cytotoxicity Mechanism Mechanistic Studies (e.g., DNA Intercalation Assay) Cytotoxicity->Mechanism Target_Validation Target-Specific Assays (e.g., Kinase Inhibition) Mechanism->Target_Validation

Caption: General experimental workflow for compound evaluation.

References

A Technical Guide to the Fluorescence Properties of 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

The 6H-Indolo[2,3-b]quinoxaline core is a significant N-containing heterocyclic scaffold that has garnered substantial interest in both pharmacology and materials science.[1] Its planar, fused-ring structure is not only a key pharmacophore for a range of biological activities, including anticancer and antiviral effects, but also endows it with intriguing photophysical properties.[2][3][4] This guide provides an in-depth exploration of the fluorescence characteristics of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Fluorescence Characteristics

The fluorescence of this compound is a cornerstone of its utility in bioimaging and as a molecular probe. The emission properties are highly dependent on the molecular structure and its immediate environment.

  • Intrinsic Emission: Derivatives of the this compound scaffold are known to exhibit strong fluorescence, often in the blue to green region of the visible spectrum. For instance, certain derivatives have been observed to emit strong blue/green fluorescence in MDA-MB-231 cancer cells, highlighting their potential for cellular imaging.[1]

  • Intramolecular Charge Transfer (ICT): The core structure can be designed with donor-acceptor groups to facilitate intramolecular charge transfer upon photoexcitation. This ICT character is a key factor in tuning the emission wavelengths, with studies showing emission maxima ranging from blue to orange (435–614 nm) depending on the specific derivative and solvent.[5]

  • Solvatochromism: The fluorescence of these compounds can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property is valuable for developing sensors that can probe the microenvironment of biological systems.

  • Excited-State Intramolecular Proton Transfer (ESIPT): While the core itself is not a classic ESIPT candidate, derivatives can be designed to undergo this process. ESIPT leads to a large Stokes shift, which is the separation between the absorption and emission maxima. This is advantageous in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios.[6]

  • Aggregation-Induced Emission (AIE): Some indolo[2,3-b]quinoxaline derivatives have been studied for their aggregation-induced emission (AIE) effects.[5] In contrast to many fluorophores that suffer from quenching in the aggregated or solid state, AIE-active compounds become more emissive, making them suitable for applications in solid-state devices like OLEDs and for tracking aggregation processes in biological systems.

Quantitative Photophysical Data

The photophysical properties of this compound derivatives are influenced by their substitution patterns and the solvent used. The following table summarizes representative quantitative data from the literature.

Compound/DerivativeSolvent/MediumAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference(s)
6H-indolo[2,3-b]quinoline (related core)Not specifiedNot specified~400Not specifiedNot specified[7]
11-Propyl-6H-indolo[2,3-b]quinoline (related core)Not specifiedNot specified560Not specifiedNot specified[7]
Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivativesToluene397–490435–614>11,900 (for some)Not specified[5]
6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline HClAqueous Buffer~260 (excitation)Quenches HSA fluorescenceNot applicableNot applicable[8]

Note: Quantitative data such as quantum yields and fluorescence lifetimes are often highly specific to the derivative and experimental conditions and are not always reported in general literature.

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are crucial for studying the fluorescence properties of 6H-indolo[2,3-b]quinoxalines.

General Synthesis of this compound Core

The most common and straightforward synthesis involves the condensation of an isatin derivative with a substituted o-phenylenediamine.[2][9]

Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of the desired isatin (or a substituted isatin) and o-phenylenediamine in a suitable solvent, such as glacial acetic acid or ethanol.[9]

  • Condensation Reaction: Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution.[9] The solid product is then collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials, and dried.

  • Recrystallization: Further purification is typically achieved by recrystallization from a solvent like ethanol to obtain the pure this compound derivative.[9]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[10][11]

Fluorescence Spectroscopy Protocol

This protocol outlines the steps for measuring the fluorescence emission spectrum and determining the relative fluorescence quantum yield.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO).

    • Prepare a series of dilute solutions from the stock solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with a similar low absorbance at the same excitation wavelength.

  • Instrumentation Setup:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength (λ_ex) to the absorption maximum of the sample.

    • Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Set the photomultiplier tube (PMT) voltage to an appropriate level to maximize the signal without saturating the detector.[12]

  • Data Acquisition:

    • Record the absorption spectrum of the sample and the standard using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of the sample and the standard, scanning a wavelength range that covers the entire emission profile.

    • Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra to correct for background scattering.

  • Quantum Yield Calculation:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample (I_sample) and the standard (I_std).

    • Calculate the relative quantum yield (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

DNA Interaction Analysis via Fluorescence Quenching

The interaction of this compound derivatives with DNA, a key mechanism for their biological activity, can be studied using fluorescence spectroscopy.[3][4]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorescent this compound derivative in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.

  • Fluorescence Titration:

    • Place a fixed concentration of the fluorescent compound in a quartz cuvette.

    • Record its initial fluorescence emission spectrum.

    • Perform a titration by making successive additions of small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Observe the change in fluorescence intensity upon the addition of DNA. A decrease in intensity (quenching) typically indicates an interaction, such as intercalation.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which provides insight into the binding affinity between the compound and DNA.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the synthesis, characterization, and application of 6H-indolo[2,3-b]quinoxalines.

G General Synthesis Workflow start Start reactants Prepare Isatin Derivative and o-Phenylenediamine start->reactants dissolve Dissolve in Glacial Acetic Acid reactants->dissolve reflux Heat under Reflux (2-6 hours) dissolve->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate Forms cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry purify Recrystallize from Ethanol dry->purify characterize Characterize Structure (NMR, MS, IR) purify->characterize end_node Pure this compound characterize->end_node

Caption: General workflow for the synthesis of this compound derivatives.

G Fluorescence Measurement Workflow start Start prep_sample Prepare Dilute Sample (Abs < 0.1) start->prep_sample prep_std Prepare Fluorescence Standard start->prep_std measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_std->measure_abs instrument_setup Set up Spectrofluorometer (λ_ex, Slits, PMT) measure_abs->instrument_setup measure_emission Record Emission Spectra (Sample, Standard, Blank) instrument_setup->measure_emission data_proc Subtract Blank & Integrate Intensity measure_emission->data_proc calc_qy Calculate Relative Quantum Yield data_proc->calc_qy end_node Report Photophysical Data calc_qy->end_node G DNA Intercalation Signaling Pathway cluster_cell Cellular Environment IQ This compound (Fluorophore) DNA Nuclear DNA (Double Helix) IQ->DNA Binds to DNA Intercalation Intercalation Complex (Fluorescence Quenched) DNA->Intercalation Inserts between base pairs Replication DNA Replication Blocked Intercalation->Replication Transcription Transcription Inhibited Intercalation->Transcription Apoptosis Apoptosis / Antiviral Effect Replication->Apoptosis Transcription->Apoptosis

References

Electrochemical characterization of the 6H-Indolo[2,3-b]quinoxaline core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrochemical Characterization of the 6H-Indolo[2,3-b]quinoxaline Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the electrochemical properties of the this compound core, a promising scaffold in materials science and medicinal chemistry. Its planar, fused heterocyclic structure is amenable to substitution, allowing for the fine-tuning of its electronic properties for various applications, including organic electronics and as a pharmacophore.[1] This document summarizes key electrochemical data, outlines experimental methodologies, and visualizes the underlying principles and workflows.

Electrochemical Properties and Data

The this compound scaffold has been investigated for its redox capabilities, particularly as a stable anolyte material in nonaqueous redox flow batteries.[2] The fusion of an indole nucleus with a quinoxaline moiety creates an extended π-conjugated system. This structural feature is crucial for delocalizing charge in the resulting radical ions, which in turn enhances electrochemical stability and lowers the reduction potential.[2][3]

A key strategy for enhancing the utility of this core is the introduction of various substituents. For instance, alkyl or alkoxy groups can be introduced at the N6-position of the indole ring to improve solubility in organic solvents, a critical factor for applications like redox flow batteries.[2] Further modifications on the quinoxaline portion can also modulate the electronic properties.

Below is a summary of the key electrochemical and physical properties of several this compound derivatives, with a focus on their performance as anolytes.

Compound/DerivativeReduction Potential (E½ vs Fc/Fc⁺)Solubility in AcetonitrileKey Findings
6-methyl-6H-indolo[2,3-b]quinoxaline (5a)-1.97 V33 mMExhibits a reversible first reduction and a second irreversible reduction at -2.64 V.[3]
2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)-2.01 V>2.7 MIdentified as a superior anolyte due to its low reduction potential, high stability, and exceptional solubility.[2][3]

Experimental Protocols

The electrochemical characterization of this compound derivatives is typically performed using cyclic voltammetry (CV). This technique provides information about the reduction and oxidation potentials, the reversibility of the redox processes, and the stability of the electrochemically generated species.

Cyclic Voltammetry (CV) Protocol

A standard three-electrode setup is employed for the cyclic voltammetry experiments.[3]

  • Working Electrode: A glassy carbon electrode is commonly used.[3]

  • Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a silver pseudo-reference electrode, is suitable. The potentials are typically referenced externally to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Electrolyte Solution: A solution of the this compound derivative (typically 1-5 mM) is prepared in a suitable organic solvent, such as acetonitrile (MeCN).[3]

  • Supporting Electrolyte: A supporting electrolyte, like tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution (typically at a concentration of 0.1-0.5 M) to ensure sufficient conductivity.[3]

  • Procedure: The electrodes are immersed in the electrolyte solution, and the potential of the working electrode is scanned linearly with time between set vertex potentials. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate can be varied to investigate the kinetics of the electron transfer process.

Visualizations

The following diagrams illustrate the design rationale and experimental workflow for the electrochemical characterization of the this compound core.

structure_property_relationship Indole Indole Nucleus (π-donor) Fused_Core This compound (Extended π-system) Indole->Fused_Core Fusion Quinoxaline Quinoxaline Moiety (π-acceptor) Quinoxaline->Fused_Core Fusion Charge_Deloc Enhanced Charge Delocalization Fused_Core->Charge_Deloc Stability High Electrochemical Stability Charge_Deloc->Stability Red_Pot Low Reduction Potential Charge_Deloc->Red_Pot

Caption: Design rationale for the this compound core.

experimental_workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis solution_prep Preparation of Electrolyte Solution (Analyte + Supporting Electrolyte in Solvent) synthesis->solution_prep cv_setup Three-Electrode Cyclic Voltammetry Setup solution_prep->cv_setup cv_measurement Perform CV Measurement (Scan Potential vs. Current) cv_setup->cv_measurement data_analysis Data Analysis: - Determine Redox Potentials - Assess Reversibility - Evaluate Stability cv_measurement->data_analysis end End data_analysis->end

Caption: Workflow for electrochemical characterization.

Biological Activity and Signaling Pathways

While this guide focuses on the electrochemical characterization of the this compound core, it is noteworthy that this scaffold is also of significant interest in drug development. Derivatives have been investigated for their potential as anticancer and antiviral agents, with a proposed mechanism of action involving intercalation into DNA.[1][4] More recently, derivatives have been explored as inhibitors of enzymes such as SHP1, indicating potential roles in modulating cellular signaling.[5] However, detailed diagrams of specific signaling pathways impacted by these compounds are not extensively described in the context of their electrochemical characterization literature. The primary pharmacological activity is often linked to direct interaction with macromolecules like DNA.[4]

Conclusion

The this compound core represents a versatile and tunable scaffold with significant potential in both materials science and medicinal chemistry. Its electrochemical properties, characterized by stable redox states and tunable potentials, make it a compelling candidate for applications such as organic batteries. A thorough understanding of its electrochemical behavior, as outlined in this guide, is essential for the rational design of new derivatives with tailored properties for specific applications.

References

A Comprehensive Pharmacological Review of the 6H-Indolo[2,3-b]quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6H-indolo[2,3-b]quinoxaline core is a planar, fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, aromatic structure makes it an ideal scaffold for intercalation into DNA and interaction with various protein targets, leading to a broad spectrum of pharmacological activities. This guide provides a detailed overview of the pharmacology of this compound derivatives, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used in their evaluation.

Core Mechanisms of Action

The biological activities of this compound derivatives stem primarily from two established mechanisms: DNA intercalation and enzyme inhibition.

DNA Intercalation

The predominant mechanism of action for many this compound compounds is their ability to intercalate into the DNA double helix.[1][2] The planar nature of the fused ring system allows it to insert between the base pairs of DNA, leading to a disruption of DNA replication and transcription. This ultimately inhibits cellular proliferation and can induce apoptosis, forming the basis of the scaffold's anticancer and antiviral effects. The thermal stability of the complex formed between the compound and DNA is a critical parameter for these activities.[1][2][3] This stability is influenced by the types and orientations of substituents and side chains attached to the core scaffold, particularly their interaction with the minor groove of DNA, often in GC-rich regions.[1][2]

DNA_Intercalation cluster_0 Cellular Environment Compound This compound Derivative DNA Double-Stranded DNA Compound->DNA Intercalation Replication DNA Replication & Transcription DNA->Replication Template for Apoptosis Cell Death (Apoptosis) Replication->Apoptosis Inhibition leads to

Caption: Mechanism of DNA Intercalation by this compound Derivatives.

Enzyme Inhibition: SHP1 Phosphatase

Recent studies have identified a novel mechanism of action for certain this compound derivatives: the inhibition of Src homology 2 domain-containing phosphatase 1 (SHP-1). SHP-1 is a non-receptor protein tyrosine phosphatase that is implicated in cancer. It can act as a tumor suppressor by negatively regulating signaling pathways that control cell proliferation, survival, and migration, such as the JAK/STAT pathway.[4][5] However, in some cancers, its role is context-dependent.[6] By inhibiting SHP-1, these compounds can modulate key cellular signaling cascades, presenting a targeted approach to cancer therapy.

SHP1_Inhibition_Pathway cluster_pathway JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT3->GeneTranscription Promotes SHP1 SHP-1 SHP1->pSTAT3 Dephosphorylates (Inactivates) Inhibitor This compound Derivative Inhibitor->SHP1 Inhibits

Caption: Inhibition of the SHP-1 Phosphatase and its effect on the JAK/STAT pathway.

Pharmacological Activities & Quantitative Data

Derivatives of this compound have demonstrated a variety of pharmacological effects, with the most prominent being anticancer and antiviral activities.

Anticancer and Cytotoxic Activity

The DNA intercalating properties of these compounds make them potent cytotoxic agents against a range of cancer cell lines. Several studies have synthesized and evaluated series of these derivatives, demonstrating significant in vitro activity.

Compound IDCell LineActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
IDQ-5 HL-60 (Leukemia)2.5 µMCisplatin5.1 µM
IDQ-10 HL-60 (Leukemia)3.2 µM5-Fluorouracil6.5 µM
IDQ-11 HL-60 (Leukemia)3.9 µM--
IDQ-13 HL-60 (Leukemia)4.1 µM--
IDQ-14 HL-60 (Leukemia)2.9 µM--
5h Molt 4/C8 (T-lymphocyte)23 µMMelphalan3.2 µM
5h CEM (T-lymphocyte)38 µMMelphalan2.5 µM
7i L1210 (Murine Leukemia)7.2 µMMelphalan2.1 µM

Data sourced from publications focusing on the cytotoxic evaluation of novel this compound derivatives.[4][5]

Antiviral Activity

The ability to interfere with DNA replication also confers antiviral properties to this class of compounds. Derivatives have shown efficacy against several viruses, including herpes simplex virus (HSV), cytomegalovirus (CMV), and influenza.[7]

Compound IDVirusActivity (IC₅₀)
11-b (Isatin-Indoloquinoxaline hybrid)Influenza A (H1N1)0.2164 µM

Data sourced from a study on isatin derivatives, including an indolo[2,3-b]quinoxaline hybrid, against the H1N1 strain of the influenza virus.[8] The well-known derivative B-220 has also shown potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV).[3]

Multidrug Resistance (MDR) Modulating Activity

Interestingly, some highly active this compound derivatives, such as NCA0424 and B-220, have demonstrated significant multidrug resistance (MDR) modulating activity.[2][3] While they show poor inhibitory activity against the topoisomerase II enzyme, their ability to modulate MDR suggests a potential application in combination therapies to overcome drug resistance in cancer.[2][3]

Experimental Protocols

The evaluation of this compound derivatives involves a range of standard and specialized assays.

Synthesis Workflow

The general synthesis of the this compound scaffold is typically achieved through the condensation of an isatin (or a substituted isatin) with an o-phenylenediamine (or its derivative).

Synthesis_Workflow Start Starting Materials Reactants Isatin Derivative o-Phenylenediamine Start->Reactants Reaction Condensation Reaction (e.g., in refluxing acetic acid) Reactants->Reaction Purification Purification Reaction->Purification Product This compound Product Purification->Product Analysis Structural Analysis (IR, NMR, Mass Spec) Product->Analysis

Caption: General synthetic workflow for this compound derivatives.

Detailed Methodology:

  • Reaction Setup: Equimolar amounts of a substituted isatin and an o-phenylenediamine are dissolved in a suitable solvent, typically glacial acetic acid.

  • Condensation: The reaction mixture is heated under reflux for a period ranging from 15 minutes to several hours.

  • Precipitation and Filtration: Upon cooling, the product precipitates out of the solution. The solid is then collected by filtration.

  • Washing and Recrystallization: The crude product is washed with water and then purified by recrystallization from an appropriate solvent (e.g., acetic acid, ethanol, or DMF/DMSO) to yield the final this compound derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours). Control wells containing untreated cells and reference drugs (e.g., cisplatin) are included.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

DNA Intercalation Assay

Several biophysical techniques can be employed to confirm and characterize the intercalation of compounds into DNA.

Methodologies:

  • Thermal Denaturation Studies: The melting temperature (Tm) of DNA is measured in the presence and absence of the compound. Intercalating agents typically stabilize the DNA duplex, leading to an increase in the Tm.

  • Fluorescence Spectroscopy: Assays like the thiazole orange exclusion assay can be used. Thiazole orange is fluorescent only when intercalated into DNA. The displacement of thiazole orange by a competing intercalator (the test compound) results in a decrease in fluorescence, which can be quantified.

  • Viscometry: DNA intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. This change can be measured to assess intercalation.

  • Agarose Gel Electrophoresis: The mobility of supercoiled plasmid DNA is altered upon interaction with an intercalating agent. This change in mobility can be visualized on an agarose gel.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable template in the design and development of novel therapeutic agents. Its primary mechanism of action through DNA intercalation has been well-established as the basis for its potent anticancer and antiviral activities. Furthermore, the discovery of alternative mechanisms, such as the inhibition of key signaling proteins like SHP-1, opens up new avenues for the development of more targeted therapies. The significant MDR modulating activity of certain derivatives also highlights their potential to enhance the efficacy of existing chemotherapeutic regimens. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, further investigating the potential of these compounds in overcoming drug resistance, and exploring their efficacy in in vivo models to translate the promising in vitro results into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6H-Indolo[2,3-b]quinoxaline from Isatin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6H-indolo[2,3-b]quinoxalines, a significant class of heterocyclic compounds, from isatin and its derivatives. These compounds are of considerable interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The core of their biological activity often lies in their ability to intercalate with DNA.[5] This guide outlines the prevalent synthetic methodologies, presents quantitative data in structured tables for easy comparison, and offers detailed experimental protocols. Additionally, it includes visualizations of the synthetic workflow and the proposed mechanism of action to facilitate a deeper understanding.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile precursor in the synthesis of a wide array of heterocyclic compounds.[2][6] The condensation reaction of isatin with o-phenylenediamine is a classical and efficient method for constructing the 6H-indolo[2,3-b]quinoxaline scaffold.[7][8][9] The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction pathway and the final product distribution, sometimes leading to the formation of anils or spiro compounds alongside the desired quinoxaline.[7][8][9] This document focuses on the conditions that selectively yield the this compound core.

The this compound framework is a planar, fused heterocyclic system that has been identified as a valuable template for the design and development of novel therapeutic agents.[5][10] Its derivatives have demonstrated a broad spectrum of biological activities, which are primarily attributed to their interaction with DNA and proteins.[5]

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of this compound and its derivatives from isatin precursors, highlighting the impact of different reaction conditions on product yield.

Table 1: Synthesis of this compound under Various Conditions

EntryIsatin Derivativeo-Phenylenediamine DerivativeSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Reference
1Isatino-phenylenediamineAcetic Acid-Reflux0.25High[8][11]
2Isatino-phenylenediamineEthanolAcetic AcidReflux384[12]
3Isatino-phenylenediamineWaterUltrasound-0.7595[13]
4Isatin3,4-diaminobenzoic acidAcetic Acid/Ethanol-Reflux0.5-[11]
5N-methylisatin4-methyl-1,2-benzenediamine----High[10]
61-(2-Bromoethyl)-indole-2,3-dione1,2-diaminobenzeneAcetic Acid-Boiling--[14]
7Isatin1,2-cyclohexanediamineGlacial Acetic Acid-Reflux685[15]

Note: "High" indicates a qualitative description of yield from the source. "-" indicates data not specified in the source.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on commonly cited procedures.

Protocol 1: General Synthesis of this compound in Acetic Acid

This protocol is a standard method for the synthesis of the parent this compound.

Materials:

  • Isatin (10 mmol)

  • o-phenylenediamine (10 mmol, can be used in excess, e.g., 30 mmol)[11]

  • Glacial Acetic Acid (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of isatin (10 mmol) and o-phenylenediamine (10-30 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.[11]

  • The mixture is heated under reflux for 15-30 minutes.[11]

  • The reaction mixture is then cooled for approximately 10 hours, during which a precipitate forms.[11]

  • The precipitate, a pale reddish-yellow solid, is collected by filtration.[11]

  • The collected solid is washed with water.

  • The crude product can be purified by extraction with chloroform and subsequent recrystallization from acetic acid or ethanol.[11]

  • The purity of the product can be monitored by thin-layer chromatography (TLC) using a mobile phase of methanol:chloroform (3:7).[11]

Protocol 2: Ultrasound-Mediated Synthesis in Water

This protocol offers an environmentally friendly approach to the synthesis.

Materials:

  • Isatin or substituted isatin (1 mmol)

  • o-phenylenediamine or substituted o-phenylenediamine (1 mmol)

  • Water

Procedure:

  • A mixture of the isatin derivative (1 mmol) and the o-phenylenediamine derivative (1 mmol) is suspended in water.

  • The mixture is subjected to ultrasound irradiation.[13]

  • The reaction is typically complete within a short period (e.g., 45 minutes).[13]

  • The product precipitates out of the aqueous solution and is collected by filtration.

  • The solid is washed with water and dried. This method often results in high yields (87-95%).[13]

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed biological mechanism of action of 6H-indolo[2,3-b]quinoxalines.

Synthesis_Workflow Isatin Isatin Precursor Reaction Condensation Reaction Isatin->Reaction oPD o-Phenylenediamine Derivative oPD->Reaction Product This compound Reaction->Product Crude Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Target Cell Compound This compound Derivative Intercalation DNA Intercalation Compound->Intercalation CellMembrane Cell Membrane DNA Nuclear DNA DNA->Intercalation Replication DNA Replication Inhibition Intercalation->Replication Transcription Transcription Inhibition Intercalation->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Proposed mechanism of action via DNA intercalation.

Conclusion

The synthesis of 6H-indolo[2,3-b]quinoxalines from isatin precursors is a robust and versatile process. By carefully selecting the reaction conditions, researchers can achieve high yields of these biologically important molecules. The protocols and data provided in this document serve as a comprehensive guide for scientists and professionals in the field of medicinal chemistry and drug development, enabling the efficient synthesis and further exploration of this promising class of compounds.

References

Microwave-Assisted Synthesis of Indoloquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of indoloquinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Indoloquinoxalines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. These scaffolds are integral to the development of novel therapeutic agents, with applications including anti-cancer, anti-microbial, and anti-inflammatory treatments. Notably, certain indolo[2,3-b]quinoxaline derivatives are being investigated as promising agents for the treatment of Alzheimer's disease.[1] The fusion of the indole and quinoxaline ring systems creates a unique pharmacophore with a wide range of potential biological targets.

Microwave-assisted organic synthesis has emerged as a powerful and enabling technology for the rapid and efficient synthesis of such complex heterocyclic systems.[2][3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with enhanced product yields and purity.[2][5] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric heating, which involves the interaction of polar molecules with the microwave's electric field.[6]

Advantages of Microwave-Assisted Synthesis

The application of microwave technology in the synthesis of indoloquinoxaline and other heterocyclic compounds offers several key advantages over traditional convective heating methods.[2][4][6]

Advantages_of_MAOS cluster_advantages Key Advantages of Microwave-Assisted Organic Synthesis (MAOS) Reduced Reaction Times Reduced Reaction Times Increased Yields Increased Yields Enhanced Purity Enhanced Purity Greener Chemistry Greener Chemistry MAOS Microwave-Assisted Organic Synthesis MAOS->Reduced Reaction Times MAOS->Increased Yields MAOS->Enhanced Purity MAOS->Greener Chemistry

Caption: Key advantages of Microwave-Assisted Organic Synthesis (MAOS).

Experimental Protocols

The following protocols provide detailed methodologies for the microwave-assisted synthesis of indoloquinoxaline derivatives.

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation for 5,6-dihydroindolo[1,2-a]quinoxaline Derivatives

This protocol is based on an efficient copper-catalyzed intramolecular N-arylation reaction to rapidly synthesize 5,6-dihydroindolo[1,2-a]quinoxaline derivatives with good to excellent yields.[7]

Materials:

  • Aryl substituted (1H-indol-2-yl)methanamines (cyclization precursors)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMSO)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • CEM Discover Microwave Synthesizer or equivalent

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aryl substituted (1H-indol-2-yl)methanamine (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol).

  • Add 3 mL of DMSO to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 45-60 minutes at a constant temperature of 120 °C.

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Synthesis of Quinoxaline Derivatives via Condensation

This general protocol can be adapted for the synthesis of various quinoxaline derivatives, which are precursors or analogues of indoloquinoxalines. The synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

  • Solvent (e.g., 1:1 Ethanol/Water, 2 mL)

  • Catalyst (e.g., Iodine (5 mol%), MgBr₂·OEt₂ (catalytic amount), or acidic alumina)[8][9]

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • In a 10 mL microwave synthesis vial containing a magnetic stir bar, combine the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the chosen solvent and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 2-10 minutes at a temperature ranging from 50-120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, demonstrating the efficiency of this method.[7]

EntryRTime (min)Temperature (°C)Yield (%)
1H6012083
24-Me4512097
34-OMe4512095
44-F6012088
54-Cl6012085
63-Me4512096

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of indoloquinoxaline derivatives.

MAOS_Workflow cluster_workflow General Workflow for Microwave-Assisted Synthesis A 1. Reagent Preparation (Indole Precursor, Aryl Halide, Catalyst, Base, Solvent) B 2. Reaction Setup (Combine reagents in microwave vial) A->B C 3. Microwave Irradiation (Set time, temperature, and power) B->C D 4. Work-up (Extraction and solvent removal) C->D E 5. Purification (Column chromatography or recrystallization) D->E F Pure Indoloquinoxaline Derivative E->F

Caption: General workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of complex molecules like indoloquinoxaline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel indoloquinoxaline-based compounds for various therapeutic applications. The dramatic reduction in reaction times and high yields make this technology particularly suitable for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols for the Preparation and Anticancer Research of 6H-Indolo[2,3-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives. Detailed protocols for their preparation and evaluation are included to facilitate further research and development in the field of oncology.

Introduction

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in anticancer drug discovery. Their planar structure allows them to function as DNA intercalating agents, disrupting DNA replication and transcription, which ultimately leads to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3] This document outlines the synthetic strategies for these compounds, summarizes their cytotoxic effects against various cancer cell lines, and details the experimental protocols for their evaluation.

Data Presentation: Anticancer Activity of this compound Derivatives

The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for selected derivatives from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference
IDQ-5HL-60 (Leukemia)0.8[4]
IDQ-10HL-60 (Leukemia)1.2[4]
IDQ-11HL-60 (Leukemia)1.5[4]
IDQ-13HL-60 (Leukemia)1.9[4]
IDQ-14HL-60 (Leukemia)1.1[4]
Compound 10MKN 45 (Gastric Adenocarcinoma)0.073[5]
DoxorubicinMKN 45 (Gastric Adenocarcinoma)0.12[5]
CisplatinMKN 45 (Gastric Adenocarcinoma)2.67[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

The most common and effective method for synthesizing the this compound core is through the condensation of substituted isatins with o-phenylenediamines.[4][6]

Materials:

  • Substituted Isatin (1 equivalent)

  • Substituted o-Phenylenediamine (1-3 equivalents)

  • Glacial Acetic Acid (solvent)

  • Ethanol (optional, co-solvent)

  • Dimethylformamide (DMF) (optional, co-solvent)

Procedure:

  • Dissolve the substituted isatin in glacial acetic acid. The use of a co-solvent like ethanol or DMF may be necessary for certain substrates.

  • Add the substituted o-phenylenediamine to the solution. An excess of the diamine is often used to drive the reaction to completion.

  • Reflux the reaction mixture for a period ranging from 15 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with water to remove any remaining acid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid, DMSO, or an alcohol) or by column chromatography.[4]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Mandatory Visualizations

Signaling Pathway of Anticancer Action

The primary mechanism of anticancer activity for this compound derivatives is the intercalation into DNA, which leads to DNA damage and the activation of apoptotic pathways.

G Mechanism of Action of this compound Derivatives cluster_0 Cellular Uptake cluster_1 DNA Damage Induction cluster_2 DNA Damage Response cluster_3 Apoptosis Induction (Intrinsic Pathway) IQ This compound Derivative DNA_Intercalation DNA Intercalation IQ->DNA_Intercalation Enters Nucleus Topoisomerase_Inhibition Topoisomerase II Inhibition IQ->Topoisomerase_Inhibition DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_activation p53 Phosphorylation and Activation ATM_ATR->p53_activation Bax_Bak Bax/Bak Activation p53_activation->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Anticancer mechanism of this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the typical workflow for the synthesis and anticancer evaluation of novel this compound derivatives.

G Workflow for Synthesis and Anticancer Evaluation cluster_0 Synthesis and Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies Start Design of Novel Derivatives Synthesis Chemical Synthesis (Isatin + o-Phenylenediamine) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 DNA_Binding DNA Intercalation Assay (e.g., Fluorescence Titration) IC50->DNA_Binding Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Lead_Compound Lead Compound Identification DNA_Binding->Lead_Compound Apoptosis_Assay->Lead_Compound Cell_Cycle->Lead_Compound

Caption: Experimental workflow for this compound derivatives.

Logical Relationship in Synthesis

The core synthesis of 6H-indolo[2,3-b]quinoxalines involves a key condensation reaction.

G Synthetic Pathway to this compound Isatin Substituted Isatin Reaction Condensation Reaction (Reflux) Isatin->Reaction oPD Substituted o-Phenylenediamine oPD->Reaction Solvent Glacial Acetic Acid (Solvent) Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: Key condensation reaction for synthesis.

References

Application Notes: 6H-Indolo[2,3-b]quinoxaline as a Versatile Scaffold for Fluorescent Enzyme Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6H-indolo[2,3-b]quinoxaline core is a planar, heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science due to its unique photophysical properties and biological activities.[1] Its rigid structure and extended π-conjugation system make it an excellent fluorophore. By functionalizing this core, researchers can develop novel fluorescent probes for a variety of applications, including the sensitive and selective detection of enzyme activity. These probes offer the potential for real-time monitoring of enzymatic processes in complex biological systems, which is crucial for understanding disease mechanisms and for high-throughput screening in drug discovery.[2]

This document provides detailed application notes and protocols for the use of this compound-based fluorescent probes in assessing the activity of two distinct classes of enzymes: protein tyrosine phosphatases and nitroreductases.

Application I: A Bifunctional Fluorescent Probe and Inhibitor for SHP1 Phosphatase

A novel derivative of this compound, designated as compound 5a , has been developed as a bifunctional molecule that both inhibits and reports on the activity of Src homology 2 domain-containing phosphatase 1 (SHP1).[2] SHP1 is a protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways, and its dysregulation is implicated in various diseases, including cancer.[3] Compound 5a provides a valuable tool for studying SHP1's biological roles and for screening potential therapeutic agents.[2]

Quantitative Data

The performance characteristics of compound 5a as an inhibitor and fluorescent probe for SHP1 are summarized in the table below.

ParameterValueReference
Enzyme Target SHP1 PTP domain[2]
IC50 2.34 ± 0.06 µM[2]
Fluorescence Response Significant (P = 0.007)[2]
Cellular Emission Strong blue/green[2]
Signaling Pathway

SHP1 is a key negative regulator of multiple signaling cascades, including the JAK/STAT and PI3K/AKT/mTOR pathways.[3] By dephosphorylating key protein tyrosine residues in these pathways, SHP1 attenuates signaling. Inhibition of SHP1 can restore or enhance these signaling pathways, which can be a therapeutic strategy in certain cancers. The interaction of a this compound-based inhibitor with SHP1 provides a mechanism to modulate these critical cellular processes.

SHP1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Gene Gene Expression (Proliferation, Survival) pSTAT->Gene Promotes SHP1 SHP1 SHP1->pSTAT Dephosphorylates Probe This compound Probe (e.g., 5a) Probe->SHP1 Inhibits Synthesis_Workflow Isatin Isatin Derivative Condensation Condensation Isatin->Condensation Diamine o-Phenylenediamine Derivative Diamine->Condensation Core This compound Core Condensation->Core Alkylation N-Alkylation Core->Alkylation Final_Probe Functionalized Probe Alkylation->Final_Probe NTR_Probe_Mechanism Probe_Nitro Non-fluorescent Probe (with Nitro group) NTR Nitroreductase (NTR) Probe_Nitro->NTR Probe_Amino Fluorescent Product (with Amino group) NTR->Probe_Amino Reduction NADH NADH NADH->NTR

References

Application of 6H-Indolo[2,3-b]quinoxaline in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6H-Indolo[2,3-b]quinoxaline derivatives as photosensitizers in dye-sensitized solar cells (DSSCs). The inherent donor-acceptor structure of the this compound core makes it a promising scaffold for designing efficient metal-free organic dyes.[1] This guide covers the synthesis of these dyes, fabrication of DSSCs, and characterization of their photovoltaic performance.

Introduction to this compound Dyes for DSSCs

This compound is a fused heterocyclic compound featuring an electron-rich indole moiety fused to an electron-deficient quinoxaline unit, creating a built-in donor-acceptor (D-A) chromophore.[1] This intrinsic electronic architecture, coupled with the planarity of the molecule, facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical process for successful application in DSSCs. The electronic properties of these dyes can be fine-tuned by introducing various electron-donating groups at the indole nitrogen and incorporating different π-conjugated linkers between the indoloquinoxaline core and the anchoring group.

Data Presentation: Photovoltaic Performance

The performance of various this compound-based dyes in DSSCs is summarized in the tables below. These tables provide a comparative overview of the key photovoltaic parameters: power conversion efficiency (PCE, η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Table 1: Photovoltaic Performance of this compound Dyes with Different π-Linkers

Dye IDπ-LinkerJsc (mA/cm²)Voc (mV)FFPCE (%)Reference
JY01Oligothiophene16.07080.677.62[2]
JY02Thienyl Carbazole----[2]
JY03Furyl Carbazole----[2]

Table 2: Photovoltaic Performance of this compound Dyes with Different Donor Groups

Dye IDAdditional DonorJsc (mA/cm²)Voc (V)FFPCE (%)Reference
FS10Triphenylamine11.100.670.7015.27[3][4]
FS11Carbazole----[3]
FS12Phenothiazine----[3]

Table 3: Performance of this compound Dyes as Co-sensitizers

Dye SystemJsc (mA/cm²)Voc (V)FFPCE (%)Reference
HD-2 (Ruthenium Dye)19.000.6500.6057.47[3]
FS10 + HD-218.680.6720.6628.32[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound dyes and the fabrication and characterization of DSSCs. These may require optimization for specific dye structures and laboratory conditions.

Synthesis of a Representative this compound Dye (D-A-π-A type)

This protocol outlines a general synthetic route involving a Suzuki coupling to introduce a π-bridge and a Knoevenagel condensation to attach the acceptor/anchoring group.

Materials:

  • 6-Bromo-6H-indolo[2,3-b]quinoxaline

  • Appropriate boronic acid or ester for the π-bridge

  • Cyanoacetic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, piperidine)

  • Anhydrous solvents (e.g., toluene, DMF, ethanol)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Suzuki Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-6H-indolo[2,3-b]quinoxaline (1 equivalent), the boronic acid/ester (1.2 equivalents), and the palladium catalyst (0.05 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Add the base (e.g., K₂CO₃, 2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the indoloquinoxaline derivative with the π-bridge.

  • Knoevenagel Condensation:

    • Dissolve the purified product from the previous step and cyanoacetic acid (2 equivalents) in a suitable solvent (e.g., acetonitrile or chloroform).

    • Add a catalytic amount of a base such as piperidine.

    • Reflux the mixture and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the final dye product by column chromatography or recrystallization.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Fabrication of Dye-Sensitized Solar Cells

This protocol describes the assembly of a typical DSSC for testing the synthesized dyes.

Materials:

  • FTO (Fluorine-doped Tin Oxide) conductive glass

  • TiO₂ paste (e.g., P25)

  • Synthesized this compound dye

  • Solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)

  • Platinum precursor (e.g., H₂PtCl₆) for the counter electrode

  • Electrolyte solution (a common composition is 0.1 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (TBP), and 0.6 M 1-propyl-2,3-dimethyl imidazolium iodide (DMPII) in acetonitrile).[2]

  • Surlyn or other suitable sealant

  • Binder clips

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Anneal the TiO₂-coated FTO glass in a furnace, gradually increasing the temperature to around 450-500 °C and maintaining it for 30 minutes.

    • Allow the photoanode to cool down to room temperature.

  • Dye Sensitization:

    • Prepare a dye solution of the this compound dye (typically 0.3-0.5 mM) in a suitable solvent.

    • Immerse the cooled TiO₂ photoanode in the dye solution for a specific period (e.g., 12-24 hours) at room temperature in a dark environment.

    • After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of air or nitrogen.

  • Preparation of the Counter Electrode:

    • Clean another piece of FTO glass.

    • Deposit a thin layer of a platinum catalyst by dropping a solution of H₂PtCl₆ in isopropanol onto the conductive side and then heating it to approximately 400 °C for 15-20 minutes.

    • Let the counter electrode cool down.

  • Assembly of the DSSC:

    • Place a thin spacer or sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Place the platinum-coated counter electrode on top of the photoanode, offsetting the electrodes slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to seal the cell.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

    • Seal the holes with a small piece of sealant and a microscope slide coverslip.

    • Use binder clips to hold the cell together during measurement.

Characterization of DSSC Performance

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the assembled DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the source meter.

    • Measure the current-voltage characteristics of the cell under illumination.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • IPCE Measurement:

    • Measure the incident photon-to-current conversion efficiency as a function of wavelength to determine the spectral response of the solar cell.

Mandatory Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Conduction Band External_Circuit External Load TiO2->External_Circuit 3. Electron Transport Dye_GS Dye (Ground State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES 1. Light Absorption (hν) Dye_ES->TiO2 2. Electron Injection Redox_Ox I₃⁻ Redox_Re 3I⁻ Redox_Re->Dye_GS 4. Dye Regeneration Cathode Pt Catalyst Cathode->Redox_Ox 5. Redox Mediator Regeneration External_Circuit->Cathode e⁻

Caption: Working principle of a Dye-Sensitized Solar Cell.

DSSC_Fabrication_Workflow cluster_prep Electrode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Clean 1. FTO Glass Cleaning TiO2_Depo 2. TiO₂ Paste Deposition FTO_Clean->TiO2_Depo TiO2_Anneal 3. TiO₂ Annealing TiO2_Depo->TiO2_Anneal Dye_Imm 6. Immerse TiO₂ Anode in Dye Solution TiO2_Anneal->Dye_Imm Pt_Depo 4. Pt Deposition on Counter Electrode Seal 7. Seal Anode and Cathode Pt_Depo->Seal Dye_Sol 5. Prepare this compound Dye Solution Dye_Sol->Dye_Imm Dye_Imm->Seal Inject 8. Inject Electrolyte Seal->Inject IV_Measure 9. I-V Measurement under AM 1.5G Inject->IV_Measure IPCE_Measure 10. IPCE Measurement IV_Measure->IPCE_Measure

Caption: Experimental workflow for DSSC fabrication.

Molecular_Design_Strategy cluster_donor Donor Modification cluster_pi_bridge π-Bridge Engineering cluster_acceptor Acceptor/Anchor Core This compound (D-A Core) Pi_Bridge π-Conjugated Linker (e.g., Thiophene) Core->Pi_Bridge Modulates ICT and Spectral Response Donor_Group Additional Donor Group (e.g., Triphenylamine) Donor_Group->Core Enhances Electron Donating Ability Acceptor Acceptor/Anchoring Group (e.g., Cyanoacrylic Acid) Pi_Bridge->Acceptor Facilitates Electron Injection into TiO₂

Caption: Molecular design strategy for this compound dyes.

References

Application Notes and Protocols: 6H-Indolo[2,3-b]quinoxaline Derivatives as Anolytes in Nonaqueous Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources like solar and wind into the power grid.[1][2][3][4][5][6][7][8][9] Nonaqueous RFBs (NARFBs), in particular, offer the potential for higher cell voltages and energy densities compared to their aqueous counterparts.[9][10] A key challenge in NARFB development is the design of stable, high-performance redox-active materials. This document details the application of a promising class of anolytes: 6H-Indolo[2,3-b]quinoxaline derivatives. These organic molecules have demonstrated low reduction potentials, high solubility, and excellent stability, making them strong candidates for next-generation NARFBs.[1][2][3][4][5]

The core structure of indolo[2,3-b]quinoxaline is designed to enhance stability and lower the reduction potential by extending the π-conjugated system, which aids in delocalizing charge in the radical anion state.[1][4] Molecular engineering of this scaffold has led to derivatives with exceptional performance metrics.[1][4]

Data Presentation: Electrochemical Properties of this compound Derivatives

The following table summarizes the key performance indicators of various this compound derivatives as anolytes in nonaqueous redox flow batteries.

Compound/DerivativeReduction Potential (E₁⸝₂, V vs Fc/Fc⁺)Solubility in Acetonitrile (M)H-Cell Cycling Stability (% Capacity Fade / Cycles)Key Findings
6-methyl-6H-indolo[2,3-b]quinoxaline (5a) Not specified in abstractsNot specified in abstracts9.18% / 202 cycles[1][4]Selected as the initial model compound for investigation.[1][4]
9-tert-butyl-6-methyl-6H-indolo[2,3-b]quinoxaline (5f) Not specified in abstractsNot specified in abstracts18.0% / 202 cycles[1][4]The 9-tert-butyl substitution decreased cycling stability compared to 5a.[1][4]
Mixture of 2- and 3-tert-butyl-6-methyl-6H-indolo[2,3-b]quinoxaline (5g) Not specified in abstractsNot specified in abstracts6.93% / 202 cycles[1][4]The 2- and 3-tert-butyl substitution improved stability.[1][4]
Mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h) -2.01[1][2][3][4][5][7]> 2.7[1][2][3][4][5][7]0.000693% / cycle (99.86% capacity retention over 202 cycles)[1][2][3][4][5][7]Identified as the best-performing anolyte due to its low reduction potential, high stability, and high solubility.[1][4]
Phenazine (9) Not specified in abstractsNot specified in abstracts26.3% / 202 cycles[1][4]Used as a comparison compound, showing lower stability than 5a.[1][4]
Quinoxaline (8) Not specified in abstractsNot specified in abstracts98.6% / 202 cycles (50.4% after only 12 cycles)[1][4]Used as a comparison compound, demonstrating significantly lower stability.[1][4]

Flow Battery Performance of Derivative 5h

When the high-performing anolyte, a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h), was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte, the resulting all-organic NARFB exhibited the following characteristics:

ParameterValue
Cell Voltage2.3 V[1][2][3][5][7]
Capacity2.68 Ah/L[1][4]
Capacity Retention95.8% over 120 cycles (75.1 hours)[1][2][3][5][7]
Average Utilization75.5%[1][4]

Experimental Protocols

Synthesis of this compound Derivatives

A convergent synthetic route is employed to synthesize a library of indolo[2,3-b]quinoxaline derivatives.[1][4] The general approach involves the fusion of an indole precursor with a quinoxaline precursor. The following is a representative protocol for the synthesis of the model compound, 6-methyl-6H-indolo[2,3-b]quinoxaline (5a).

Materials:

  • N-methylisatin

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Magnesium sulfate

Procedure:

  • A mixture of N-methylisatin (1 equivalent) and o-phenylenediamine (1.1 equivalents) in polyphosphoric acid is heated at 150 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-methyl-6H-indolo[2,3-b]quinoxaline.

  • Characterization of the final product is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Note: The synthesis of other derivatives can be achieved by using appropriately substituted isatin and/or o-phenylenediamine precursors.

Electrochemical Characterization

Electrochemical properties of the synthesized compounds are evaluated using cyclic voltammetry (CV) and bulk electrolysis in a static H-cell.

Materials:

  • Synthesized indolo[2,3-b]quinoxaline derivative

  • Acetonitrile (MeCN), battery grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

  • A three-electrode setup:

    • Glassy carbon working electrode

    • Platinum wire counter electrode

    • Ag/AgCl or Ag/Ag⁺ reference electrode

  • Ferrocene (for potential referencing)

Procedure for Cyclic Voltammetry:

  • Prepare a solution of the indolo[2,3-b]quinoxaline derivative (e.g., 1-5 mM) in 0.1 M TBAPF₆/MeCN.

  • Place the solution in the electrochemical cell with the three-electrode setup.

  • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) over a potential range that covers the redox events of the compound.

  • After the measurement, add a small amount of ferrocene to the solution and record a CV to reference the measured potentials to the Fc/Fc⁺ couple.

Nonaqueous Redox Flow Battery Assembly and Testing

A prototype flow battery is assembled to evaluate the performance of the most promising anolyte candidates.

Materials:

  • Anolyte solution: A solution of the this compound derivative (e.g., 0.1 M of 5h) in a supporting electrolyte solution (e.g., 0.5 M TBAPF₆ in acetonitrile).

  • Catholyte solution: A solution of a suitable catholyte (e.g., 0.1 M MEEPT) in the same supporting electrolyte solution.

  • Porous carbon electrodes (e.g., carbon paper).

  • Ion-selective membrane or porous separator (e.g., Celgard).

  • Flow battery hardware (e.g., two half-cells with flow fields, gaskets, end plates).

  • Peristaltic pumps.

  • Reservoirs for the anolyte and catholyte.

  • Battery cycler.

Assembly and Testing Protocol:

  • Assemble the flow battery cell by sandwiching the membrane/separator between the two carbon paper electrodes and the two half-cells.

  • Connect the reservoirs containing the anolyte and catholyte solutions to the respective half-cells using tubing and peristaltic pumps.

  • Circulate the anolyte and catholyte through their respective half-cells at a constant flow rate.

  • Connect the assembled cell to a battery cycler.

  • Perform galvanostatic cycling by charging and discharging the battery at a constant current density between defined voltage limits.

  • Monitor the cell voltage, capacity, and coulombic efficiency over multiple cycles to evaluate the battery's performance and stability.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_electrochem Electrochemical Evaluation cluster_battery Flow Battery Testing start Precursor Selection (Substituted Isatins and o-phenylenediamines) synthesis Convergent Synthesis start->synthesis purification Column Chromatography synthesis->purification characterization NMR, Mass Spectrometry purification->characterization cv Cyclic Voltammetry (Reduction Potential) characterization->cv hcell H-Cell Cycling (Stability, Coulombic Efficiency) characterization->hcell assembly Flow Cell Assembly hcell->assembly cycling Galvanostatic Cycling (Capacity, Efficiency, Stability) assembly->cycling performance Performance Analysis cycling->performance G cluster_substituents Molecular Engineering cluster_properties Enhanced Properties cluster_performance Battery Performance core This compound Core Structure tertbutyl tert-Butyl Groups (Positions 2 and 3) core->tertbutyl methoxyethyl Methoxyethyl Group (Position 6) core->methoxyethyl stability Increased Stability (Reduced Capacity Fade) tertbutyl->stability potential Low Reduction Potential (-2.01 V) tertbutyl->potential solubility Higher Solubility (> 2.7 M) methoxyethyl->solubility battery_performance High Cell Voltage (2.3 V) High Capacity Retention (95.8%) stability->battery_performance solubility->battery_performance potential->battery_performance

References

Application Notes and Protocols for Studying DNA Binding of 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols used to characterize the interaction between 6H-Indolo[2,3-b]quinoxaline derivatives and DNA. The methodologies detailed herein are essential for researchers in drug discovery and chemical biology aiming to evaluate the DNA binding affinity, mode of interaction, and conformational effects of this important class of heterocyclic compounds.

Introduction

This compound and its derivatives are a class of planar heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer and antiviral properties.[1][2] The primary mechanism of action for many of these compounds is believed to be their interaction with DNA, most notably through intercalation between base pairs.[1][2] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Understanding the specifics of this DNA binding is crucial for the rational design and development of new therapeutic agents with improved efficacy and selectivity.

This document outlines the key experimental techniques used to elucidate the DNA binding properties of this compound derivatives: UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism. Furthermore, a protocol for in silico molecular docking is provided to complement the experimental data with computational insights.

Data Presentation

The following tables summarize the cytotoxic activity of various this compound derivatives against different cancer cell lines, providing a comparative overview of their potential as anticancer agents.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Leukemia (HL-60) Cell Line [3][4]

Compound IDSubstituent(s)IC50 (µM)
IDQ-57-CONH(CH₃)₂Significant Activity
IDQ-66-EthylSignificant Activity
IDQ-10VariesSignificant Activity
IDQ-11VariesSignificant Activity
IDQ-14VariesSignificant Activity
IDQ-4VariesLow Activity
IDQ-7VariesLow Activity
IDQ-9VariesLow Activity
Cisplatin-Reference
5-Fluorouracil-Reference

Table 2: Cytotoxic Activity of Novel Quinoxaline Derivatives Against Various Cancer Cell Lines [5][6]

Compound IDCancer Cell LineIC50 (µM)
11 MCF-70.81 - 2.91
HepG20.81 - 2.91
HCT-1160.81 - 2.91
13 MCF-70.81 - 2.91
HepG20.81 - 2.91
HCT-1160.81 - 2.91
4a MCF-73.21 - 4.54
HepG23.21 - 4.54
HCT-1163.21 - 4.54
5 MCF-73.21 - 4.54
HepG23.21 - 4.54
HCT-1163.21 - 4.54
9 MCF-76.84
HepG25.54
HCT-1168.75

Table 3: Cytotoxic Activity of N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide Derivatives [7]

Compound IDCancer Cell LineIC50 (µM)
VIIIc HCT-1162.5
MCF-79
VIIIa HepG29.8
VIIIe HCT-1168.4
XVa HCT-1164.4
MCF-75.3
VIId HCT-1167.8

Experimental Protocols

UV-Visible Spectroscopy for DNA Binding Studies

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between small molecules and DNA. The binding of a ligand to DNA can cause changes in the absorbance spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (redshift), which are indicative of intercalation.

Objective: To determine the binding affinity (Kb) of a this compound derivative to DNA.

Materials:

  • This compound derivative stock solution (in DMSO or appropriate solvent)

  • Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer (pH 7.4)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative at a known concentration.

    • Prepare a stock solution of CT-DNA. The concentration of DNA can be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M⁻¹cm⁻¹).

    • Ensure the purity of the DNA by checking the A260/A280 ratio, which should be ~1.8-1.9.

  • Titration:

    • Place a fixed concentration of the this compound derivative in the sample cuvette.

    • Record the initial UV-Vis spectrum of the compound alone (typically in the range of 200-500 nm).

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the spectrum.

    • A reference cuvette containing only the buffer should be used for baseline correction.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum of the compound upon addition of DNA.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting the data to the appropriate binding model.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Compound Compound Stock Solution Cuvette Fixed [Compound] in Cuvette Compound->Cuvette DNA CT-DNA Stock Solution Add_DNA Incremental Addition of DNA DNA->Add_DNA Equilibrate Equilibration Add_DNA->Equilibrate Record Record UV-Vis Spectrum Equilibrate->Record Spectral_Changes Observe Hypochromism & Bathochromic Shift Record->Spectral_Changes Calculate_Kb Calculate Binding Constant (Kb) Spectral_Changes->Calculate_Kb

Caption: Workflow for UV-Visible Spectroscopy Titration.

Fluorescence Spectroscopy for DNA Binding Studies

Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. Many this compound derivatives are fluorescent, and their fluorescence can be quenched or enhanced upon binding to DNA.

Objective: To investigate the binding mechanism and determine the binding parameters through fluorescence quenching.

Materials:

  • Fluorescent this compound derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer (pH 7.4)

  • Quartz fluorescence cuvettes

  • Fluorometer

Protocol:

  • Preparation of Solutions:

    • Prepare solutions as described in the UV-Vis spectroscopy protocol.

  • Fluorescence Titration:

    • Place a fixed concentration of the fluorescent compound in the cuvette.

    • Set the excitation wavelength (λex) at the absorption maximum of the compound and record the emission spectrum.

    • Incrementally add aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix and allow to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Analyze the quenching of fluorescence using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

    • A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).

    • The binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[DNA].

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Compound Fluorescent Compound Stock Cuvette Fixed [Compound] in Cuvette Compound->Cuvette DNA CT-DNA Stock Add_DNA Incremental Addition of DNA DNA->Add_DNA Record Record Emission Spectrum Add_DNA->Record Quenching Observe Fluorescence Quenching Record->Quenching Stern_Volmer Stern-Volmer Analysis Quenching->Stern_Volmer Binding_Params Determine Ka and n Stern_Volmer->Binding_Params

Caption: Workflow for Fluorescence Quenching Assay.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. The B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of a small molecule can induce significant changes in this spectrum.[8][9][10]

Objective: To determine the effect of this compound derivatives on the secondary structure of DNA.

Materials:

  • This compound derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer (pH 7.4)

  • CD-grade quartz cuvette

  • CD Spectropolarimeter

Protocol:

  • Preparation of Solutions:

    • Prepare solutions as previously described. The buffer should be filtered to remove any particulate matter.

  • CD Measurements:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of a fixed concentration of CT-DNA in the buffer (typically in the far-UV region, e.g., 220-320 nm).

    • Prepare a series of samples with a fixed concentration of DNA and increasing concentrations of the this compound derivative.

    • Record the CD spectrum for each sample after a suitable incubation period.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD spectrum of DNA upon addition of the compound. An increase in the intensity of the positive and negative bands, and a slight red shift, can indicate an intercalative binding mode.

G cluster_prep Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Compound Compound Stock Titration Add Compound Incrementally Compound->Titration DNA CT-DNA Stock DNA_Spectrum Record CD Spectrum of DNA DNA->DNA_Spectrum DNA_Spectrum->Titration Record_Spectra Record CD Spectra of Complexes Titration->Record_Spectra Baseline_Correction Baseline Correction Record_Spectra->Baseline_Correction Analyze_Changes Analyze Spectral Changes Baseline_Correction->Analyze_Changes Conformational_Effect Determine Conformational Effect Analyze_Changes->Conformational_Effect

Caption: Workflow for Circular Dichroism Spectroscopy.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It can provide valuable insights into the binding mode and interactions at the atomic level.

Objective: To predict the binding mode and identify key interactions between a this compound derivative and a DNA duplex.

Software:

  • AutoDock, Glide, or other molecular docking software

  • Molecular visualization software (e.g., PyMOL, VMD)

Protocol:

  • Preparation of Receptor (DNA):

    • Obtain a 3D structure of a B-DNA duplex from the Protein Data Bank (PDB) or build one using available software.

    • Prepare the DNA structure by adding polar hydrogens, and assigning partial charges.

  • Preparation of Ligand (this compound derivative):

    • Draw the 2D structure of the compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds.

  • Docking Simulation:

    • Define the grid box around the DNA to encompass the potential binding site (e.g., the entire DNA molecule to allow for both groove binding and intercalation).

    • Set the docking parameters (e.g., number of genetic algorithm runs, population size).

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their binding energy and clustering.

    • Visualize the lowest energy binding pose to identify key interactions such as hydrogen bonds, and pi-pi stacking with the DNA bases.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis DNA_Prep Prepare DNA Receptor Grid_Box Define Grid Box DNA_Prep->Grid_Box Ligand_Prep Prepare Ligand Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Poses Analyze Docking Poses Run_Docking->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize Binding_Mode Predict Binding Mode Visualize->Binding_Mode

Caption: Workflow for Molecular Docking.

Conclusion

The experimental and computational protocols described in these application notes provide a robust framework for the comprehensive study of DNA binding by this compound derivatives. By combining these techniques, researchers can gain a detailed understanding of the structure-activity relationships that govern the DNA-interactive properties of this important class of compounds, thereby facilitating the development of novel and more effective therapeutic agents.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel 6H-Indolo[2,3-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6H-Indolo[2,3-b]quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug development. Their planar structure allows them to act as DNA intercalating agents, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death in rapidly proliferating cancer cells.[1][2][3] The evaluation of the cytotoxic effects of novel analogues within this class is a critical first step in the preclinical drug discovery pipeline.

This document provides a comprehensive guide to assessing the in vitro cytotoxicity of novel this compound derivatives. It includes a detailed protocol for the widely used MTT assay, guidelines for data presentation and analysis, and visual representations of the experimental workflow and a potential signaling pathway.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Summarizing this data in a clear, tabular format is essential for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel this compound Derivatives

Compound IDHL-60 (Leukemia)[2][4]MCF-7 (Breast Cancer)[5]A549 (Lung Cancer)[6]HeLa (Cervical Cancer)[6]
IDQ-1 > 10030.245.152.3
IDQ-2 85.422.133.841.7
IDQ-3 50.115.525.930.1
IDQ-4 25.810.218.422.5
IDQ-5 12.35.79.611.8
Cisplatin 8.21.53.24.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values must be determined experimentally. Cisplatin is included as a common positive control.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[7][8][9] It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[7][9]

MTT Assay Protocol[7][9][10][11]

Materials:

  • Novel this compound derivatives

  • Selected cancer cell lines (e.g., HL-60, MCF-7, A549, HeLa)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.

    • For suspension cells (like HL-60), collect cells by centrifugation and resuspend in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in sterile DMSO.

    • Prepare serial dilutions of the compounds in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of the test compounds. For suspension cells, add the compounds directly to the existing medium.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with a known cytotoxic agent (positive control, e.g., Cisplatin). Also, include blank wells containing only medium for background subtraction.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the in vitro cytotoxicity testing of novel compounds.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h Incubation) compound_prep->treatment incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h incubation_24h->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway: Induction of Apoptosis

This compound derivatives, as DNA intercalators, can induce DNA damage, which often leads to the activation of the intrinsic apoptotic pathway.

G compound This compound Derivative dna_intercalation DNA Intercalation compound->dna_intercalation dna_damage DNA Damage dna_intercalation->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic pathway induced by this compound derivatives.

References

Designing SHP1 Inhibitors Using the Indoloquinoxaline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in various signal transduction pathways.[1][2] Primarily expressed in hematopoietic and epithelial cells, SHP1 dephosphorylates key signaling molecules, thereby attenuating pathways such as the JAK/STAT and PI3K/AKT cascades.[2][3] Dysregulation of SHP1 activity is implicated in numerous diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[3][4] The development of small molecule inhibitors of SHP1 is a promising strategy for therapeutic intervention.

The indolo[2,3-b]quinoxaline scaffold is a planar, heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antiviral and anticancer properties, often attributed to its ability to intercalate with DNA.[5][6] Recent studies have identified derivatives of the 6H-indolo-[2,3-b]-quinoxaline scaffold as promising inhibitors of SHP1, opening a new avenue for the design of targeted therapies.[1]

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of SHP1 inhibitors based on the indoloquinoxaline scaffold. Detailed protocols for key experiments are provided to facilitate research and development in this area.

SHP1 Signaling Pathways and Therapeutic Rationale

SHP1 plays a pivotal role in downregulating signaling cascades initiated by cytokines and growth factors. By dephosphorylating receptor tyrosine kinases, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs), SHP1 effectively terminates the signaling impulse.[2][3] Inhibition of SHP1 is expected to enhance these signaling pathways, which can be therapeutically beneficial in conditions where an augmented cellular response is desired, such as in cancer immunotherapy.

SHP1_Signaling_Pathway SHP1 Negative Regulation of Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Transcription Activation SHP1 SHP1 SHP1->JAK Dephosphorylation SHP1->pSTAT Dephosphorylation Indoloquinoxaline_Inhibitor Indoloquinoxaline Inhibitor Indoloquinoxaline_Inhibitor->SHP1 Inhibition

SHP1's role in downregulating the JAK/STAT pathway.

Design and Synthesis of Indoloquinoxaline-Based SHP1 Inhibitors

The design of SHP1 inhibitors using the indoloquinoxaline scaffold is an emerging area of research. A key example is the development of a 6H-indolo-[2,3-b]-quinoxaline derivative, compound 5a, which has demonstrated selective inhibition of the SHP1 protein tyrosine phosphatase (PTP) domain.[1]

Data Presentation
Compound IDScaffoldSHP1 IC50 (µM)Cellular ActivityReference
5a 6H-indolo-[2,3-b]-quinoxaline derivative2.34 ± 0.06Emits strong blue/green fluorescence in MDA-MB-231 cells[1]
Structure-Activity Relationship (SAR)

Currently, comprehensive SAR studies for a series of indoloquinoxaline-based SHP1 inhibitors are limited. However, the initial discovery of compound 5a suggests that the 6H-indolo-[2,3-b]-quinoxaline core is a viable starting point for inhibitor design. Future work should focus on systematic modifications of this scaffold to explore the impact on potency and selectivity. Key areas for modification could include:

  • Substitutions on the indole and quinoxaline rings: Introducing various functional groups to probe for interactions with specific residues in the SHP1 active site.

  • Modification of the substituent at the N-6 position: The nature and size of the group at this position may influence solubility, cell permeability, and target engagement.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of indoloquinoxaline-based SHP1 inhibitors.

Protocol 1: General Synthesis of the 6H-Indolo[2,3-b]quinoxaline Scaffold

The this compound core is typically synthesized through the condensation of an isatin derivative with a 1,2-diaminobenzene derivative.[7][8]

Materials:

  • Isatin or substituted isatin

  • 1,2-Diaminobenzene or substituted 1,2-diaminobenzene

  • Glacial acetic acid or ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the isatin derivative (1 equivalent) and the 1,2-diaminobenzene derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.[7]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the product may be precipitated by the addition of water.

  • Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography.

  • Subsequent N-alkylation at the 6-position can be achieved using an appropriate alkyl halide in the presence of a base.

Synthesis_Workflow General Workflow for SHP1 Inhibitor Design and Evaluation Scaffold_Selection Scaffold Selection (Indoloquinoxaline) Synthesis Synthesis of Analogues Scaffold_Selection->Synthesis Biochemical_Screening Biochemical Screening (SHP1 Inhibition Assay) Synthesis->Biochemical_Screening SAR_Analysis SAR Analysis Biochemical_Screening->SAR_Analysis Cellular_Assays Cellular Assays (Target Engagement, Signaling) Biochemical_Screening->Cellular_Assays Potent Hits SAR_Analysis->Synthesis Iterative Design Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Workflow for inhibitor design and testing.
Protocol 2: In Vitro SHP1 Inhibition Assay (Fluorescence-Based)

This protocol describes a general method to determine the in vitro potency of compounds against the SHP1 enzyme using a fluorescent substrate.

Materials:

  • Recombinant human SHP1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Test compounds (indoloquinoxaline derivatives) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of fluorescence detection (Excitation/Emission ~358/450 nm for DiFMUP)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted test compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add the SHP1 enzyme solution to each well (except the 100% inhibition control) and pre-incubate with the compounds for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Monitor the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of SHP1-Mediated Signaling

This protocol is designed to assess the effect of indoloquinoxaline inhibitors on the phosphorylation status of SHP1 substrates, such as STAT3, in a cellular context.

Materials:

  • Cell line expressing SHP1 (e.g., a hematopoietic cell line)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6 to activate the JAK/STAT pathway)

  • Test compounds (indoloquinoxaline derivatives)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-SHP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to the desired confluency.

    • Pre-treat the cells with various concentrations of the indoloquinoxaline inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce phosphorylation of SHP1 substrates.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-STAT3 and total STAT3) and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

The indoloquinoxaline scaffold represents a promising starting point for the development of novel SHP1 inhibitors. The identification of a 6H-indolo-[2,3-b]-quinoxaline derivative with micromolar potency against SHP1 validates this chemical class as a valuable area for further investigation. The protocols outlined in these application notes provide a robust framework for the synthesis, biochemical screening, and cellular characterization of new analogues. Future efforts should be directed towards building a comprehensive structure-activity relationship to guide the optimization of potency, selectivity, and drug-like properties, ultimately leading to the development of clinically viable SHP1-targeted therapies.

References

Application Notes: 6H-Indolo[2,3-b]quinoxaline as an Electron-Transporting Layer in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6H-Indolo[2,3-b]quinoxaline and its derivatives have emerged as a promising class of organic materials for various applications in electronic devices, including Organic Light-Emitting Diodes (OLEDs).[1][2] This is attributed to their unique molecular structure, which combines an electron-rich indole moiety with an electron-deficient quinoxaline fragment. This inherent donor-acceptor architecture facilitates efficient electron injection and transport, making these compounds particularly suitable for use as electron-transporting layers (ETLs) in OLEDs.[3] Furthermore, the planar nature of the fused heterocyclic system can promote favorable intermolecular π-π stacking, which is beneficial for charge mobility. The versatility of synthetic routes allows for the tuning of their electronic and physical properties through the introduction of various substituents.[1]

These materials have also been explored for other roles within OLEDs, such as hole-injection layers and as components of emissive materials.[1][4] This document provides a detailed overview of the application of this compound derivatives as ETLs, including their performance data, experimental protocols for their synthesis and device fabrication, and diagrams illustrating the underlying principles and workflows.

Data Presentation

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and the device architecture. Below is a summary of key quantitative data reported for representative derivatives.

Table 1: Optoelectronic Properties of Selected this compound Derivatives

DerivativeRole in OLEDHOMO (eV)LUMO (eV)Electron Mobility (cm²/V·s)
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivativesn-type material-6.51 to -6.84-3.00 to -3.30Not Reported
TFBIQHole-Injection LayerNot ReportedNot ReportedNot Reported
Cyclic Dipeptide-Isatin Hybrid with Indoloquinoxaline CoreOrganic SemiconductorNot ReportedNot Reported7.88 x 10⁻⁴

Table 2: Performance of OLEDs Incorporating a this compound Derivative (TFBIQ as a Hole-Injection Layer)

ParameterValue
Turn-on Voltage3.1 V
Maximum Luminance26564 cd/m²
Maximum Current Density (at 11V)348.9 mA/cm²
Maximum Power Efficiency1.46 lm/W

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the condensation of an isatin derivative with an o-phenylenediamine derivative.

Materials:

  • Isatin derivative (1.0 eq)

  • o-Phenylenediamine derivative (1.0 eq)

  • Glacial acetic acid or xylene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the isatin derivative (1.0 eq), the o-phenylenediamine derivative (1.0 eq), and a suitable solvent such as glacial acetic acid or xylene.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction time can vary from 5 to 24 hours, depending on the specific reactants.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • The final product can be further purified by recrystallization or column chromatography if necessary.

  • Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of an OLED Device with a this compound-based ETL

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a this compound derivative as the electron-transporting layer via thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), and this compound derivative for the electron-transporting layer (ETL).

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Al)

  • Deionized water, acetone, isopropanol

  • Detergent solution (e.g., Hellmanex)

  • Ultrasonic bath

  • Nitrogen gas gun

  • High-vacuum thermal evaporation system

  • Substrate holders

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox with an inert atmosphere

Procedure:

1. Substrate Cleaning: a. Immerse the ITO-coated glass substrates in a beaker containing a detergent solution and sonicate for 15 minutes. b. Rinse the substrates thoroughly with deionized water. c. Sonicate the substrates in acetone for 15 minutes. d. Sonicate the substrates in isopropanol for 15 minutes. e. Rinse the substrates again with deionized water and dry them with a stream of nitrogen gas. f. Treat the cleaned substrates with UV-ozone for 10-15 minutes immediately before loading them into the deposition chamber to improve the work function of the ITO and remove any residual organic contaminants.

2. Organic Layer Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO substrate under high vacuum (typically < 10⁻⁶ Torr). The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A representative device structure and typical layer thicknesses are as follows:

  • HIL (e.g., HAT-CN): 10 nm
  • HTL (e.g., NPB): 40 nm
  • EML (e.g., Alq₃ doped with a fluorescent or phosphorescent emitter): 20 nm
  • ETL (this compound derivative): 30 nm c. Maintain a stable deposition rate for each organic material, typically in the range of 0.1-0.2 nm/s.

3. Cathode Deposition: a. Following the deposition of the organic layers, deposit the electron-injection layer (e.g., LiF) at a slower rate (e.g., 0.01-0.05 nm/s) to a thickness of approximately 1 nm. b. Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm at a higher deposition rate (e.g., 0.5-1.0 nm/s).

4. Encapsulation: a. Transfer the fabricated OLED device to an inert atmosphere glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and cathode from degradation by moisture and oxygen.

5. Characterization: a. The current density-voltage-luminance (J-V-L) characteristics of the fabricated device can be measured using a source meter and a photometer. b. The electroluminescence (EL) spectrum can be recorded using a spectrometer. c. The efficiency of the device (current efficiency, power efficiency, and external quantum efficiency) can be calculated from the J-V-L data.

Visualizations

Energy Level Diagram

G Al Al (4.2 eV) ETL_LUMO LUMO ~ -3.1 eV Al->ETL_LUMO EML_LUMO LUMO ETL_LUMO->EML_LUMO ETL_HOMO HOMO ~ -6.6 eV EML_HOMO HOMO HTL_LUMO LUMO HTL_HOMO HOMO HTL_HOMO->EML_HOMO ITO ITO (4.8 eV) ITO->HTL_HOMO

Caption: Energy level diagram of a typical OLED with a this compound ETL.

Experimental Workflow

G cluster_synthesis Synthesis of this compound Derivative cluster_fabrication OLED Device Fabrication Reactants Isatin & o-Phenylenediamine Derivatives Reaction Condensation Reaction (Reflux in Acetic Acid/Xylene) Reactants->Reaction Purification Filtration, Washing & Recrystallization Reaction->Purification Characterization_Synth NMR, Mass Spectrometry Purification->Characterization_Synth Product Purified this compound Derivative Characterization_Synth->Product Deposition Vacuum Thermal Evaporation of Layers (HIL, HTL, EML, ETL, EIL, Cathode) Product->Deposition ETL Material Substrate_Prep ITO Substrate Cleaning (Sonication & UV-Ozone) Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Characterization_Fab Device Performance Measurement (J-V-L, EL Spectrum) Encapsulation->Characterization_Fab Final_Device Functional OLED Device Characterization_Fab->Final_Device

Caption: Workflow for the synthesis and fabrication of OLEDs using a this compound ETL.

References

Troubleshooting & Optimization

How to improve the solubility of 6H-Indolo[2,3-b]quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6H-Indolo[2,3-b]quinoxaline derivatives. The focus is on addressing the primary challenge associated with this class of compounds: poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low solubility in aqueous buffers. What are the primary strategies to improve this?

A1: Poor aqueous solubility is a known characteristic of the planar, hydrophobic this compound core. The two main strategies to address this are chemical modification of the molecule and advanced formulation techniques. Chemical modifications aim to introduce polar or ionizable functional groups to increase the molecule's hydrophilicity. Formulation strategies focus on creating delivery systems that can carry the poorly soluble compound in an aqueous environment.

Q2: What types of chemical modifications are most effective for increasing the solubility of these derivatives?

A2: Several chemical modifications have been shown to improve the solubility of this compound derivatives. These include:

  • Introduction of aminoalkyl side chains: Adding side chains containing primary, secondary, or tertiary amines at the N-6 position of the indole ring can introduce ionizable groups, which significantly improves aqueous solubility, especially at acidic pH.

  • Incorporation of polar functional groups: Attaching polar groups like hydroxyl (-OH) or methoxy (-OCH3) to the quinoxaline or indole rings can enhance hydrophilicity.

  • Use of bulky substituents: Introducing bulky groups, such as a tert-butyl group, can disrupt the π-π stacking of the planar aromatic cores, which can contribute to increased solubility in some solvents.[1]

  • Attachment of glycol ethers: Chains like 2-methoxyethyl have been shown to dramatically increase solubility in organic solvents and can also improve aqueous solubility.[1]

Q3: What formulation approaches can be used for preclinical studies if chemical modification is not feasible?

A3: For preclinical in vitro and in vivo studies, several formulation strategies can be employed to deliver poorly soluble this compound derivatives:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water can increase the solubility. However, the concentration of the organic solvent should be carefully controlled to avoid toxicity in cellular or animal models.

  • Surfactant-based systems: Non-ionic surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous medium.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

  • Nanoparticle formulations: Techniques like wet milling can be used to create nanocrystalline suspensions of the drug, which increases the surface area for dissolution.

Q4: What are the primary mechanisms of action for this compound derivatives?

A4: The primary mechanism of action for many this compound derivatives is DNA intercalation.[2][3] The planar aromatic structure of these compounds allows them to insert between the base pairs of DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral activity. More recently, derivatives have been developed that act as inhibitors of specific signaling proteins, such as the protein tyrosine phosphatase SHP1.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Problem: My this compound derivative, dissolved in DMSO, precipitates when I add it to the aqueous cell culture medium or assay buffer.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility The final concentration of your compound in the aqueous medium exceeds its solubility limit.
Troubleshooting Steps:
1. Decrease Final Concentration: Determine the maximum soluble concentration of your compound in the final assay medium. You can do this by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry.
2. Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, you must run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.
3. Use a Co-solvent/Surfactant System: Prepare your stock solution in a mixture of DMSO and a biocompatible surfactant like Tween 80 (e.g., 1:1 ratio). When diluted into the aqueous medium, this can help maintain solubility.
4. Formulate with Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility.
Issue 2: Poor Bioavailability in Animal Studies

Problem: My this compound derivative shows good in vitro activity but has poor oral bioavailability in mice.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility & Dissolution Rate The compound does not dissolve sufficiently in the gastrointestinal tract to be absorbed.
Troubleshooting Steps:
1. Formulation with Solubilizing Excipients: For oral administration, formulate the compound with solubilizing agents. A common approach is to dissolve the compound in a vehicle containing a mixture of oils (e.g., sesame oil), surfactants (e.g., Tween 80), and co-solvents (e.g., PEG 400).
2. Particle Size Reduction: If you have a solid form of the compound, reducing the particle size to the micro- or nano-scale can increase the surface area and dissolution rate. This can be achieved through micronization or wet milling to create a nanosuspension.
3. Salt Formation: If your derivative has an ionizable group (e.g., an amino group), forming a salt (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.
4. Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active compound in vivo. For example, a phosphate ester prodrug can be cleaved by phosphatases to release the parent drug.

Quantitative Data

Table 1: Solubility of this compound Derivatives in Acetonitrile

CompoundStructureSolubility in Acetonitrile (M)
5a Unsubstituted0.033
5h 2- and 3-(tert-butyl)-6-(2-methoxyethyl) substituted> 2.7

Data sourced from J. Am. Chem. Soc. 2023, 145, 35, 19438–19446.[1] This table illustrates the significant impact of chemical modification on the solubility of the this compound scaffold in an organic solvent. While not aqueous data, it highlights the potential for solubility enhancement.

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline Derivative

This protocol describes a two-step synthesis to introduce a solubilizing aminoethyl side chain at the N-6 position.

Step 1: Synthesis of 6-(2-Bromoethyl)-6H-indolo[2,3-b]quinoxaline

  • Alkylate isatin with an excess of dibromoethane in DMF at room temperature in the presence of K2CO3 to produce 1-(2-bromoethyl)-indole-2,3-dione.

  • Carry out a condensation reaction of the resulting 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene in boiling acetic acid to yield 6-(2-bromoethyl)-6H-indolo-[2,3-b]quinoxaline.

Step 2: Aminodebromination

  • React the 6-(2-bromoethyl)-6H-indolo-[2,3-b]quinoxaline with an excess of a secondary amine (e.g., dimethylamine, morpholine) in boiling benzene.

  • Purify the resulting 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivative by chromatography.

Protocol 2: General Procedure for Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and common technique for preparing solid inclusion complexes to improve aqueous solubility.

  • Molar Ratio Determination: Determine the optimal molar ratio of the this compound derivative to β-cyclodextrin (or a derivative like HP-β-CD), typically starting with a 1:1 ratio.

  • Preparation of Cyclodextrin Paste: Place the required amount of cyclodextrin in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a homogeneous paste.

  • Incorporation of the Drug: Gradually add the this compound derivative to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period (e.g., 60 minutes), maintaining a pasty consistency by adding small amounts of the solvent mixture if necessary.

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffractometry (XRD). The aqueous solubility of the complex should then be determined and compared to the free drug.

Visualizations

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Cytokine_Receptor Cytokine Receptor PI3K PI3K RTK->PI3K Activates JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Promotes AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates mTOR->Gene_Expression Promotes SHP1 SHP1 (Phosphatase) SHP1->JAK Dephosphorylates SHP1->pSTAT3 Dephosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->SHP1 Inhibits

Caption: SHP1 signaling pathway and the inhibitory action of a this compound derivative.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_chem_mod_details Chemical Modification Approaches cluster_formulation_details Formulation Approaches cluster_evaluation Evaluation start Poor Aqueous Solubility of This compound Derivative chem_mod Chemical Modification start->chem_mod formulation Formulation Development start->formulation add_side_chains Add Aminoalkyl Side Chains chem_mod->add_side_chains add_polar_groups Incorporate Polar Groups chem_mod->add_polar_groups add_bulky_groups Introduce Bulky Substituents chem_mod->add_bulky_groups co_solvents Co-solvents formulation->co_solvents surfactants Surfactants formulation->surfactants cyclodextrins Cyclodextrin Complexation formulation->cyclodextrins nanoparticles Nanoparticles formulation->nanoparticles solubility_assay Aqueous Solubility Measurement add_side_chains->solubility_assay add_polar_groups->solubility_assay add_bulky_groups->solubility_assay co_solvents->solubility_assay surfactants->solubility_assay cyclodextrins->solubility_assay nanoparticles->solubility_assay invitro_assay In Vitro Assay (Cell-based) solubility_assay->invitro_assay invivo_study In Vivo Study (Animal Model) invitro_assay->invivo_study

Caption: Workflow for addressing poor solubility of this compound derivatives.

References

Technical Support Center: Optimizing Buchwald-Hartwig Cross-Coupling for Indoloquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indoloquinoxalines via Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing indoloquinoxalines using the Buchwald-Hartwig reaction?

A1: The most common strategy involves a two-step process. First, an N-arylation of an indole with a suitable ortho-dihaloarene is performed using a palladium-catalyzed Buchwald-Hartwig amination. This is followed by a second intramolecular C-N bond formation, often catalyzed by copper or palladium, to construct the quinoxaline ring. In some cases, a one-pot reaction can be developed where the second cyclization occurs after the initial intermolecular coupling.

Q2: My initial Buchwald-Hartwig N-arylation of the indole is giving low to no yield. What are the most common causes?

A2: Low yields in the N-arylation of indoles are often attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for the N-arylation of indoles.[1]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher reaction temperatures.[2]

  • Solvent Effects: The solvent can significantly impact the reaction's success. Aprotic solvents such as toluene, dioxane, and THF are commonly used. The solubility of the base and the palladium complex in the chosen solvent is a key consideration.[2][3]

  • Starting Material Quality: Impurities in the indole, aryl halide, or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous and degassed.

Q3: I am observing significant side products in my N-arylation reaction. What are they and how can I minimize them?

A3: Common side products in the N-arylation of indoles include C-arylation (arylation at the C2 or C3 position of the indole) and diarylation. To minimize these:

  • Ligand Selection: The use of bulky ligands can sterically hinder C-arylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for N-arylation.

  • Base: The choice of base can influence the regioselectivity. Careful screening of bases is recommended.[1]

Q4: The intramolecular cyclization to form the quinoxaline ring is not proceeding. What are the key parameters to optimize?

A4: For the subsequent intramolecular cyclization, which is often the more challenging step, consider the following:

  • Catalyst System: While the initial N-arylation is palladium-catalyzed, the intramolecular cyclization may benefit from a different catalyst system. Copper-based catalysts, for instance, are sometimes more effective for this transformation.

  • Ligand: If using a palladium-catalyzed cyclization, the ligand may need to be different from the one used in the first step. Bidentate ligands like Xantphos can be effective in promoting intramolecular C-N bond formation.

  • Solvent and Temperature: Higher boiling point solvents like DMF or DMSO and elevated temperatures are often required to drive the intramolecular cyclization to completion.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion of Starting Materials Inefficient catalyst activation or decomposition.Use a palladium precatalyst which can be easier to activate. Ensure strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).
Incorrect ligand choice for the specific substrate.Screen a variety of bulky, electron-rich phosphine ligands such as DavePhos, XPhos, or SPhos. For intramolecular cyclization, consider bidentate ligands like Xantphos.
Suboptimal base or solvent combination.The choice of base and solvent are often linked.[4][5] For non-polar solvents like toluene, anionic bases are generally more effective.[4][5] In polar solvents, a careful balance is needed as the base can sometimes complex with the catalyst and inhibit its activity.[4][5] Screen different base/solvent combinations (e.g., NaOtBu/Toluene, K₂CO₃/Dioxane, Cs₂CO₃/DMF).
Formation of Dehalogenated Byproduct Presence of water or other protic impurities.Use anhydrous solvents and reagents. Add molecular sieves to the reaction mixture.
Catalyst promoting hydrodehalogenation.Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this side reaction.
Poor Regioselectivity (C- vs. N-arylation) Sterically unhindered indole and/or aryl halide.Employ bulkier phosphine ligands to sterically favor N-arylation.
Reaction conditions favoring C-H activation.Modify the base and solvent. Weaker bases may sometimes favor N-arylation.
Failure of Intramolecular Cyclization High activation barrier for the C-N ring closure.Increase the reaction temperature. Switch to a higher boiling point solvent such as DMF or DMSO.
Unfavorable conformation of the N-arylindole intermediate.The substitution pattern on both the indole and the aryl ring can influence the ease of cyclization. Computational modeling may provide insights into the preferred conformation.
Catalyst inhibition or deactivation.If performing a one-pot reaction, the conditions for the first step may not be optimal for the second. Consider a two-step procedure with catalyst/ligand/solvent optimization for each step independently. A switch to a copper-based catalyst for the cyclization step might be beneficial.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of Indole

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4-8 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equivalents). The tube is evacuated and backfilled with argon three times. The indole (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene) are then added via syringe. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Optimization Data for N-Arylation of Indole with 4-Bromotoluene (Model Reaction)
Entry Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (2)P(tBu)₃ (4)NaOtBu (1.2)Toluene10092
2Pd(OAc)₂ (4)SPhos (8)K₂CO₃ (2.0)Dioxane11085
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene11095
4Pd(OAc)₂ (4)DavePhos (8)LHMDS (1.5)THF8088

Note: This data is illustrative and based on typical conditions reported in the literature. Actual results may vary depending on the specific substrates and reaction scale.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Indole-H, Base Amido_Complex Pd(II)-Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L N-Arylindole

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Purity of Starting Materials & Solvent start->check_reagents optimize_catalyst Screen Pd Precursor & Ligand check_reagents->optimize_catalyst optimize_base Screen Bases (NaOtBu, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_solvent Screen Solvents (Toluene, Dioxane, DMF) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp success Successful Synthesis optimize_temp->success

Caption: Troubleshooting workflow for reaction optimization.

Reaction_Parameters center Indoloquinoxaline Synthesis Yield catalyst Catalyst System (Pd Source & Ligand) catalyst->center base Base (Strength & Solubility) base->center solvent Solvent (Polarity & Boiling Point) solvent->center temperature Temperature temperature->center substrate Substrate (Sterics & Electronics) substrate->center

Caption: Key parameters influencing indoloquinoxaline synthesis.

References

Methods to increase the reaction yield of 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6H-Indolo[2,3-b]quinoxaline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

The most prevalent and effective method for synthesizing this compound is the condensation reaction between an isatin (indole-2,3-dione) derivative and an o-phenylenediamine derivative.[1][2][3] This reaction is typically carried out in a suitable solvent, often with acid catalysis.

Q2: What factors can influence the yield of the this compound synthesis?

Several factors can significantly impact the reaction yield, including:

  • Reaction Temperature and Time: Many traditional methods require high temperatures and prolonged heating.[1]

  • Choice of Solvent: Acetic acid is a common solvent that also acts as a catalyst.[1][2][4] Other solvents like ethanol, methanol, and xylene have also been successfully used.[5]

  • Catalyst: The use of an appropriate catalyst can improve reaction rates and yields. Options range from simple acids to more complex catalytic systems.

  • Substituents on Starting Materials: The electronic properties of the substituents on both the isatin and o-phenylenediamine rings can affect their reactivity.

  • Reaction Work-up and Purification: Product loss can occur during isolation and purification steps.

Q3: Are there any "green" or more efficient methods available for this synthesis?

Yes, several modern approaches aim to improve the efficiency and environmental friendliness of the synthesis. These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often improves yields.[1]

  • Ultrasound irradiation: Sonication provides a catalyst-free method for the synthesis in an aqueous medium, leading to high yields in a short time.[6]

  • Use of recyclable catalysts: Solid acid catalysts and ionic liquids have been employed to facilitate easier catalyst recovery and reuse.[1][6]

  • Visible-light photoredox catalysis: Using organo-photoredox catalysts like Rose Bengal allows the reaction to proceed under mild, energy-efficient conditions.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction may require more forcing conditions. Consider increasing the reaction temperature or prolonging the reaction time. For instance, refluxing in glacial acetic acid for 5-6 hours is a common protocol.[2][4] Alternatively, switching to microwave-assisted synthesis can significantly shorten reaction times and drive the reaction to completion.[1]

  • Possible Cause 2: Suboptimal Catalyst.

    • Solution: If you are performing a non-catalyzed reaction, the addition of an acid catalyst like acetic acid or a few drops of hydrochloric acid can enhance the reaction rate.[8] For challenging substrates, exploring more advanced catalysts such as solid acid catalysts or photoredox catalysts may be beneficial.[1][7]

  • Possible Cause 3: Poor Solubility of Starting Materials.

    • Solution: Ensure your starting materials are adequately dissolved in the chosen solvent. If solubility is an issue, you may need to screen different solvents. For example, while acetic acid is common, xylene has been used for condensations involving long-chain alkyl-indoline-2,3-diones.[5]

Q2: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?

  • Possible Cause: Unwanted Side Reactions.

    • Solution: The choice of reaction conditions can influence selectivity. Milder conditions, such as those offered by visible-light photoredox catalysis at room temperature, can sometimes minimize the formation of byproducts compared to high-temperature reflux methods.[7] Additionally, ensuring the purity of your starting materials is crucial, as impurities can lead to side reactions.

Q3: The reaction time for my synthesis is very long. How can I accelerate the reaction?

  • Possible Cause: Slow Reaction Kinetics.

    • Solution: As mentioned, microwave irradiation is a highly effective method for accelerating the synthesis, often reducing reaction times from hours to minutes.[1] The use of ultrasound is another energy-efficient technique that has been shown to produce high yields in a very short time.[6] The selection of an appropriate catalyst, such as an organocatalyst or an ionic liquid, can also significantly speed up the reaction.[6]

Data Presentation: Reaction Yield Comparison

The following table summarizes the reaction yields for the synthesis of this compound derivatives under various conditions.

Starting Material 1 (Isatin Derivative)Starting Material 2 (o-phenylenediamine Derivative)Catalyst/MethodSolventTimeYield (%)Reference
Isatino-phenylenediamineRefluxGlacial Acetic Acid6 h85[4]
Substituted IsatinsSubstituted o-phenylenediaminesUltrasound IrradiationWater15-25 min87-95[6]
Isatino-phenylenediamineRose Bengal (organo-photoredox)Not SpecifiedShortExcellent[7]
1-long chain alkyl-indoline-2,3-dioneso-phenylenediamineRefluxXylene12 hNot specified[5]
IsatinO-phenylenediamineNone (followed by methylation)Not SpecifiedNot Specified83 (core synthesis)[3]
N-acetylisatin2,5-dibutoxy-o-phenylenediamineNot Specified50-80% Acetic AcidNot SpecifiedHigh[9]

Experimental Protocols & Workflows

Protocol 1: Classical Synthesis in Acetic Acid

This protocol describes the conventional method for synthesizing 1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline.

Methodology:

  • A mixture of isatin (0.068 mol) and 1,2-cyclohexanediamine (0.068 mol) is prepared.

  • Glacial acetic acid (60 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 6 hours.

  • After cooling, water is added to the mixture, leading to the formation of a precipitate.

  • The precipitate is collected by filtration and recrystallized from ethanol to yield the final product.[4]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Isatin Isatin (0.068 mol) Mix Mix Reactants and Solvent Isatin->Mix Diamine 1,2-Cyclohexanediamine (0.068 mol) Diamine->Mix Solvent Glacial Acetic Acid (60 mL) Solvent->Mix Reflux Heat under Reflux for 6 hours Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Precipitate Add Water to Precipitate Product Cool->Precipitate Filter Collect Precipitate by Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Hexahydro-6H-indolo[2,3-b]quinoxaline Recrystallize->Product

Caption: Workflow for the classical synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline.

Protocol 2: Ultrasound-Assisted Green Synthesis

This protocol details a catalyst-free, ultrasound-irradiated method for synthesizing this compound derivatives in an aqueous medium.

Methodology:

  • An equimolar mixture of a substituted o-phenylenediamine and a substituted isatin is prepared.

  • The mixture is subjected to ultrasound irradiation in water as the reaction medium.

  • The reaction progress is monitored, typically completing within 15-25 minutes.

  • Upon completion, the product precipitates from the aqueous solution.

  • The solid product is isolated by filtration, washed with water, and dried.[6]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product oPD Substituted o-phenylenediamine Mix Mix Reactants in Water oPD->Mix Isatin Substituted Isatin Isatin->Mix Solvent Water Solvent->Mix Ultrasound Ultrasound Irradiation (15-25 min) Mix->Ultrasound Precipitate Product Precipitates Ultrasound->Precipitate Isolate Isolate by Filtration Precipitate->Isolate WashDry Wash with Water and Dry Isolate->WashDry Product This compound Derivative WashDry->Product

Caption: Workflow for the ultrasound-assisted green synthesis of 6H-Indolo[2,3-b]quinoxalines.

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

G Start Low Reaction Yield CheckConditions Check Reaction Conditions Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction IncreaseTimeTemp Increase Reaction Time/Temperature or Switch to Microwave/Ultrasound IncompleteReaction->IncreaseTimeTemp Yes CheckCatalyst Suboptimal Catalyst? IncompleteReaction->CheckCatalyst No End Yield Improved IncreaseTimeTemp->End AddCatalyst Add/Change Catalyst (e.g., Acetic Acid, Solid Acid) CheckCatalyst->AddCatalyst Yes CheckPurity Check Starting Material Purity CheckCatalyst->CheckPurity No AddCatalyst->End PurifyReactants Purify/Recrystallize Reactants CheckPurity->PurifyReactants Yes CheckPurity->End No PurifyReactants->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identifying side reactions in the condensation of isatins with o-phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation of isatins with o-phenylenediamines.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Indolo[2,3-b]quinoxaline Product

Potential Cause Recommended Solution
Inappropriate Solvent or pH The reaction is highly sensitive to the solvent and pH. Acidic conditions favor the formation of the desired indolo[2,3-b]quinoxaline.[1][2][3] Switch to an acidic solvent such as acetic acid or ethanol with a catalytic amount of a protic acid like trifluoromethanesulfonic acid.[1]
Formation of Side Products Neutral or basic conditions can lead to the formation of anil (Schiff base) and spiro-compounds as major side products.[1][2][3] If these are observed, the reaction mixture can be treated with acid or heated above the melting points of the side products to convert them to the desired indolo[2,3-b]quinoxaline.[1][2]
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC).[2] If the reaction is stalling, consider increasing the reaction time or temperature. For instance, refluxing in xylene for 12 hours has been shown to be effective.[4]
Substituent Effects Electron-rich groups on the isatin ring may lead to unexpected products. For example, a 5-n-butyl substituted isatin can yield an imidazo[1,2-c]quinazolinone derivative.[2] In such cases, optimization of the reaction conditions is critical.

Issue 2: Identification of Unexpected Side Products

Observed Side Product Identification Method Formation Conditions
Anil (Schiff Base) Characterized by the presence of a C=N bond in IR and NMR spectroscopy.Typically forms in neutral or basic organic solvents like THF or benzene.[5]
Spiro[2H-benzimidazoline-2,3'-indolin-2'-one] Complex 1H and 13C NMR spectra showing a spirocyclic carbon. Mass spectrometry will confirm the molecular weight.[6][7]Favored in neutral or basic organic solvents, and specifically with hexamethylphosphoramide.[5]
3-(2'-aminophenyl)-2(1H)-quinoxalinone Can be identified by its characteristic NMR and mass spectral data.Isolated in good yield when the reaction is conducted in an aqueous alkaline medium.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the condensation of isatins with o-phenylenediamines?

A1: The main side reactions are the formation of an anil (a Schiff base) and a spiro compound, such as spiro[2H-benzimidazoline-2,3'-indolin-2'-one].[1][2][3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the solvent and pH.[1][2][3][5]

Q2: How can I selectively synthesize the indolo[2,3-b]quinoxaline?

A2: To favor the formation of the desired indolo[2,3-b]quinoxaline, it is crucial to carry out the reaction in an acidic solvent.[1][2][3] Acetic acid is a commonly used solvent for this purpose. Alternatively, using a neutral solvent like ethanol with a catalytic amount of a strong acid can also yield the desired product selectively.[1]

Q3: What conditions lead to the formation of the spiro compound?

A3: The formation of the spiro compound is generally favored in neutral or basic organic solvents.[1][2][3] Solvents such as hexamethylphosphoramide have been specifically noted to promote the formation of spiro[2H-benzimidazoline-2,3'-indolin-2'-one].[5]

Q4: Is it possible to convert the anil and spiro side products back to the desired indolo[2,3-b]quinoxaline?

A4: Yes, both the anil and the spiro compound can be converted to indolo[2,3-b]quinoxaline. This can be achieved by treating the isolated side products with an acid or by heating them above their melting points.[1][2]

Q5: What is the underlying mechanism for the formation of these different products?

A5: The formation of all products is believed to proceed through a common intermediate adduct, which is formed between one of the amino groups of o-phenylenediamine and the C3-carbonyl group of isatin.[1][2] The subsequent reaction pathway of this intermediate is dictated by the reaction conditions, leading to the different products.

Data Presentation

Table 1: Influence of Solvent on Product Distribution in the Condensation of Isatin with o-Phenylenediamine

SolventCatalystTemperatureTimeMajor Product(s)Yield (%)Reference
EthanolNoneRoom Temp8 hIndolo[2,3-b]quinoxaline65-89[1]
EthanolCF3SO3H (10 mol%)Room Temp2 hBenzo[6][8]imidazo[1,2-c]quinazolin-6(5H)-one66-88[1]
XyleneNoneReflux12 h6-alkyl-6(H)-indolo[2,3-b]quinoxalines62-66[4]
MethanolAcetic AcidReflux-1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines-[4]
Acetic AcidNoneReflux8 hSpiro[benzimidazo[1,2-c]quinazoline-6,3'-indolin]-2'-one-[6]
Solvent-freeTiO2 NPs100 °C45 minQuinoxaline derivativesup to 95[9]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-6H-indolo[2,3-b]quinoxaline

  • A mixture of 1-phenylindoline-2,3-dione (1 mmol, 1 equiv) and 1,2-diaminobenzene (1 mmol, 1 equiv) in ethanol (2 mL) is stirred at room temperature (28 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (approximately 8 hours), a solid precipitate forms.

  • The precipitate is filtered from the ethanol solution.

  • The residue is washed with cold ethanol (2 x 1 mL) to yield the pure product.[1]

Protocol 2: Synthesis of Alkyl-Indolo[2,3-b]quinoxalines

  • Equimolar amounts of the desired alkylisatin and o-phenylenediamine are dissolved in xylene.

  • The solution is refluxed for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue is purified by recrystallization from ethanol to give the final product.[4]

Visualizations

Reaction_Pathways cluster_products Products Isatin Isatin Intermediate Intermediate Adduct Isatin->Intermediate oPD o-Phenylenediamine oPD->Intermediate Indoloquinoxaline Indolo[2,3-b]quinoxaline Intermediate->Indoloquinoxaline Acidic Conditions Anil Anil (Schiff Base) Intermediate->Anil Neutral/Basic Conditions Spiro Spiro Compound Intermediate->Spiro Neutral/Basic Conditions Anil->Indoloquinoxaline Acid or Heat Spiro->Indoloquinoxaline Acid or Heat Experimental_Workflow Start Start: Mix Isatin and o-Phenylenediamine in Solvent Reaction Reaction under Specific Conditions (Temperature, Time, Catalyst) Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End End: Pure Product Analysis->End

References

Enhancing the electrochemical stability of 6H-Indolo[2,3-b]quinoxaline for battery applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 6H-Indolo[2,3-b]quinoxaline and its derivatives in electrochemical energy storage applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and testing of this compound-based electrode materials.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-01 Low yield during the synthesis of this compound derivatives. - Incomplete reaction. - Side product formation. - Suboptimal reaction conditions (temperature, catalyst, solvent).- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure all reagents and solvents are pure and anhydrous. - Optimize reaction temperature and time based on literature procedures. - For Ru(II)-catalyzed synthesis, ensure the catalyst is active and used in the correct loading.[1]
EC-01 Poor electrochemical reversibility observed in Cyclic Voltammetry (CV). - Irreversible redox processes. - Degradation of the active material. - High internal resistance of the cell.- Ensure the electrolyte is properly dried and deoxygenated. - Modify the molecular structure to enhance stability, for example, by introducing electron-donating or bulky groups.[2][3] - Check the cell assembly for any loose connections or high-resistance components.
EC-02 Rapid capacity fade during galvanostatic cycling. - Dissolution of the active material in the electrolyte.[4][5] - Electrochemical decomposition of the molecule. - Unstable Solid Electrolyte Interphase (SEI) formation.- Increase the molecular weight or introduce functional groups that reduce solubility. - Consider polymerization of the redox-active moiety.[4] - Use electrolyte additives to promote the formation of a stable SEI layer.
EC-03 Low coulombic efficiency. - Shuttle effect caused by dissolved active material. - Parasitic side reactions with the electrolyte or electrode components.- Employ a separator or membrane with lower permeability to the active species. - Purify all cell components to remove any reactive impurities. - Adjust the electrochemical window to avoid electrolyte decomposition.
MAT-01 Difficulty in dissolving the synthesized this compound derivative. - Strong intermolecular π-π stacking interactions.[3] - High crystallinity of the material.- Introduce solubilizing groups, such as alkyl or alkoxy chains, to the molecular scaffold.[2][3] - Use a co-solvent system to improve solubility.

Frequently Asked Questions (FAQs)

1. How can the electrochemical stability of this compound be enhanced?

The electrochemical stability of the this compound scaffold can be improved by expanding the aromatic π-conjugated system, which helps to delocalize the charge in the radical ion state.[2][3] Additionally, the introduction of specific functional groups can significantly enhance stability. For instance, substituting with electron-donating groups like tert-butyl can lower the reduction potential and improve stability.[2]

2. What are the key advantages of using this compound in battery applications?

This compound derivatives offer several advantages as organic electrode materials:

  • High Stability: The fused aromatic structure provides good chemical and electrochemical stability.[2][3]

  • Low Reduction Potential: These compounds can exhibit low reduction potentials, making them suitable as anolytes in high-voltage organic batteries.[2][3][6]

  • Tunable Properties: The electrochemical properties can be readily tuned by chemical modification of the core structure.[2][3]

3. What are the common challenges associated with organic electrode materials like this compound?

Common challenges include:

  • Poor electronic conductivity: Organic materials are often less conductive than their inorganic counterparts.[5][7]

  • Dissolution in organic electrolytes: This leads to capacity fade and reduced cycle life.[4][5][7]

  • Lower volumetric energy density compared to inorganic materials.

4. Which characterization techniques are essential for evaluating this compound-based materials?

Essential characterization techniques include:

  • Cyclic Voltammetry (CV): To determine the redox potentials and electrochemical reversibility.

  • Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and cycle life.

  • Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics and internal resistance.

  • UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.

Data Presentation

Table 1: Electrochemical Performance of Selected this compound Derivatives

CompoundSubstitutionE₁/₂ (V vs. Fc/Fc⁺)Solubility in MeCN (M)Capacity RetentionReference
5a 6-methyl-1.98--[3]
5f 9-tert-butyl-6-methyl-1.99--[2]
5g 2/3-tert-butyl-6-methyl-2.01--[2]
5h 2/3-tert-butyl-6-(2-methoxyethyl)-2.01>2.799.86% over 202 cycles[2][3][6]

Experimental Protocols

Protocol 1: Synthesis of 2/3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)

Step 1: Synthesis of 2/3-(tert-butyl)-6H-indolo[2,3-b]quinoxaline (SI5)

  • To a stirred solution of 5-tert-butylisatin (1.47 g, 10.0 mmol) in acetic acid (10 mL), add o-phenylenediamine (1.08 g, 10.0 mmol).

  • Heat the resulting mixture to 110 °C and stir for 3 hours.

  • Cool the mixture to room temperature and remove the volatiles under vacuum.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane, 1:4) to yield SI5 as an orange solid.

Step 2: Alkylation to form 5h

  • To a stirred mixture of SI5 (275 mg, 1.00 mmol) in anhydrous DMF (1.0 mL), add sodium hydride (44.0 mg, 60% wt, 1.10 mmol) at 0 °C.

  • Allow the mixture to stir at this temperature for 10 minutes before adding 1-bromo-2-methoxyethane (0.11 mL, 1.20 mmol).

  • Warm the mixture to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane, 1:10 → 1:4) to obtain 5h as a dark yellow oil.

Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a 0.5 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN).

  • Analyte Solution: Dissolve the synthesized this compound derivative in the electrolyte solution to a final concentration of 1-5 mM.

  • Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. Ferrocene can be used as an internal standard for potential referencing.

  • CV Measurement:

    • Purge the analyte solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

    • Scan the potential at a rate of 100 mV/s, starting from the open-circuit potential towards negative potentials to observe the reduction events and then reversing the scan.

    • Record multiple cycles to check for stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Isatin & Diamine Derivatives) reaction Cyclocondensation start->reaction alkylation Alkylation reaction->alkylation purification Purification (Column Chromatography) alkylation->purification product Final Product (this compound derivative) purification->product nmr_uvvis Structural Verification (NMR, UV-Vis) product->nmr_uvvis cv Electrochemical Analysis (Cyclic Voltammetry) product->cv cycling Battery Performance Testing (Galvanostatic Cycling) cv->cycling

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

degradation_pathway IQ Indoloquinoxaline (Active Material) IQ_radical Radical Anion (Charged State) IQ->IQ_radical Reduction IQ_radical->IQ Oxidation dissolution Dissolution in Electrolyte IQ_radical->dissolution decomposition Electrochemical Decomposition IQ_radical->decomposition capacity_fade Capacity Fade dissolution->capacity_fade decomposition->capacity_fade

Caption: Potential degradation pathways for this compound in a battery, leading to capacity fade.

References

Strategies to reduce the cytotoxicity of 6H-Indolo[2,3-b]quinoxaline in antiviral drug design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cytotoxicity of 6H-Indolo[2,3-b]quinoxaline derivatives during antiviral drug design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for this compound derivatives?

The primary mechanism of cytotoxicity for this compound and its derivatives is DNA intercalation.[1][2][3][4] The planar structure of the this compound nucleus allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription, which ultimately leads to cell death.[3][4] This interaction with DNA is also linked to their antiviral activity against certain viruses like Herpes Simplex Virus type 1 (HSV-1).[5]

Q2: How can we strategically modify the this compound scaffold to reduce cytotoxicity while maintaining antiviral activity?

Several strategies can be employed:

  • Substitution at the 6-position: Introducing specific side chains at the 6-position can significantly impact the cytotoxicity and antiviral activity. For instance, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines has yielded compounds with low toxicity that are potent interferon inducers and antivirals.[5][6] Specifically, derivatives containing morpholine and 4-methyl-piperidine have been identified as having the least cytotoxicity while being the most active antivirals in a studied series.[6]

  • Bioisosteric Replacement: Consider replacing the indole moiety with other heterocycles to potentially reduce DNA intercalation and cytotoxicity. While specific examples for 6H-Indolo[2,3-b]quinoxalines are limited in the literature, bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound, including reducing toxicity.[7][8]

  • Targeting Viral-Specific Processes: Design derivatives that have a higher affinity for viral components over host cell DNA. For some quinoxaline derivatives, the antiviral mechanism involves interaction with viral capsid proteins, which can provide a more selective antiviral effect with lower cytotoxicity.[9]

Q3: Are there any formulation strategies to reduce the cytotoxicity of these compounds?

Yes, utilizing drug delivery systems can be an effective strategy:

  • Liposomal Formulations: Encapsulating this compound derivatives in liposomes can alter their pharmacokinetic profile, potentially reducing systemic toxicity and improving their therapeutic index.[10][11]

  • Nanoparticle Delivery Systems: Similar to liposomes, nanoparticles can be used to encapsulate these compounds, which may enhance their bioavailability and reduce off-target effects, thereby lowering cytotoxicity.[10][11][12][13]

Q4: What are the key signaling pathways involved in the cytotoxicity of 6H-Indolo[2,3-b]quinoxalines?

The cytotoxicity of these compounds is primarily mediated through the induction of apoptosis and cell cycle arrest following DNA damage. Key signaling events include:

  • DNA Damage Response: Intercalation into DNA triggers a DNA damage response, which can lead to the activation of cell cycle checkpoints.[14]

  • Cell Cycle Arrest: Some quinoxaline derivatives have been shown to cause cell cycle arrest, for example, at the G2/M phase.[15]

  • Apoptosis Induction: These compounds can induce apoptosis through the modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic BAX) and the activation of caspases, such as caspase-3.[15][16]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in preliminary in vitro screening.

Possible Cause Troubleshooting Step
Strong DNA Intercalation 1. Modify the core structure: Introduce bulky substituents on the planar ring system to sterically hinder deep intercalation into the DNA helix. 2. Introduce charge modifications: Altering the charge distribution on the molecule can affect its affinity for the negatively charged DNA backbone.
Off-target Effects 1. Screen against a panel of cell lines: Determine if the cytotoxicity is specific to certain cell types. 2. Investigate alternative mechanisms: Explore if the compound interacts with other cellular targets besides DNA.
Compound Concentration 1. Perform dose-response studies: Determine the 50% cytotoxic concentration (CC50) to identify a therapeutic window. 2. Compare with antiviral activity: Calculate the selectivity index (SI = CC50 / EC50) to assess the compound's potential as a selective antiviral agent.

Issue 2: Loss of antiviral activity after modifying the structure to reduce cytotoxicity.

Possible Cause Troubleshooting Step
Modification at a key pharmacophore 1. Structure-Activity Relationship (SAR) studies: Systematically modify different parts of the molecule to identify the regions crucial for antiviral activity versus cytotoxicity. 2. Computational modeling: Use molecular docking to predict how modifications affect binding to the viral target.
Change in physicochemical properties 1. Measure solubility and LogP: Ensure that the modifications have not negatively impacted the compound's ability to enter the host cell. 2. Formulation optimization: If solubility is an issue, consider using solubilizing agents or drug delivery systems.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of selected this compound derivatives. A higher Selectivity Index (SI) indicates a more promising therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of an Indolo[2,3-b]quinoxaline Hybrid against Influenza H1N1

CompoundAntiviral Activity (IC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
Indolo[2,3-b]quinoxaline hybrid (11-b)0.2164315,578.68~1,458,312[17][18]

Table 2: Antiviral Activity and Cytotoxicity of Quinoxaline Derivatives against Enteroviruses

CompoundVirusAntiviral Activity (EC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
Derivative 6Coxsackievirus B4 (CVB4)1.7>100>58.8[9]
Derivative 7Coxsackievirus B4 (CVB4)1.5>100>66.7[9]
Derivative 6Coxsackievirus B3 (CVB3)~2-3>100>33.3 - 50[9]
Derivative 7Coxsackievirus B3 (CVB3)~2-3>100>33.3 - 50[9]
Derivative 8Echovirus 9 (E9)6>100>16.7[9]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration of the this compound derivative that causes a 50% reduction in cell viability (CC50).

Materials:

  • Target host cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of the this compound derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Overlay medium (e.g., containing 1% methylcellulose)

  • This compound derivative stock solution (in DMSO)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing the different concentrations of the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound Intercalation DNA Intercalation Drug->Intercalation DNA Host Cell DNA Damage DNA Damage Intercalation->Damage Arrest Cell Cycle Arrest (G2/M Phase) Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis Death Cell Death Arrest->Death Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Bax BAX (Pro-apoptotic) Upregulation Apoptosis->Bax Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase Caspase->Death

Caption: Cytotoxicity pathway of 6H-Indolo[2,3-b]quinoxalines.

Antiviral_Strategy Start High-Throughput Screening Hit Identify Antiviral Hits Start->Hit Cytotoxicity Assess Cytotoxicity (CC50) Hit->Cytotoxicity Antiviral Determine Antiviral Potency (EC50) Hit->Antiviral SI Calculate Selectivity Index (SI) Cytotoxicity->SI Antiviral->SI Decision SI > 10? SI->Decision Optimization Lead Optimization Decision->Optimization Yes Discard Discard/Modify Scaffold Decision->Discard No

Caption: Workflow for selecting antiviral candidates with low cytotoxicity.

Interferon_Induction cluster_drug Drug Action cluster_cellular Cellular Response Drug 6-(2-aminoethyl)- This compound Sensor Intracellular Sensor (e.g., RIG-I) Drug->Sensor Signaling Signaling Cascade Sensor->Signaling IRF IRF3/7 Activation Signaling->IRF IFN Interferon (IFN) Gene Expression IRF->IFN Secretion IFN Secretion IFN->Secretion State Antiviral State in Neighboring Cells Secretion->State

Caption: Proposed interferon induction pathway by select derivatives.

References

Technical Support Center: Overcoming Multidrug Resistance with 6H-Indolo[2,3-b]quinoxaline Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6H-Indolo[2,3-b]quinoxaline modulators to overcome multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound derivatives in overcoming multidrug resistance?

A1: The primary mechanism of action for many this compound derivatives in overcoming multidrug resistance is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1] this compound modulators can interfere with this process, leading to increased intracellular accumulation of anticancer drugs in resistant cells. Some derivatives may also exert their effects through DNA intercalation.[2][3]

Q2: Are this compound derivatives cytotoxic on their own?

A2: The cytotoxicity of this compound derivatives varies depending on their specific chemical structure. Some derivatives have been designed to have low intrinsic cytotoxicity, making them suitable for use in combination with conventional chemotherapeutic agents.[4] However, other derivatives may exhibit significant anticancer activity on their own.[5][6] It is crucial to determine the cytotoxicity of each specific derivative in the cell lines being used.

Q3: How do I select the appropriate cancer cell line for my experiments?

A3: For studying the reversal of multidrug resistance, it is essential to use a pair of cell lines: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses the target transporter (e.g., P-gp). This allows for a direct comparison of the modulator's effect. Examples include the sensitive HL-60 and resistant HL-60/ADR cell lines, or MCF-7 and MCF-7/ADR. The choice of cell line should also be relevant to the cancer type being investigated.

Q4: What are the typical concentrations of this compound modulators used in in vitro assays?

A4: The effective concentration of this compound modulators can vary widely depending on the specific compound and the cell line used. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration that achieves the desired MDR reversal effect. Concentrations in the sub-micromolar to low micromolar range are often reported.

Q5: How can I confirm that the observed MDR reversal is due to P-glycoprotein inhibition?

A5: To confirm the role of P-gp inhibition, you can perform several experiments. A common method is to measure the intracellular accumulation of a known P-gp substrate, such as Rhodamine 123 or a fluorescently labeled chemotherapeutic drug (e.g., doxorubicin), in the presence and absence of the this compound modulator. An increase in substrate accumulation in the presence of the modulator suggests P-gp inhibition. Additionally, using cell lines with known P-gp expression levels and comparing the modulator's effect is a key validation step.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound modulators.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assays Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Pipetting errors.Calibrate pipettes regularly. Mix reagents thoroughly before dispensing.
No significant MDR reversal observed Modulator concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
The cell line does not express the target transporter (e.g., P-gp) at a high enough level.Verify P-gp expression using Western blotting or qPCR.
The specific chemotherapeutic drug used is not a substrate for the transporter being inhibited.Confirm that the anticancer drug is a known substrate for the overexpressed ABC transporter.
The this compound derivative is not a potent inhibitor for the specific transporter.Test other derivatives or a known P-gp inhibitor as a positive control.
Modulator exhibits high cytotoxicity The concentration used is too high.Determine the IC50 of the modulator alone and use a non-toxic concentration for combination studies.
The cell line is particularly sensitive to the compound.Screen the modulator against a panel of cell lines to assess its general toxicity.
Inconsistent results in drug accumulation assays Insufficient washing of cells.Ensure thorough washing to remove extracellular fluorescent substrate.
Photobleaching of the fluorescent dye.Minimize exposure of the cells to light during incubation and measurement.
Cell monolayer integrity is compromised (for assays like Transwell).Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence.

Quantitative Data

Table 1: Cytotoxicity of Selected this compound Derivatives in HL-60 Cell Line

CompoundIC50 (µM) in HL-60 Cells
IDQ-5>100
IDQ-102.01
IDQ-111.89
IDQ-131.52
IDQ-141.21
Cisplatin (Reference)2.50
5-Fluorouracil (Reference)2.10

Data compiled from a study by Moorthy et al. (2010).[5]

Table 2: Reversal of P-gp-Mediated Multidrug Resistance by a this compound Derivative (B-220)

Cell LineChemotherapeutic AgentIC50 (nM) without B-220IC50 (nM) with B-220 (1 µM)Reversal Fold
K562 (sensitive)Doxorubicin25201.25
K562/ADR (resistant)Doxorubicin150015010
CEM (sensitive)Vinblastine541.25
CEM/VLB (resistant)Vinblastine5002520

Hypothetical data based on typical results for illustrative purposes.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound modulator and chemotherapeutic agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound modulator and/or chemotherapeutic agent in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Intracellular Vinblastine Accumulation Assay

This assay measures the effect of a modulator on the intracellular accumulation of the P-gp substrate vinblastine.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • 6-well plates

  • This compound modulator

  • [³H]-Vinblastine (radiolabeled) or a fluorescent vinblastine analog

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail (for radiolabeled vinblastine) or a fluorescence microplate reader/flow cytometer

  • Cell lysis buffer

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with the this compound modulator at a non-toxic concentration for 1 hour at 37°C. Include a vehicle control.

  • Add [³H]-Vinblastine to a final concentration of 10 nM and incubate for 1-2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular vinblastine.

  • Lyse the cells with cell lysis buffer.

  • For radiolabeled vinblastine, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • For fluorescent vinblastine, measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.

  • Normalize the results to the total protein concentration of the cell lysate.

  • Compare the intracellular vinblastine accumulation in modulator-treated cells to the vehicle-treated control.

Mandatory Visualizations

P_gp_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemotherapeutic Drug (out) Chemotherapeutic Drug (out) Pgp P-glycoprotein (P-gp) Pgp->Chemotherapeutic Drug (out) Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Chemotherapeutic Drug (in) Chemotherapeutic Drug (in) Chemotherapeutic Drug (in)->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Modulator This compound Modulator Modulator->Pgp Inhibition

Caption: P-gp mediated drug efflux and its inhibition.

Experimental_Workflow start Start: Select this compound Derivative cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity determine_ic50 Determine IC50 of modulator alone cytotoxicity->determine_ic50 mdr_reversal 2. MDR Reversal Assay (Combination with Chemo-drug) determine_ic50->mdr_reversal calculate_rf Calculate Reversal Fold (RF) mdr_reversal->calculate_rf accumulation 3. Drug Accumulation Assay (e.g., Vinblastine uptake) calculate_rf->accumulation measure_accumulation Measure intracellular drug levels accumulation->measure_accumulation mechanism 4. Mechanism of Action Studies (e.g., ATPase activity, Western Blot) measure_accumulation->mechanism end End: Characterize MDR Modulator Activity mechanism->end

Caption: Workflow for evaluating MDR modulators.

References

Technical Support Center: Advanced Purification of 6H-Indolo[2,3-b]quinoxaline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6H-Indolo[2,3-b]quinoxaline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound products.

Issue 1: Persistent Coloration of the Purified Product

Q: My final this compound product remains colored (e.g., yellow, brown) even after initial purification. How can I obtain a colorless or purer solid?

A: Colored impurities are common in the synthesis of heterocyclic compounds. Here are several strategies to address this issue:

  • Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities.[1][2]

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Gently heat and swirl the mixture for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Caution: Activated charcoal can adsorb the desired product, potentially reducing the yield. Use it judiciously.

  • Column Chromatography: For persistent coloration, column chromatography using silica gel can be effective. A gradient elution with an increasing polarity solvent system (e.g., ethyl acetate in hexanes) can separate the desired compound from more polar, colored impurities.

Issue 2: Difficulty in Achieving Crystallization

Q: My this compound product oils out or fails to crystallize from solution. What steps can I take to induce crystallization?

A: This is a common challenge, especially with N-alkylated derivatives or when residual solvent is present.

  • Ensure Complete Solvent Removal: High-boiling solvents like DMF can inhibit crystallization. Dry the product under a high vacuum, possibly with gentle heating, to remove any residual solvent.[3]

  • Trituration: Induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether. This can be done by adding the solvent and scratching the inside of the flask with a glass rod.[3]

  • Optimize Recrystallization Solvent System:

    • Single-Solvent Method: The ideal solvent will dissolve the compound when hot but not at room temperature.[4]

    • Two-Solvent Method: Use a pair of miscible solvents. One solvent should dissolve the compound well at all temperatures, while the second should not dissolve it at any temperature. Dissolve the compound in the first solvent and then add the second solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[4][5] Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[6]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Low Recovery of the Final Product

Q: I am experiencing significant product loss during the purification process. What are the potential causes and how can I improve my yield?

A: Low recovery can occur at various stages of purification. A systematic approach can help identify the source of the loss.

  • Extraction and Work-up: Ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.

  • Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, consider using a different stationary phase like alumina.

  • Precipitation on the Column: If your compound has low solubility in the chromatography solvents, it may precipitate on the column. Ensure the crude product is fully dissolved before loading. If solubility is an issue, you can pre-adsorb the sample onto a small amount of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound products?

A1: The most frequently employed and effective purification techniques are recrystallization and column chromatography.[3]

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing this compound derivatives.[7] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the components of the mixture.[8]

Q2: What are some common impurities I should be aware of during the synthesis and purification of N-alkylated 6H-Indolo[2,3-b]quinoxalines?

A2: Common impurities can include:

  • Unreacted Starting Materials: Incomplete N-alkylation can lead to the presence of the isatin starting material, which can have a similar polarity to the product, making separation by column chromatography challenging. Driving the reaction to completion is the first step to mitigating this.[3]

  • Isomeric Byproducts: During alkylation or acylation of the this compound core, small amounts of the 5-substituted isomer can be formed as a byproduct.[9] Careful optimization of chromatographic conditions may be necessary to separate these isomers.

Q3: How can I assess the purity of my final this compound product?

A3: The purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.[7][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of a sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) is a good starting point.[12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[7]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values.[13]

Data Presentation

Table 1: Recrystallization Yields for this compound Derivatives

Derivative TypeRecrystallization SolventReported YieldReference
Hexahydro-6H-indolo[2,3-b]quinoxalineEthanol85%
6-Decyl-6H-indolo[2,3-b]quinoxalineEthanol64%[7]
6-Tetradecyl-6H-indolo[2,3-b]quinoxalineEthanol66%[7]
6-Hexadecyl-6H-indolo[2,3-b]quinoxalineEthanol62%[7]

Experimental Protocols

Protocol 1: General Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a common choice.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly with swirling.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14] If crystals do not form, try scratching the inside of the flask with a glass rod.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under a vacuum to remove all traces of the solvent.[14]

Protocol 2: Purification by Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound product in a minimum amount of the chromatography eluent or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Product Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High initial purity or crystalline solid Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Complex mixture or oily product Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Column_Chromatography->Pure_Solid Final_Analysis Purity & Structural Confirmation (NMR, HPLC, MS, EA) Pure_Solid->Final_Analysis Final_Product Final Purified Product Final_Analysis->Final_Product

Caption: General workflow for the purification of this compound products.

Recrystallization_Troubleshooting Start Crude Product for Recrystallization Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect Crystals by Filtration Crystals_Form->Collect_Crystals Yes No_Crystals No Crystals / Oiling Out Crystals_Form->No_Crystals No Colored_Crystals Crystals are Colored? Collect_Crystals->Colored_Crystals Troubleshoot_No_Crystals Troubleshooting Steps: - Scratch flask - Add seed crystal - Concentrate solution - Change solvent system No_Crystals->Troubleshoot_No_Crystals Troubleshoot_No_Crystals->Dissolve Decolorize Redissolve and Treat with Activated Charcoal Colored_Crystals->Decolorize Yes Final_Product Pure, Colorless Crystals Colored_Crystals->Final_Product No Decolorize->Dissolve

Caption: Troubleshooting logic for recrystallization of this compound products.

References

Validation & Comparative

Structural Elucidation of 6H-Indolo[2,3-b]quinoxaline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6H-Indolo[2,3-b]quinoxaline and related heterocyclic compounds, namely quinoxaline and indole. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the structural confirmation of these important chemical entities.

Introduction

This compound is a fused heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological activities. Unambiguous structural confirmation is paramount for the development of novel therapeutics based on this scaffold. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide presents a comparative analysis of the ¹H and ¹³C NMR data of a 6-alkyl-6H-indolo[2,3-b]quinoxaline derivative, alongside the simpler bicyclic systems of quinoxaline and indole, to aid in the interpretation of their respective spectra.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a 6-decyl-6H-indolo[2,3-b]quinoxaline, quinoxaline, and indole. The data for the 6-decyl derivative is presented as a representative example to illustrate the characteristic spectral features of the this compound core.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-1H-2H-3H-4H-5H-6H-7H-8H-9H-10Other
6-Decyl-6H-indolo[2,3-b]quinoxaline (in DMSO-d₆)[1]7.68-8.37 (m)7.68-8.37 (m)7.68-8.37 (m)7.68-8.37 (m)-4.60 (t, J=7.1 Hz, N-CH₂)7.68-8.37 (m)7.68-8.37 (m)7.68-8.37 (m)7.68-8.37 (m)1.21-1.90 (m, alkyl CH₂)
Quinoxaline (in CDCl₃)8.83 (s)8.83 (s)-8.10 (dd)7.75 (dd)7.75 (dd)8.10 (dd)----
Indole (in DMSO-d₆)11.08 (s, N-H)7.39 (d)6.42 (t)7.03 (t)6.94 (t)7.45 (d)7.39 (d)----

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-1C-2C-3C-4C-4aC-5aC-6C-7C-8C-9C-9aC-10aC-11aOther
6-Decyl-6H-indolo[2,3-b]quinoxaline (in DMSO-d₆)[1]121.27122.59126.33127.97129.23-41.44 (N-CH₂)110.75-----22.33-31.57 (alkyl CH₂)
Quinoxaline (in CDCl₃)145.2145.2-129.5142.2142.2129.5129.1129.1-----
Indole (in DMSO-d₆)-124.3101.5120.3127.8-121.3119.3112.0-135.9---

Experimental Protocols

General Experimental Conditions for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A small amount of TMS (0.03% v/v) is added as an internal reference.

  • Filtration: The solution is filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

¹³C NMR Spectroscopy
  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on the sample concentration)

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the structural confirmation of a novel heterocyclic compound using NMR spectroscopy.

G Workflow for Structural Confirmation using NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Elucidation Compound Synthesized Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Standard Addition of Internal Standard (TMS) Dissolution->Standard Filtration Filtration into NMR Tube Standard->Filtration H1_NMR 1D ¹H NMR Filtration->H1_NMR C13_NMR 1D ¹³C NMR Filtration->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Processing Data Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->TwoD_NMR C13_NMR->Processing Assignment Chemical Shift Assignment TwoD_NMR->Assignment Integration Integration and Multiplicity Analysis Processing->Integration Integration->Assignment Structure Structure Confirmation Assignment->Structure

Caption: General workflow for structural confirmation using NMR.

Signaling Pathways and Logical Relationships

The structural confirmation of this compound relies on the logical interpretation of various NMR data points. The following diagram illustrates the relationships between different NMR experiments and the structural information they provide.

G Logical Relationships in NMR Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton (Number of Signals) C13_NMR->Carbon_Skeleton H_H_Connectivity Proton-Proton Connectivity (J-coupling) COSY->H_H_Connectivity C_H_Connectivity_1_bond Direct Carbon-Proton Connectivity HSQC->C_H_Connectivity_1_bond C_H_Connectivity_n_bond Long-Range Carbon-Proton Connectivity (2-3 bonds) HMBC->C_H_Connectivity_n_bond Structure Final Structure Proton_Env->Structure Carbon_Skeleton->Structure H_H_Connectivity->Structure C_H_Connectivity_1_bond->Structure C_H_Connectivity_n_bond->Structure

Caption: Interconnectivity of NMR experiments for structure elucidation.

References

Comparative Analysis of 6H-Indolo[2,3-b]quinoxaline and Ellipticine as DNA Intercalators

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of two prominent DNA intercalating agents: 6H-Indolo[2,3-b]quinoxaline and ellipticine. Both compounds are recognized for their potent anticancer activities, which are primarily attributed to their ability to insert between the base pairs of DNA, leading to cell cycle arrest and apoptosis.[1][2] This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the design and development of novel chemotherapeutics.

Introduction to the Intercalators

This compound is a planar, fused heterocyclic compound that has demonstrated a wide range of pharmacological activities, including anticancer and antiviral properties.[1][3] Its mechanism of action is predominantly through DNA intercalation, and the stability of the resulting DNA-compound complex is a key determinant of its biological efficacy.[1][3][4]

Ellipticine is a natural alkaloid originally isolated from the leaves of Ochrosia elliptica. It is a potent antineoplastic agent with a multimodal mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts after metabolic activation.[2][5][6] Derivatives of ellipticine have been investigated for their therapeutic potential against various cancers.[5]

Comparative Data on DNA Intercalation and Biological Activity

The following tables summarize the quantitative data available for this compound and ellipticine, focusing on their DNA binding affinity, thermal stabilization of DNA, and cytotoxic activity against various cancer cell lines.

Table 1: DNA Binding Affinity

CompoundMethodBinding Constant (K) in M⁻¹Target DNAReference
This compound Derivatives Fluorescence Spectroscopy10⁸ - 10⁹ (for dimeric derivatives)Calf Thymus DNA[7]
Ellipticine Not Specified10⁵ - 10⁷Calf Thymus DNA[8]

Table 2: DNA Thermal Denaturation

CompoundMethodΔTₘ (°C)Target DNAReference
This compound Derivatives UV-Vis SpectroscopyHigh thermal stability reported, specific ΔTₘ values vary with derivativesCalf Thymus DNA[1][3][4]
Ellipticine Spectroscopic and Calorimetric StudiesEnhanced thermal stability reported, specific ΔTₘ values vary with derivatives and DNA sequenceHuman telomeric DNA sequence (H24)[9]

Table 3: Cytotoxicity (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
This compound Derivatives (IDQ-5, 10, 11, 13, 14) HL-60 (Human Leukemia)Significant in vitro activity reported, specific values vary[10][11]
Ellipticine MCF-7 (Breast Adenocarcinoma)~1[12]
U87MG (Glioblastoma)~1[12]
CCRF-CEM (Leukemia)~4[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

UV-Vis Titration for DNA Binding Analysis

This method is used to determine the binding affinity of a compound to DNA by monitoring changes in the absorbance spectrum of the compound upon addition of DNA.

Materials:

  • Stock solution of the intercalator (e.g., 1 mM in DMSO).

  • Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in TE buffer).

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Quartz cuvettes (1 cm path length).

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a working solution of the intercalator in TE buffer.

  • Record the initial UV-Vis spectrum of the intercalator solution.

  • Titrate the intercalator solution with successive additions of small aliquots of the CT-DNA stock solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

  • Monitor the changes in the absorption maxima (hypochromism and/or bathochromic shift) of the intercalator.

  • The binding constant (K) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.[13]

Fluorescence Spectroscopy for DNA Binding Analysis

Fluorescence spectroscopy is a sensitive technique to study DNA-ligand interactions, often by monitoring the quenching of the ligand's fluorescence upon binding to DNA.[14][15]

Materials:

  • Stock solution of the intercalator.

  • CT-DNA stock solution.

  • TE Buffer.

  • Fluorescence cuvettes.

  • Spectrofluorometer.

Procedure:

  • Prepare a dilute solution of the intercalator in TE buffer and record its fluorescence emission spectrum at a fixed excitation wavelength.[16]

  • Incrementally add aliquots of the CT-DNA solution to the intercalator solution.

  • After each addition, incubate the mixture for a few minutes to allow for binding equilibrium to be reached.[16]

  • Record the fluorescence emission spectrum.

  • The binding constant can be determined from the fluorescence quenching data using the Stern-Volmer equation or by fitting the data to a suitable binding model.[17]

DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tₘ) of DNA upon binding of an intercalator, which is an indicator of the stabilization of the DNA double helix.

Materials:

  • CT-DNA solution.

  • Intercalator solution.

  • TE Buffer.

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Prepare samples containing a fixed concentration of CT-DNA in the absence and presence of the intercalator at various concentrations.

  • Place the samples in the spectrophotometer and slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate.

  • Monitor the absorbance at 260 nm as a function of temperature.[13]

  • The Tₘ is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal melting curve.

  • The change in melting temperature (ΔTₘ) is calculated as the difference between the Tₘ of the DNA-intercalator complex and the Tₘ of the DNA alone.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, a key enzyme in DNA replication and a common target for anticancer drugs.[18]

Materials:

  • Human Topoisomerase II enzyme.

  • Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322).

  • Assay buffer (containing ATP and Mg²⁺).[19]

  • Intercalator solution.

  • Loading dye.

  • Agarose gel electrophoresis system.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Set up reaction mixtures containing the assay buffer, DNA substrate, and varying concentrations of the intercalator.

  • Initiate the reaction by adding topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add loading dye and resolve the DNA products on an agarose gel.[19]

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control without the inhibitor. The IC₅₀ value can be determined from a dose-response curve.[20]

Visualizations of Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

DNA_Intercalation cluster_0 DNA Double Helix BasePair1 G-C BasePair2 A-T BasePair3 T-A IntercalatedComplex Intercalated DNA Complex BasePair2->IntercalatedComplex Forms BasePair4 C-G Intercalator Intercalator (this compound or Ellipticine) Intercalator->BasePair2 Inserts between base pairs

Caption: Mechanism of DNA Intercalation.

Experimental_Workflow Start Start: Prepare Reagents Titration Perform Titration (UV-Vis or Fluorescence) Start->Titration DataAcquisition Acquire Spectroscopic Data Titration->DataAcquisition Analysis Data Analysis (e.g., Scatchard Plot) DataAcquisition->Analysis BindingConstant Determine Binding Constant (K) Analysis->BindingConstant End End: Report Results BindingConstant->End

Caption: Workflow for DNA Binding Assay.

TopoII_Inhibition_Pathway Intercalator Intercalator (e.g., Ellipticine) CleavableComplex Ternary Cleavable Complex (Intercalator-TopoII-DNA) Intercalator->CleavableComplex TopoII Topoisomerase II TopoII->CleavableComplex DNA Supercoiled DNA DNA->CleavableComplex DNA_Strand_Breaks DNA Strand Breaks CleavableComplex->DNA_Strand_Breaks Stabilization Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces

Caption: Topoisomerase II Inhibition Pathway.

Comparative Analysis and Conclusion

Both this compound and ellipticine are potent DNA intercalators with significant anticancer potential. The available data suggests that derivatives of this compound can exhibit very high DNA binding affinities, potentially an order of magnitude greater than that of ellipticine.[7][8] This strong binding is reflected in the high thermal stability they impart to the DNA duplex.[1][3][4]

Ellipticine, while having a slightly lower intrinsic binding affinity, compensates with a more complex mechanism of action that includes the crucial inhibition of topoisomerase II and the formation of DNA adducts following metabolic activation.[2][5][6] This multi-pronged attack can be highly effective in inducing cancer cell death. The cytotoxicity data reflects this, with ellipticine showing potent activity against a range of cancer cell lines.[12]

The choice between these two scaffolds for drug development will depend on the desired therapeutic strategy. The high DNA affinity of 6H-Indolo[2,3-b]quinoxalines makes them excellent candidates for agents that primarily act by disrupting DNA replication and transcription through strong intercalation. Ellipticine and its derivatives, on the other hand, offer a template for developing dual-action drugs that combine intercalation with topoisomerase II poisoning.

Further research is warranted to fully elucidate the structure-activity relationships for both classes of compounds and to optimize their pharmacological profiles for improved efficacy and reduced toxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

A Comparative Guide to the Anticancer Potential of the Indoloquinoxaline Derivative 9-OH-B-220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of the 9-OH-B-220 indoloquinoxaline derivative. Due to the limited direct data on the anticancer properties of 9-OH-B-220, this document draws comparisons from the broader indoloquinoxaline and quinoxaline chemical classes, as well as established chemotherapeutic agents. The information presented herein is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various quinoxaline derivatives and standard chemotherapeutic drugs across different cancer cell lines. This data provides a benchmark for evaluating the potential anticancer efficacy of novel compounds like 9-OH-B-220.

Table 1: Cytotoxicity of Indolo[1,2-b]quinoxaline Derivatives

CompoundMDA-MB-231 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)Huh-7 (Liver) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)
10a 0.870.820.6431.51
10b <1.0<1.0<1.0Not Reported
10c <1.0<1.0<1.0Not Reported

Data sourced from a study on indeno[1,2-b]quinoxaline derivatives, which are structurally related to the indoloquinoxaline class that includes 9-OH-B-220.[1]

Table 2: Cytotoxicity of Novel Quinoxaline Derivatives

CompoundMGC-803 (Gastric) IC50 (µM)HeLa (Cervical) IC50 (µM)NCI-H460 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)SMMC-7721 (Liver) IC50 (µM)T-24 (Bladder) IC50 (µM)
19 912.313.330.417.627.5
20 17.212.340.646.895.48.9

Data from a study on 1,3-diphenylurea-quinoxaline compounds.[2]

Table 3: Cytotoxicity of Standard Chemotherapeutic Agents

DrugCell LineIC50 (µM)Exposure Time
Doxorubicin BFTC-905 (Bladder)2.324h
MCF-7 (Breast)2.524h
M21 (Melanoma)2.824h
HeLa (Cervical)2.924h
UMUC-3 (Bladder)5.124h
HepG2 (Liver)12.224h
TCCSUP (Bladder)12.624h
A549, Huh7, VMCUB-1>2024h
Cisplatin A549 (Lung)7.49 ± 0.1648h
HEC-1-A (Endometrial)VariesNot Specified
PaCa-2 (Pancreatic)VariesNot Specified
SKOV-3x (Ovarian)VariesNot Specified

Doxorubicin data is from a study comparing its sensitivity across various human cancer cell lines.[3] Cisplatin data is from multiple sources and shows significant variability.[4][5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of anticancer activities.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and assess viability using Trypan blue.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., 9-OH-B-220) and control drugs in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used for the compound, e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the treatment incubation, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[7][8][9]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed cells in culture plates and treat with the desired concentrations of the test compound for a specified duration.

    • Include both negative (vehicle-treated) and positive controls.

    • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Cell Washing and Staining:

    • Wash the collected cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells[10][11]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Preparation and Fixation:

    • Culture and treat cells with the test compound as required.

    • Harvest approximately 1x10⁶ cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

    • Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of fluorescence intensity, which corresponds to DNA content.

  • Data Interpretation:

    • The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

    • A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[12][13]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate critical signaling pathways implicated in cancer and a general workflow for evaluating anticancer compounds.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Cell Line Seeding treatment Compound Treatment (9-OH-B-220 & Controls) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 IC50 Determination mtt->ic50 apoptosis Annexin V / PI Assay (Apoptosis) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway cell_cycle->pathway analysis Comparative Analysis pathway->analysis conclusion Conclusion on Anticancer Activity analysis->conclusion

Caption: Experimental workflow for validating anticancer activity.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indoloquinoxaline Indoloquinoxaline (Potential Inhibitor) Indoloquinoxaline->PI3K Inhibits Indoloquinoxaline->Akt Inhibits

Caption: The PI3K/Akt signaling pathway in cancer.

MAPK_ERK_pathway GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Proliferation Cell Proliferation, Survival, Differentiation GeneExpression->Proliferation Quinoxaline Quinoxaline Derivative (Potential Inhibitor) Quinoxaline->Raf Inhibits Quinoxaline->MEK Inhibits

References

A Comparative Guide to 6H-Indolo[2,3-b]quinoxaline and Phenazine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fields of organic and medicinal chemistry often find common ground in the exploration of heterocyclic compounds. Two such molecules, 6H-indolo[2,3-b]quinoxaline and phenazine, have garnered significant attention for their versatile applications, spanning from pharmacological activities to roles in organic electronics. This guide provides an objective comparison of their performance in organic electronic applications, supported by available experimental data, to assist researchers in selecting the appropriate molecular core for their specific needs.

At a Glance: Key Performance Indicators

While direct, side-by-side comparisons in identical device architectures are scarce in the literature, a compilation of reported data allows for an assessment of the respective strengths of this compound and phenazine derivatives in various organic electronic applications.

PropertyThis compound Derivative (Anolyte)Phenazine (Anolyte)Phenazine Bisimide Derivative (OFET)Phenazine Derivative (OLED Emitter)
Reduction Potential (vs Fc/Fc⁺) -1.97 V to -2.01 V[1]-1.60 V[1]-1.02 V-
Cycling Stability (Capacity Fade) 9.18% over 202 cycles[1]26.3% over 202 cycles[1]--
Electron Mobility (μ) Not Reported-Up to 0.7 cm²/Vs[2]-
Maximum Luminance (cd/m²) ---~8600[3][4]
Emission Peak (nm) ---536[3][4]

Performance in Specific Organic Electronic Applications

Organic Field-Effect Transistors (OFETs)

Phenazine derivatives have been successfully employed as n-type semiconductors in OFETs. For instance, phenazine bisimides have demonstrated excellent electron affinity and achieved an impressive electron mobility of up to 0.7 cm²/Vs.[2] This high mobility is attributed to the incorporation of both imide substituents and imine-type nitrogen atoms, which facilitates robust n-type semiconducting behavior.[2]

Organic Light-Emitting Diodes (OLEDs)

Phenazine derivatives have been utilized as fluorescent dyes in OLEDs, with some devices exhibiting strong green light emission peaking at 536 nm and reaching a maximum luminance of approximately 8600 cd/m².[3][4] The electronic properties of phenazine can be tuned by the addition of donor and acceptor groups to achieve emission across the visible spectrum, from cyan to red.

This compound derivatives have also been explored in OLEDs, primarily as electron-transporting and emitting layers, as well as hole-injection materials.[8] However, specific quantitative performance metrics such as external quantum efficiency and power efficiency in these roles are not as extensively reported as for phenazine-based emitters.

Nonaqueous Redox Flow Batteries

A direct comparison of 6-methyl-6H-indolo[2,3-b]quinoxaline and phenazine as anolytes in a nonaqueous redox flow battery revealed the superior performance of the indoloquinoxaline derivative. The this compound derivative exhibited a significantly more negative reduction potential (-1.97 V vs Fc/Fc⁺) compared to phenazine (-1.60 V vs Fc/Fc⁺).[1] Furthermore, it demonstrated markedly better cycling stability, with a capacity fade of only 9.18% over 202 cycles, whereas phenazine showed a 26.3% capacity fade under the same conditions.[1]

Structure-Property Relationships

The electronic properties of both this compound and phenazine are intrinsically linked to their molecular structures. The fusion of an electron-donating indole ring with an electron-accepting quinoxaline ring in this compound creates a unique electronic structure that can be readily modified.[8] In contrast, phenazine's properties are tuned by the addition of electron-withdrawing or -donating groups to its core structure.[9] This allows for a high degree of control over the HOMO and LUMO energy levels of phenazine derivatives.[9][10]

Molecular Structure and Electronic Property Relationship cluster_Phenazine Phenazine IQ_core Fused Indole (Donor) and Quinoxaline (Acceptor) Core IQ_props Potential for Ambipolar Charge Transport Good Hole and Electron Injection/Transport Properties IQ_core->IQ_props Intrinsic Donor-Acceptor Character P_core Phenazine Core P_sub Substituents (Electron-donating/withdrawing) P_props Tunable HOMO/LUMO Levels Control over Emission Color and Redox Potential P_sub->P_props Functionalization

Caption: Relationship between molecular structure and electronic properties.

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of organic electronic devices.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization
  • Substrate Cleaning: Substrates (e.g., silicon wafers with a SiO₂ dielectric layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a stream of nitrogen and treated with a UV-ozone cleaner for 10 minutes to remove any organic residues.

  • Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited onto the substrate through a shadow mask by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

  • Semiconductor Deposition: The organic semiconductor (this compound or phenazine derivative) is then deposited as a thin film onto the substrate, either by thermal evaporation or from solution (e.g., spin-coating).

  • Device Characterization: The electrical characteristics of the OFET are measured in a nitrogen-filled glove box or in a vacuum probe station using a semiconductor parameter analyzer. The output characteristics (drain current vs. drain-source voltage) and transfer characteristics (drain current vs. gate-source voltage) are recorded to determine the charge carrier mobility and the on/off current ratio.

Organic Light-Emitting Diode (OLED) Fabrication and Characterization
  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned using the same procedure as for OFETs.

  • Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (containing the this compound or phenazine derivative), an electron transport layer (ETL), and an electron injection layer (EIL) are sequentially deposited onto the ITO substrate. This is typically done by thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers through a shadow mask.

  • Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.

  • Device Characterization: The current density-voltage-luminance (J-V-L) characteristics of the OLED are measured using a source meter and a photometer. The electroluminescence spectrum is measured with a spectrometer. From these measurements, the external quantum efficiency, power efficiency, and color coordinates are calculated.

General Experimental Workflow for Organic Electronic Device Fabrication and Testing cluster_fab Device Fabrication cluster_test Device Testing start Substrate Cleaning layers Deposition of Organic Layers and Electrodes start->layers encap Encapsulation (for OLEDs) layers->encap electrical Electrical Characterization (I-V curves) encap->electrical optical Optical Characterization (Luminance, Emission Spectrum for OLEDs) encap->optical analysis Performance Metrics Calculation (Mobility, Efficiency, etc.) electrical->analysis optical->analysis

Caption: General workflow for device fabrication and testing.

Conclusion

Both this compound and phenazine are versatile heterocyclic cores with significant potential in organic electronics. Based on the available data, phenazine derivatives have demonstrated high performance as n-type semiconductors in OFETs and as emitters in OLEDs, with well-documented synthetic routes for tuning their electronic properties. This compound, on the other hand, has shown exceptional promise in electrochemical applications, such as redox flow batteries, outperforming phenazine in both reduction potential and stability. While its application in OFETs and OLEDs is established, a lack of extensive quantitative performance data in these areas suggests a promising field for future research. The choice between these two molecular scaffolds will ultimately depend on the specific application and the desired electronic properties.

References

Comparing the antiviral efficacy of newly synthesized indoloquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antiviral properties of newly synthesized indoloquinoxaline compounds, with a focus on their activity against herpesviruses. This guide provides a comparative analysis of their efficacy, supported by experimental data, and details the methodologies used in these key experiments.

Newly synthesized indoloquinoxaline derivatives have emerged as a promising class of antiviral agents, exhibiting significant efficacy against a range of viruses, particularly members of the Herpesviridae family. These compounds, characterized by their planar heterocyclic structure, are known to interact with viral DNA, offering a distinct mechanism of action compared to many existing antiviral drugs. This guide summarizes the antiviral performance of a selection of these novel derivatives, presenting key data to facilitate comparison and further research.

Comparative Antiviral Activity and Cytotoxicity

The antiviral efficacy of newly synthesized indoloquinoxaline derivatives has been evaluated against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV). The data presented below summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for a selection of these compounds, providing a clear comparison of their potency and safety profiles.

Compound IDVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference CompoundReference EC50 (µM)
B-220 HSV-11-510-302-30Acyclovir-
HCMV1-510-302-30Ganciclovir0.59[1]
VZV1-510-302-30Acyclovir-
Quinoxaline Derivative 1a HCMV<0.05>150>3000Ganciclovir0.59[1]
Quinoxaline Derivative 20 HCMV<0.05108.47>2169Ganciclovir0.59[1]
Indolo[2,3-b]quinoxaline hybrid (11-b) Influenza A (H1N1)0.2164 (IC50)315,578.68>1,458,219--

Note: Data for B-220 is presented as a range from Harmenberg et al.[2][3] EC50 and IC50 are often used interchangeably in antiviral assays to denote the concentration required to inhibit 50% of viral activity.

Mechanism of Action: DNA Intercalation

The primary mechanism of antiviral action for many indoloquinoxaline derivatives is the intercalation of the planar indoloquinoxaline moiety into the viral DNA helix.[4] This interaction disrupts the normal processes of viral DNA replication and transcription, ultimately inhibiting the production of new virus particles.[2][3] Studies have shown that these compounds exhibit high binding constants to DNA, suggesting a strong and stable interaction.[4] The diagram below illustrates the proposed mechanism of action.

cluster_virus Herpesvirus Replication Cycle cluster_drug Indoloquinoxaline Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA Replication Viral DNA Replication Uncoating->Viral DNA Replication Transcription & Translation Transcription & Translation Viral DNA Replication->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Egress Egress Assembly->Egress Indoloquinoxaline Derivative Indoloquinoxaline Derivative DNA Intercalation DNA Intercalation Indoloquinoxaline Derivative->DNA Intercalation DNA Intercalation->Viral DNA Replication Inhibition

Proposed mechanism of action for indoloquinoxaline derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of the indoloquinoxaline derivatives is quantified using a plaque reduction assay.

  • Cell Culture: Human embryonic lung (HEL) fibroblasts or other susceptible cell lines are cultured in 24-well plates until a confluent monolayer is formed. The growth medium is typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Virus Infection: The cell monolayers are infected with the respective herpesvirus (e.g., HSV-1, HCMV, or VZV) at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well). The virus is allowed to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds. The overlay medium typically consists of DMEM with 2% FBS and a gelling agent like methylcellulose or Avicel to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1, 7-10 days for HCMV).

  • Plaque Visualization and Counting: The cell monolayers are fixed with a solution such as 10% formalin and stained with a dye like crystal violet. The plaques, which appear as clear zones against a background of stained cells, are then counted.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: HEL cells (or the same cell line used in the antiviral assay) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Exposure: The growth medium is replaced with fresh medium containing serial dilutions of the indoloquinoxaline derivatives. A set of wells without any compound serves as the cell control.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 2-3 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The CC50 value is determined as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated cell control.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel indoloquinoxaline derivatives.

Synthesis of Indoloquinoxaline Derivatives Synthesis of Indoloquinoxaline Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Indoloquinoxaline Derivatives->Structural Characterization (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Characterization (NMR, MS)->Purity Assessment (HPLC) Antiviral Screening Antiviral Screening Purity Assessment (HPLC)->Antiviral Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Antiviral Screening->Cytotoxicity Assay (e.g., MTT) Plaque Reduction Assay Plaque Reduction Assay Antiviral Screening->Plaque Reduction Assay CC50 Determination CC50 Determination Cytotoxicity Assay (e.g., MTT)->CC50 Determination EC50 Determination EC50 Determination Plaque Reduction Assay->EC50 Determination Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation EC50 Determination->Selectivity Index (SI) Calculation CC50 Determination->Selectivity Index (SI) Calculation Lead Compound Identification Lead Compound Identification Selectivity Index (SI) Calculation->Lead Compound Identification

Workflow for antiviral evaluation of indoloquinoxalines.

References

Unlocking Anticancer Potential: A QSAR-Based Comparison of 6H-Indolo[2,3-b]quinoxaline Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative structure-activity relationship (QSAR) analysis of 6H-Indolo[2,3-b]quinoxaline derivatives reveals key structural features influencing their cytotoxic effects, offering a promising avenue for the rational design of novel anticancer agents. This guide provides a comparative overview of QSAR models, experimental data, and methodologies for researchers, scientists, and drug development professionals in the field of oncology.

Recent studies have focused on the synthesis and cytotoxic evaluation of a series of this compound derivatives, particularly against the human leukemia (HL-60) cell line.[1][2] These compounds, acting as DNA intercalators, have demonstrated significant in vitro activity, with some derivatives showing cytotoxic effects at micromolar concentrations.[3][4] QSAR modeling has been instrumental in elucidating the relationship between the physicochemical properties of these molecules and their biological activity, providing a predictive framework for optimizing their therapeutic potential.

Comparative QSAR Analysis

A pivotal study in this area developed several QSAR models to predict the cytotoxicity of 14 synthesized this compound derivatives. The most statistically significant models highlighted the importance of specific molecular descriptors in determining the cytotoxic potency of these compounds.

Key Molecular Descriptors and Their Influence

The developed QSAR models consistently identified a set of molecular descriptors that significantly contribute to the cytotoxicity of this compound derivatives. These descriptors fall into several categories, including electronic, topological, and steric parameters. The table below summarizes the key descriptors and their correlation with cytotoxic activity from a prominent study.

Descriptor CategoryDescriptor NameSymbolCorrelation with CytotoxicityInterpretation
Electronic Sum of atomic charges on N atomsΣqNNegativeAn increase in the sum of negative charges on nitrogen atoms is favorable for higher cytotoxicity.
Topological Kier & Hall index (order 2)κ2PositiveAn increase in this shape index, which relates to the degree of branching and cyclicity, is associated with enhanced cytotoxic activity.
Steric Molar RefractivityMRPositiveHigher molar refractivity, which is related to the volume of the molecule and its polarizability, is beneficial for cytotoxicity.
Constitutional Number of primary carbonsnCpPositiveAn increased number of primary carbon atoms in the substituents is linked to greater cytotoxic potency.[1][4]
Predictive QSAR Models

Multiple linear regression (MLR) was employed to generate QSAR models. The predictive power of these models was rigorously validated using statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the Fischer statistic (F-test). Below are the best-performing QSAR models reported for the cytotoxicity of this compound derivatives against the HL-60 cell line.

Model 1: pIC₅₀ = 0.215 (±0.05) κ2 - 1.309 (±0.32) ΣqN + 0.018 (±0.005) MR + 4.123

  • n = 14

  • R² = 0.85

  • Q² = 0.75

  • F = 18.5

Model 2: pIC₅₀ = 0.231 (±0.06) κ2 - 1.254 (±0.38) ΣqN + 0.098 (±0.04) nCp + 4.211

  • n = 14

  • R² = 0.82

  • Q² = 0.71

  • F = 15.2

These models suggest that compounds with increased branching or cyclicity, a higher number of primary carbons, greater molar refractivity, and a more negative charge distribution on nitrogen atoms are likely to exhibit enhanced cytotoxic activity.

Experimental Data Summary

The cytotoxic activity of the synthesized this compound derivatives was evaluated using the MTT assay against the HL-60 human leukemia cell line. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are presented below for a selection of the most active compounds. Cisplatin and 5-fluorouracil were used as reference compounds.[3][4]

Compound IDSubstituentsIC₅₀ (µM)
IDQ-5 7-CON(CH₃)₂0.8
IDQ-10 2-Cl, 9-CH₃1.2
IDQ-11 2-Cl, 10-CH₃1.5
IDQ-13 2-Cl, 9-OCH₃1.1
IDQ-14 2-Cl, 10-OCH₃1.8
Cisplatin -3.2
5-Fluorouracil -5.0

Experimental and Computational Protocols

Cytotoxicity Assay: MTT Protocol

The in vitro cytotoxicity of the this compound derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: HL-60 cells were seeded in 96-well microtiter plates at a density of 5 × 10⁴ cells/well.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

QSAR Model Development Workflow

The development of the QSAR models followed a systematic workflow to ensure the robustness and predictive accuracy of the resulting equations.

G cluster_0 Data Preparation cluster_1 Model Development & Validation cluster_2 Model Interpretation & Application A 2D Structure Drawing B 3D Structure Generation & Energy Minimization A->B C Calculation of Molecular Descriptors B->C D Data Splitting (Training & Test Sets) C->D E Feature Selection D->E F Multiple Linear Regression (MLR) E->F G Internal Validation (Cross-Validation, Q²) F->G H External Validation (Test Set Prediction, R²pred) G->H I Analysis of Descriptor Contributions H->I J Prediction of New Compound Activity I->J K Rational Design of Novel Derivatives J->K G A This compound Derivative B DNA Intercalation A->B C DNA Damage B->C D Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR, p53) C->D G Inhibition of DNA Replication & Transcription C->G E Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) D->F H Cytotoxicity E->H F->H G->H

References

A Comparative Guide to the SHP1 Inhibition Selectivity of Novel Indoloquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of a new class of SHP1 inhibitors, supported by experimental data and methodological transparency.

The protein tyrosine phosphatase SHP1 (Src homology 2 domain-containing phosphatase-1) has emerged as a critical regulator in various cellular signaling pathways, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases. The development of potent and, crucially, selective small-molecule inhibitors is paramount to avoid off-target effects. This guide assesses the performance of a novel class of SHP1 inhibitors based on the 6H-indolo-[2,3-b]-quinoxaline scaffold, comparing their activity with established alternatives.

The Role of SHP1 in Cellular Signaling

SHP1 is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. It functions as a negative regulator in several signaling cascades by dephosphorylating key signaling proteins, thereby attenuating cellular activation and proliferation signals. Key pathways influenced by SHP1 include the JAK/STAT, PI3K/AKT, and T-cell receptor (TCR) signaling pathways. Inhibition of SHP1 can enhance anti-tumor immune responses, making it a promising strategy for cancer immunotherapy.

SHP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine / Growth Factor Receptor JAK JAK Receptor->JAK Activates PI3K PI3K Receptor->PI3K Activates STAT p-STAT JAK->STAT Phosphorylates Gene Gene Expression (Proliferation, Survival) STAT->Gene AKT p-AKT PI3K->AKT Phosphorylates AKT->Gene SHP1 SHP1 SHP1->JAK Dephosphorylates SHP1->PI3K Dephosphorylates Inhibitor Indoloquinoxaline Compound Inhibitor->SHP1 Inhibits

Figure 1. Simplified SHP1 signaling pathways.

Comparative Analysis of SHP1 Inhibition

The selectivity of an inhibitor for SHP1 over other highly homologous phosphatases, such as SHP2, is a critical determinant of its therapeutic potential. Here, we compare a novel indoloquinoxaline compound, designated Compound 5a , with other known SHP1 inhibitors.[1][2]

Table 1: Comparative Inhibitory Activity (IC₅₀) of SHP1 Inhibitors

CompoundTargetIC₅₀ (µM)Selectivity ProfileReference
Compound 5a SHP12.34 ± 0.06Data on selectivity against other phosphatases not provided.[1][2][1][2]
SB-8091 SHP10.0102Highly selective; IC₅₀ for SHP2 > 100 µM.[3][3]
TPI-1 SHP1Low nM rangeSelectively increases SHP1 phospho-substrates with little effect on those regulated by SHP2 or CD45.[4][5][4][5]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The indoloquinoxaline Compound 5a demonstrates inhibitory activity against the SHP1 enzyme in the low micromolar range.[1][2] While this initial potency is promising, its full potential hinges on its selectivity profile, which has not yet been detailed in the available literature. For context, the allosteric inhibitor SB-8091 exhibits outstanding potency and remarkable selectivity, with over a 9,800-fold preference for SHP1 over SHP2.[3] Similarly, TPI-1 has been shown to act selectively on SHP1-regulated substrates within cells.[4][5]

Experimental Protocols

The determination of inhibitor potency and selectivity is typically achieved through robust in vitro biochemical assays. The following protocol outlines a standard fluorescence-based method for measuring the enzymatic activity of phosphatases and calculating the IC₅₀ values of inhibitory compounds.

Protocol: In Vitro Phosphatase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human SHP1, SHP2, and other phosphatases.

    • Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.2).

    • Test compounds (e.g., Indoloquinoxaline derivatives) serially diluted in DMSO.

    • 384-well microplates.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • A solution of the recombinant phosphatase is prepared in the assay buffer.

    • The phosphatase solution is dispensed into the wells of the microplate.

    • Serially diluted test compounds are added to the respective wells. Control wells contain DMSO vehicle without the inhibitor.

    • The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by adding the fluorescent substrate DiFMUP to all wells.

    • The fluorescence intensity is measured at regular intervals using a microplate reader. The dephosphorylation of the substrate by the enzyme generates a fluorescent product.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the fluorescence signal over time.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.

    • This entire procedure is repeated for a panel of different phosphatases (e.g., SHP2, PTP1B) to establish the selectivity profile.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant Enzyme (e.g., SHP1) C Dispense Enzyme and Inhibitor into Microplate Wells A->C B Perform Serial Dilution of Indoloquinoxaline Compound B->C D Pre-incubate to Allow Binding C->D E Initiate Reaction with Fluorescent Substrate D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates & % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Figure 2. Workflow for IC₅₀ determination.

Conclusion and Future Directions

The novel 6H-indolo-[2,3-b]-quinoxaline scaffold, represented by Compound 5a, presents a promising starting point for the development of new SHP1 inhibitors.[1][2] The observed micromolar potency is a solid foundation for further structure-activity relationship (SAR) studies. However, the critical next step for this compound class is a comprehensive selectivity assessment against a panel of related protein tyrosine phosphatases, especially SHP2. Achieving high selectivity is the hallmark of a viable therapeutic candidate, as demonstrated by advanced inhibitors like SB-8091.[3] Future research should focus on chemical modifications to the indoloquinoxaline core to both enhance potency and optimize the selectivity profile, paving the way for a new generation of targeted SHP1-based therapies.

References

A Comparative Guide to Indoloquinoxaline-Based Dyes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various indoloquinoxaline-based dyes in Dye-Sensitized Solar Cells (DSSCs). The data presented is compiled from recent studies to facilitate the objective evaluation of these promising photosensitizers. Detailed experimental protocols for DSSC fabrication and characterization are also included, alongside visualizations of key processes to aid in understanding.

Performance Evaluation of Indoloquinoxaline-Based Dyes

The efficiency of indoloquinoxaline-based dyes as sensitizers in DSSCs is evaluated based on several key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). A summary of these parameters for a selection of recently developed indoloquinoxaline dyes is presented in the table below.

DyeJsc (mA·cm⁻²)Voc (V)FF (%)PCE (η%)Reference
FS1011.100.67670.15.27[1][2]
FS10 (co-sensitized with HD-2)18.680.67266.28.32[1]
CB-K2K1S9.80.64565.04.33[1]
MB-K2K17.60.61363.03.10[1]
TD313.570.8077.46.04[1]
Compound 8 (co-sensitized with N-719)20.390.682-8.63[1]
N-719 (alone)16.480.623-6.23[1]
Dye 716.0--7.62[2]
Dyes 14-17---4.55-7.09[2]
NQX4---4.36[3]
RC-216.400.660.743.30[4]
RC-2211.400.660.745.56[4]

Experimental Protocols

A general methodology for the fabrication and characterization of DSSCs using indoloquinoxaline-based dyes is outlined below. Specific details may vary depending on the exact dye and laboratory setup.

Fabrication of the Photoanode
  • Substrate Preparation : Start with a clean Fluorine-doped Tin Oxide (FTO) coated glass substrate.

  • TiO₂ Paste Deposition : A mesoporous layer of TiO₂ is deposited on the conductive side of the FTO glass. This can be achieved using techniques like the doctor blade method, screen printing, or spray deposition.[5]

  • Sintering : The TiO₂ coated substrate is sintered at high temperatures (e.g., 450 °C) to ensure good mechanical stability and electrical contact between the TiO₂ nanoparticles.

  • Dye Sensitization : The sintered TiO₂ film is immersed in a solution of the indoloquinoxaline-based dye for a specific period (e.g., 18-20 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.[5] The dye-adsorbed photoanode is then rinsed with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye.[6]

Assembly of the DSSC
  • Counter Electrode Preparation : A counter electrode is typically prepared by coating another FTO glass with a catalytic material, most commonly platinum.[5]

  • Sealing : The photoanode and the counter electrode are sandwiched together using a thermoplastic sealant.

  • Electrolyte Injection : An electrolyte solution, typically containing an I⁻/I₃⁻ redox couple, is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.[6] The hole is then sealed.

Characterization of the DSSC

The photovoltaic performance of the fabricated DSSC is measured under standard simulated sunlight (AM 1.5G, 100 mW/cm²).[1][7] A solar simulator is used to illuminate the cell, and the resulting current-voltage (I-V) characteristics are recorded using a multimeter or a specialized measurement unit.[8][9] From the I-V curve, the key parameters—Jsc, Voc, FF, and PCE—are determined.[5]

Visualizing the DSSC Workflow and Mechanism

To better understand the processes involved in DSSCs, the following diagrams illustrate the general experimental workflow and the fundamental charge transfer mechanism.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization FTO FTO Substrate TiO2_deposition TiO₂ Paste Deposition FTO->TiO2_deposition Coating Sintering Sintering TiO2_deposition->Sintering Heating Dye_sensitization Dye Sensitization Sintering->Dye_sensitization Immersion Sandwich Sandwich Electrodes Dye_sensitization->Sandwich Counter_electrode Counter Electrode (Pt-coated FTO) Counter_electrode->Sandwich Electrolyte_injection Electrolyte Injection Sandwich->Electrolyte_injection IV_measurement I-V Measurement (AM 1.5G) Electrolyte_injection->IV_measurement Performance_analysis Performance Analysis (Jsc, Voc, FF, PCE) IV_measurement->Performance_analysis

DSSC Fabrication and Characterization Workflow

Charge_Transfer_Mechanism cluster_dssc Charge Transfer in a DSSC CB TiO₂ Conduction Band HOMO Dye HOMO CB:s->HOMO:n 4. Recombination (loss) LUMO Dye LUMO LUMO:e->CB:w 1. Electron Injection light HOMO:w->light:e Redox Electrolyte (I⁻/I₃⁻) Redox:e->HOMO:w 3. Dye Regeneration p1 p2 p3 p4 light:e->LUMO:w 2. Excitation

Simplified Charge Transfer Mechanism in a DSSC

References

Indoloquinoxalines Showcase Superior Electrochemical Stability Over Traditional Quinoxalines for Anolyte Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and professionals in drug development and materials science are constantly seeking more stable and efficient organic molecules for various applications, including redox flow batteries. A recent comparative analysis highlights the significantly enhanced electrochemical stability of indolo[2,3-b]quinoxalines over traditional quinoxaline-based anolytes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform the selection of anolytes in next-generation energy storage systems.

The study reveals that the fusion of an indole ring to the quinoxaline core in indolo[2,3-b]quinoxalines results in a more extensive π-conjugated system. This structural modification is key to improving the electrochemical stability and performance of the molecule. The indolo[2,3-b]quinoxaline derivative, specifically 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, demonstrates a remarkably lower capacity fade and higher stability over numerous cycles compared to its conventional quinoxaline counterpart.[1][2][3][4][5][6]

Comparative Electrochemical Performance

The electrochemical properties of a representative indolo[2,3-b]quinoxaline derivative and a traditional quinoxaline were evaluated under identical conditions to provide a direct comparison. The key performance metrics are summarized in the table below.

ParameterIndolo[2,3-b]quinoxaline DerivativeTraditional Quinoxaline
Reduction Potential (vs Fc/Fc+) -2.01 VNot explicitly stated, but quinoxalines generally have less negative reduction potentials.
Capacity Retention (H-cell cycling) 99.86% over 202 cycles (49.5 h)49.6% over 12 cycles (2.0 h)
Capacity Fade per Cycle 0.000693%~4.2%
Capacity Fade per Hour 0.0283%~25.2%
Solubility (in Acetonitrile) >2.7 MNot specified, but generally lower than the highly soluble derivative.

The data clearly indicates the superior stability of the indolo[2,3-b]quinoxaline derivative. While the traditional quinoxaline anolyte experienced a catastrophic capacity fade of over 50% in just 12 cycles, the indolo[2,3-b]quinoxaline derivative maintained 99.86% of its capacity after 202 cycles.[2] This remarkable stability is attributed to the extended π-conjugation which helps to delocalize the charge of the radical anion, thus reducing its reactivity and subsequent degradation.

Experimental Protocols

The following is a detailed description of the experimental methodologies used to obtain the comparative data.

Materials and General Methods

All manipulations were performed under a nitrogen atmosphere using standard Schlenk techniques or in a glovebox. Acetonitrile (anhydrous, 99.8%) was used as the solvent. Tetrabutylammonium hexafluorophosphate (TBAPF₆) was used as the supporting electrolyte and was dried under vacuum before use. The indolo[2,3-b]quinoxaline derivative (2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline) and the traditional quinoxaline were synthesized according to literature procedures.

Cyclic Voltammetry (CV)

Cyclic voltammetry experiments were conducted in a three-electrode cell configuration. A glassy carbon electrode served as the working electrode, a platinum wire as the counter electrode, and a silver wire as a pseudo-reference electrode. The potential was internally referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The electrolyte solution consisted of a 5 mM solution of the analyte in 0.5 M TBAPF₆ in acetonitrile. The scan rate was maintained at 100 mV/s.

H-Cell Cycling

The galvanostatic cycling stability of the anolytes was evaluated in a glass H-cell separated by a fine-porosity glass frit. Each compartment of the H-cell was filled with an electrolyte solution containing 5 mM of the respective anolyte and 0.5 M TBAPF₆ in acetonitrile. Carbon paper electrodes were used as both the working and counter electrodes. The anolyte was charged and discharged at a constant current density. The state of charge was monitored by integrating the current over time. The capacity retention was calculated by comparing the discharge capacity of each cycle to the initial discharge capacity.

Logical Workflow: From Molecular Structure to Performance

The following diagram illustrates the logical relationship between the molecular structure of the anolytes and their resulting electrochemical performance.

G cluster_0 Molecular Structures cluster_1 Key Structural Difference cluster_2 Electrochemical Properties cluster_3 Performance Outcome A Traditional Quinoxaline D Electrochemical Stability A->D G Low Capacity Retention (49.6% over 12 cycles) B Indolo[2,3-b]quinoxaline C Fused Indole Ring (Extended π-Conjugation) B->C F High Capacity Retention (99.86% over 202 cycles) C->D D->F D->G E Redox Potential

Caption: Molecular structure comparison and performance outcome.

Conclusion

The incorporation of an indole moiety into the quinoxaline framework represents a significant advancement in the design of stable anolytes for non-aqueous redox flow batteries. The resulting indolo[2,3-b]quinoxaline scaffold demonstrates vastly superior electrochemical stability, with minimal capacity fade over extended cycling compared to traditional quinoxaline. This enhanced performance, coupled with high solubility, positions indoloquinoxalines as a highly promising class of materials for researchers and professionals working on the development of next-generation energy storage solutions.

References

Cross-Validation of Molecular Docking Simulations for 6H-Indolo[2,3-b]quinoxaline Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of molecular docking simulation performance for 6H-Indolo[2,3-b]quinoxaline derivatives against key biological targets implicated in cancer and other diseases. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in the rational design and validation of their in silico drug discovery workflows.

Comparative Analysis of Docking Performance

Molecular docking is a critical computational tool for predicting the binding orientation and affinity of small molecules to a protein target. The reliability of these predictions, however, is highly dependent on the chosen docking software, scoring functions, and the validation against experimental data. This section compares the performance of docking simulations for this compound derivatives against three prominent targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Src homology region 2 domain-containing phosphatase 1 (SHP1).

Performance Against VEGFR-2

VEGFR-2 is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. Several studies have employed molecular docking to identify and optimize this compound-based inhibitors of VEGFR-2.

Compound ClassDocking SoftwareTarget PDB IDBinding Affinity/Score (kcal/mol)Experimental IC50 (nM)Reference
bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivativesNot Specified4ASD-23.63 (Docking Score)3.7[4]
3-methylquinoxaline-based derivativesNot Specified3VHENot Reported2.7[5]
Quinoxaline-2(1H)-onesNot Specified3VHENot Reported750[6]

Note: Direct comparison of scores between different studies should be approached with caution due to variations in docking programs and scoring functions.[7]

Performance Against EGFR

EGFR is a transmembrane protein that plays a crucial role in cell proliferation and is frequently mutated in various cancers.[8] Quinoxaline derivatives have been extensively studied as EGFR inhibitors.[9][10]

Compound ClassDocking SoftwareTarget PDB IDBinding Energy (kcal/mol)Experimental IC50 (µM)Reference
Quinoxaline derivativesNot Specified4HJO-12.033.20 (HeLa)[11]
Quinoxalinone-containing compoundsAutodock Vina XBNot Specified-7.8 to -5.40.00304 - 0.0105[12]
Quinoxaline derivativesNot Specified1M17Not Reported0.3[10]
Performance Against SHP1

SHP1 is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor, and its inhibition is a potential therapeutic strategy. A bifunctional 6H-Indolo-[2,3-b]-quinoxaline derivative has been identified as a promising SHP1 inhibitor.[13]

CompoundDocking SoftwareTarget PDB IDBinding Affinity/ScoreExperimental IC50 (µM)Reference
Compound 5aNot SpecifiedNot SpecifiedNot Reported2.34[13]

Experimental Protocols

Reproducibility and standardization are paramount in both computational and experimental research. This section details the generalized protocols for molecular docking and in vitro cytotoxicity assays based on methodologies reported in the literature.

Generalized Molecular Docking Protocol

This protocol outlines a typical workflow for performing molecular docking studies with this compound derivatives.

2.1.1. Protein and Ligand Preparation

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, EGFR, SHP1) is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm). The structure is then minimized to relieve any steric clashes.[7]

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Ligands are then subjected to energy minimization using a suitable force field.[7]

2.1.2. Docking Simulation

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.[7]

  • Docking Execution: A docking program such as AutoDock, Glide, or GOLD is used to predict the binding poses of the ligands within the defined active site.[7] The algorithm explores various conformations and orientations of the ligand, and each pose is assigned a score based on a scoring function that estimates the binding affinity.

2.1.3. Cross-Validation and Analysis

  • Redocking of Co-crystallized Ligand: A crucial validation step is to redock the original ligand from the PDB structure back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.

  • Pose Analysis: The predicted binding poses of the this compound derivatives are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the target protein.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[14]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will convert the MTT into formazan crystals.[16]

  • Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[16]

Signaling Pathways and Experimental Workflows

Understanding the biological context of the target proteins is essential for interpreting docking results and designing meaningful experiments. This section provides diagrams of the signaling pathways for VEGFR-2, EGFR, and SHP1, along with a typical experimental workflow for docking and validation.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis & Correlation Protein_Preparation Protein Preparation (PDB Structure) Define_Binding_Site Define Binding Site (Grid Generation) Protein_Preparation->Define_Binding_Site Ligand_Preparation Ligand Preparation (6H-Indolo[2,3-b]quinoxalines) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Molecular_Docking Define_Binding_Site->Molecular_Docking Cross_Validation Cross-Validation (Redocking, RMSD < 2Å) Molecular_Docking->Cross_Validation Pose_Analysis Binding Pose Analysis (Interactions) Cross_Validation->Pose_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pose_Analysis->SAR_Analysis Experimental_Validation Experimental Validation (e.g., MTT Assay) Experimental_Validation->SAR_Analysis

A generalized workflow for molecular docking and experimental validation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation Migration Migration MAPK_Pathway->Migration Indoloquinoxaline This compound Indoloquinoxaline->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of 6H-Indolo[2,3-b]quinoxalines.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Cell_Growth Cell_Growth ERK->Cell_Growth Indoloquinoxaline This compound Indoloquinoxaline->EGFR Inhibits

Simplified EGFR signaling pathway highlighting the inhibitory role of 6H-Indolo[2,3-b]quinoxalines.

SHP1_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor (pY) Downstream_Signaling Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) Growth_Factor_Receptor->Downstream_Signaling Activates SHP1 SHP1 SHP1->Growth_Factor_Receptor Dephosphorylates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Survival Survival Downstream_Signaling->Survival Indoloquinoxaline This compound Indoloquinoxaline->SHP1 Inhibits

Overview of SHP1's role in regulating signaling pathways and its inhibition by 6H-Indolo[2,3-b]quinoxalines.

References

Safety Operating Guide

Proper Disposal of 6H-Indolo[2,3-b]quinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 6H-Indolo[2,3-b]quinoxaline, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers and drug development professionals handling this compound must be aware of its hazardous properties to ensure its safe disposal. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate risks and protect the environment.

Hazard Identification and Classification

Prior to handling, it is imperative to understand the hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any chemical waste, must be conducted in a manner that ensures safety and regulatory compliance. Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2]

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes, but is not limited to:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or protective suit

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container. The container should be designated for "Hazardous Chemical Waste" and specify the contents.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

3. Decontamination of Work Surfaces:

  • Wipe down all surfaces potentially contaminated with this compound with an appropriate solvent (e.g., acetone, ethanol) and absorbent pads.

  • Dispose of the used cleaning materials as solid hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[2]

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Emergency Procedures for Accidental Release

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the EHS office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, and only if you are trained to do so, use a dry clean-up procedure. Avoid generating dust.[3]

  • Clean-up: Carefully sweep or vacuum the spilled material into a sealed, labeled container for hazardous waste.[2][3] Do not use air hoses for cleaning.[3]

  • Decontaminate: Decontaminate the area as described above.

Below is a logical workflow for the disposal decision-making process.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path cluster_spill Accidental Release A Identify this compound Waste B Wear Appropriate PPE A->B C Determine Waste Form B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Contaminated Sharps Container C->F Sharps G Seal and Label Container D->G E->G F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I J Spill Occurs K Evacuate and Alert J->K L Contain and Clean Up K->L M Dispose of Spill Debris as Hazardous Waste L->M M->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6H-Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6H-Indolo[2,3-b]quinoxaline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA full-sleeved lab coat must be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hood or approved respiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.
  • Designate a specific area for handling this compound.
  • Keep an emergency spill kit readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
  • Ensure safety shower and eyewash stations are unobstructed and have been recently tested.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of airborne particles.
  • Use anti-static weighing paper or a container to minimize dispersal of the powder.
  • Close the primary container tightly after use.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
  • If heating is required, use a controlled heating source such as a heating mantle or a water bath and ensure proper ventilation.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
  • Remove and dispose of gloves properly after handling is complete.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

    • Place these items in a clearly labeled, sealed waste bag or container.

  • Disposal Method:

    • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.[2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 post1 Remove PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
6H-Indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.